5,7-Difluoro-1-indanone
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-difluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZGNWCKXLECBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472773 | |
| Record name | 5,7-DIFLUORO-1-INDANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84315-25-3 | |
| Record name | 5,7-Difluoro-2,3-dihydro-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84315-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-DIFLUORO-1-INDANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Difluoro-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,7-Difluoro-1-indanone: Chemical Properties and Reactivity
Introduction
5,7-Difluoro-1-indanone is a fluorinated aromatic ketone that has emerged as a valuable and versatile building block in contemporary organic synthesis and medicinal chemistry. The strategic placement of two fluorine atoms on the indanone scaffold profoundly influences its electronic properties, enhancing its reactivity and imparting unique characteristics to molecules derived from it. This guide provides a comprehensive technical overview of the chemical properties, synthesis, and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind its reactivity and provide field-proven insights into its application.
Physicochemical and Spectroscopic Profile
The foundational chemical and physical properties of this compound are summarized below, providing essential data for its handling, application, and characterization.
Core Properties
| Property | Value | Reference(s) |
| CAS Number | 84315-25-3 | [1] |
| Molecular Formula | C₉H₆F₂O | [1] |
| Molecular Weight | 168.14 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 80-84 °C |
Spectroscopic Profile
A thorough understanding of the spectroscopic signature of this compound is critical for reaction monitoring and product characterization. While a publicly available, fully assigned high-resolution spectrum is not readily found, the expected spectral features can be confidently predicted based on the analysis of analogous compounds and fundamental principles of spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals for the aliphatic and aromatic protons. The methylene protons at the C2 and C3 positions will likely appear as triplets in the upfield region. The aromatic region will show a complex splitting pattern for the two aromatic protons due to both proton-proton and proton-fluorine couplings. The proton at C4 will be split by the adjacent proton at C6 and the fluorine at C5, while the proton at C6 will be split by the proton at C4 and the fluorine atoms at C5 and C7.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct resonances. The carbonyl carbon (C1) is expected to be the most deshielded, appearing significantly downfield. The carbons directly bonded to fluorine (C5 and C7) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The remaining aromatic and aliphatic carbons will appear at characteristic chemical shifts, with their positions influenced by the electron-withdrawing effects of the fluorine atoms and the carbonyl group.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum will provide direct evidence of the fluorine environments. Two distinct signals are expected for the fluorine atoms at C5 and C7, each likely appearing as a multiplet due to coupling with the aromatic protons.[2]
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1710-1730 cm⁻¹.[3] Additional prominent bands will correspond to aromatic C-H and C=C stretching, as well as a strong C-F stretching vibration.[3]
Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak ([M]⁺) at an m/z of approximately 168. A characteristic fragmentation pattern for indanones is the loss of a neutral carbon monoxide (CO) molecule, which would result in a significant fragment ion at m/z 140.[3]
Synthesis of this compound
The most prevalent and reliable method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of a suitable precursor, typically 3-(2,4-difluorophenyl)propanoic acid.[4][5] This reaction proceeds by converting the carboxylic acid to a more reactive acyl chloride, which then undergoes an intramolecular electrophilic aromatic substitution in the presence of a Lewis acid catalyst to form the cyclic ketone.
Detailed Experimental Protocol: Synthesis of this compound
Reaction:
Caption: Synthetic pathway to this compound.
Step 1: Acyl Chloride Formation
-
To a solution of 3-(2,4-difluorophenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).
-
Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to yield the crude 3-(2,4-difluorophenyl)propanoyl chloride, which is often used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Dissolve the crude acyl chloride in a fresh portion of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise, maintaining the temperature below 5 °C. The reaction is exothermic.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-3 hours, or until TLC analysis indicates the completion of the reaction.
-
Quench the reaction by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Chemical Reactivity: A Tale of Two Fluorines
The chemical reactivity of this compound is dictated by the interplay of its three key structural features: the electrophilic carbonyl group, the acidic α-protons, and the electron-deficient aromatic ring. The two strongly electron-withdrawing fluorine atoms significantly amplify the inherent reactivity of the 1-indanone core.
Caption: Reactivity map of this compound.
Reactions at the Carbonyl Group: An Enhanced Electrophilic Center
The two fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect), which is transmitted through the aromatic ring to the carbonyl carbon. This significantly increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile compared to the non-fluorinated 1-indanone. Consequently, this compound undergoes nucleophilic addition reactions more readily.
Reduction: The ketone functionality can be easily reduced to the corresponding alcohol, 5,7-difluoro-1-indanol, using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.[6] The enhanced electrophilicity of the carbonyl carbon may lead to faster reaction rates compared to its non-fluorinated counterpart.
Exemplary Protocol: Reduction of this compound
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water or dilute acid.
-
Remove the solvent under reduced pressure.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5,7-difluoro-1-indanol.
Reactions at the α-Carbon: The Influence on Acidity
The electron-withdrawing nature of the fluorine atoms and the carbonyl group increases the acidity of the protons on the α-carbon (C2). This facilitates the formation of an enolate anion in the presence of a base, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.
Knoevenagel Condensation: This reaction involves the condensation of the indanone with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base like piperidine or an amine.[7] The increased acidity of the α-protons in this compound is expected to facilitate this condensation, potentially leading to higher yields and faster reaction times.
Reactions on the Aromatic Ring: A Deactivated System
The fluorine atoms are strongly deactivating groups for electrophilic aromatic substitution (EAS) due to their high electronegativity. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the aromatic ring of this compound would require harsh reaction conditions and are generally not favorable. Any substitution would be directed to the C6 position, which is meta to both fluorine atoms and para to the deactivating carbonyl group (after considering its influence on the fused ring system).
Applications in Drug Discovery and Medicinal Chemistry
The indanone scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[8] The introduction of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This compound, therefore, serves as a key intermediate in the synthesis of novel therapeutic agents.
Notably, derivatives of indanone have shown promise as neuroprotective agents and in the treatment of neurodegenerative disorders such as Alzheimer's disease.[9] The ability to readily modify the this compound core through the reactions described above allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies in the pursuit of new and more effective drugs.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable synthetic intermediate whose chemical properties and reactivity are significantly modulated by the presence of two fluorine atoms on its aromatic ring. This in-depth technical guide has provided a comprehensive overview of its synthesis, spectroscopic profile, and key chemical transformations. The enhanced electrophilicity of the carbonyl group and the increased acidity of the α-protons make it a reactive and versatile building block for the construction of complex molecular architectures. Its utility in medicinal chemistry, particularly in the development of neuroprotective agents, underscores its importance for researchers and scientists at the forefront of drug discovery and chemical innovation.
References
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Sources
An In-depth Technical Guide to the Synthesis and Characterization of 5,7-Difluoro-1-indanone
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5,7-Difluoro-1-indanone, a fluorinated aromatic ketone of significant interest to the pharmaceutical and chemical research communities. The indanone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications.[1] The strategic incorporation of fluorine atoms, as in this compound, can enhance metabolic stability, binding affinity, and bioavailability of parent compounds, making it a valuable building block in drug discovery programs.[1] This document details the synthetic pathway, including a robust experimental protocol for its preparation via intramolecular Friedel-Crafts acylation. Furthermore, a thorough characterization of the target molecule using modern analytical techniques is presented, supported by predictive spectroscopic data. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile intermediate in their work.
Introduction: The Significance of Fluorinated Indanones in Medicinal Chemistry
The 1-indanone core is a fundamental structural motif found in a wide array of biologically active molecules and natural products.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3] The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. The unique electronic properties of fluorine can influence a molecule's pKa, dipole moment, and conformational preferences, which in turn can lead to improved potency, selectivity, and pharmacokinetic profiles.
This compound, with its two fluorine atoms positioned on the aromatic ring, presents a unique scaffold for the synthesis of novel therapeutic agents. The fluorine substitutions are expected to influence the electron density of the aromatic ring and the reactivity of the adjacent carbonyl group, offering distinct advantages in the design of targeted therapies. This guide provides the essential technical details for the synthesis and comprehensive characterization of this promising chemical entity.
Synthesis of this compound: A Two-Step Approach
The most direct and efficient synthetic route to this compound involves a two-step sequence starting from commercially available precursors. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of the Precursor, 3-(3,5-Difluorophenyl)propanoic acid
The necessary precursor for the intramolecular cyclization is 3-(3,5-difluorophenyl)propanoic acid. While this compound is commercially available from various suppliers, it can also be synthesized in the laboratory. A common method for its preparation is the hydrogenation of 3-(3,5-difluorophenyl)propenoic acid.
Experimental Protocol: Hydrogenation of 3-(3,5-difluorophenyl)propenoic acid
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 3-(3,5-difluorophenyl)propenoic acid (1.0 eq.) in tetrahydrofuran (THF).
-
Catalyst Addition: To this solution, add a slurry of 10% palladium on carbon (Pd/C) catalyst in ethyl acetate.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically to 50 psi) and shake or stir the mixture vigorously for 4 hours at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield 3-(3,5-difluorophenyl)propanoic acid, which is typically an oil or low-melting solid and can be used in the next step without further purification if deemed sufficiently pure.[4]
Step 2: Intramolecular Friedel-Crafts Acylation
The key step in the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 3-(3,5-difluorophenyl)propanoic acid. This reaction involves the cyclization of the propanoic acid side chain onto the aromatic ring, facilitated by a strong acid catalyst. The two fluorine atoms at the 3 and 5 positions of the phenyl ring direct the electrophilic substitution to the position ortho to both fluorine atoms, leading to the desired this compound.
Sources
5,7-Difluoro-1-indanone: A Core Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Difluoro-1-indanone (CAS Number: 84315-25-3) is a fluorinated carbocyclic ketone that has emerged as a pivotal intermediate in the synthesis of complex molecular architectures for drug discovery. The strategic incorporation of two fluorine atoms onto the indanone scaffold profoundly influences the molecule's physicochemical properties, offering medicinal chemists a versatile tool to enhance metabolic stability, binding affinity, and bioavailability of target compounds. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, a detailed examination of its synthesis via intramolecular Friedel-Crafts acylation, and an exploration of its significant, albeit often indirect, role in the development of novel therapeutics for neurodegenerative diseases, cancer, and inflammatory conditions. This document is intended to serve as a valuable resource for researchers and professionals engaged in the field of drug development, providing both foundational knowledge and practical insights into the utilization of this important synthetic building block.
Introduction: The Strategic Advantage of Fluorination in the Indanone Scaffold
The indanone core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] The introduction of fluorine, the most electronegative element, into organic molecules can dramatically alter their properties.[1] In the context of the indanone framework, the presence of fluorine atoms, as seen in this compound, can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate.
-
Modulation of Acidity and Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be critical for optimizing drug-receptor interactions and pharmacokinetic profiles.
-
Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, thereby enhancing the potency of a drug.
-
Improved Bioavailability: The increased lipophilicity imparted by fluorine can facilitate the passage of molecules across biological membranes.
While this compound is primarily utilized as a synthetic intermediate and not as an active pharmaceutical ingredient itself, its unique combination of a reactive ketone, an activated aromatic ring, and the advantageous properties of its difluoro substitution pattern makes it a highly valuable precursor in the synthesis of a diverse range of potentially therapeutic molecules.[1][2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 84315-25-3 | |
| Molecular Formula | C₉H₆F₂O | |
| Molecular Weight | 168.14 g/mol | |
| Appearance | Solid | |
| Melting Point | 80-84 °C | |
| InChI | 1S/C9H6F2O/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2 | |
| SMILES | Fc1cc(F)c2C(=O)CCc2c1 |
Spectroscopic Profile
While experimentally obtained high-resolution spectra for this compound are not widely available in public databases, a predictive analysis based on established spectroscopic principles provides a reliable characterization of its spectral features.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The predicted spectra for this compound are as follows:
-
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic and aliphatic protons. The aromatic region would likely show a complex multiplet for the two aromatic protons, with splitting patterns influenced by both proton-proton and proton-fluorine couplings. The two methylene groups of the indanone ring would appear as two distinct triplets in the aliphatic region, typically around 2.5-3.5 ppm.
-
¹³C NMR: The carbon NMR spectrum should display nine unique signals. The carbonyl carbon (C=O) will be the most deshielded, appearing significantly downfield. The aromatic carbons will show characteristic shifts, with the carbons directly bonded to the fluorine atoms exhibiting large one-bond C-F coupling constants. The two aliphatic carbons of the five-membered ring will resonate in the upfield region of the spectrum.
-
¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two distinct signals for the two non-equivalent fluorine atoms at the 5- and 7-positions. These signals will likely appear as multiplets due to coupling with the aromatic protons.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl group (C=O) of the ketone, typically appearing in the range of 1710-1730 cm⁻¹. Other expected significant absorptions include:
-
Aromatic C-H stretching: ~3050-3100 cm⁻¹
-
Aliphatic C-H stretching: ~2850-2950 cm⁻¹
-
Aromatic C=C stretching: ~1600 cm⁻¹ and ~1480 cm⁻¹
-
C-F stretching: A strong band around 1250 cm⁻¹
2.2.3. Mass Spectrometry (MS)
In an electron ionization mass spectrum, this compound would be expected to show a prominent molecular ion peak ([M]⁺) at an m/z of 168. A characteristic fragmentation pattern for cyclic ketones is the loss of a neutral carbon monoxide (CO) molecule, which would result in a significant fragment ion at m/z 140.[3]
Synthesis of this compound: A Mechanistic Approach
The most common and efficient method for the synthesis of indanones is through an intramolecular Friedel-Crafts acylation of a suitable precursor.[1] For this compound, this involves the cyclization of 3-(3,5-difluorophenyl)propanoic acid.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process, starting from commercially available materials.
Sources
A Comprehensive Spectroscopic Analysis of 5,7-Difluoro-1-indanone: An In-depth Technical Guide
Abstract
5,7-Difluoro-1-indanone is a fluorinated building block of significant interest in medicinal chemistry and materials science.[1][2] Its utility in the synthesis of novel therapeutic agents and functional materials necessitates unambiguous structural characterization and purity assessment. This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound (CAS No: 84315-25-3). This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for experimental design and spectral interpretation, ensuring a trustworthy and authoritative resource for laboratory applications.
Introduction: The Chemical and Pharmaceutical Context
This compound is a solid crystalline compound with the empirical formula C₉H₆F₂O and a molecular weight of 168.14 g/mol .[3][4] The indanone scaffold is a privileged structure in drug discovery, and the strategic incorporation of two fluorine atoms onto the aromatic ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are crucial for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Given its role as a critical intermediate, a robust and validated analytical workflow is paramount for quality control. This guide establishes such a workflow by detailing the acquisition and interpretation of the key spectroscopic data that collectively confirm the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar compounds and its single, well-defined residual solvent peak.
-
Data Acquisition: Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹⁹F NMR, ensure the spectrometer is equipped with a suitable probe. Data acquisition parameters (e.g., pulse sequence, relaxation delay) should be optimized for quantitative accuracy where needed.[5]
¹H NMR Spectroscopy: Mapping the Proton Framework
The ¹H NMR spectrum reveals the number and environment of all hydrogen atoms. For this compound, we expect signals in both the aromatic and aliphatic regions. The key diagnostic feature is the splitting of proton signals by adjacent fluorine atoms (H-F coupling).
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Interpretation |
| ~ 7.0 - 7.2 | ddd | 1H | H-6 | Located between two fluorine atoms, this proton will experience coupling from H-4 and both F-5 and F-7, resulting in a complex multiplet. |
| ~ 6.8 - 7.0 | dd | 1H | H-4 | This proton is coupled to H-6 and the adjacent F-5, leading to a doublet of doublets. |
| ~ 3.1 - 3.2 | t | 2H | H-3 (CH₂) | These protons are adjacent to the H-2 methylene group and will appear as a triplet. |
| ~ 2.7 - 2.8 | t | 2H | H-2 (CH₂) | Adjacent to the H-3 methylene group, these protons also appear as a triplet. |
Note: d = doublet, t = triplet, ddd = doublet of doublet of doublets. Predicted values are based on standard chemical shift tables and analysis of similar indanone structures.[6][7]
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum confirms the presence of all nine unique carbon atoms in the molecule. The influence of the highly electronegative fluorine and oxygen atoms is clearly visible in the chemical shifts.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale for Interpretation |
| > 190 | C-1 (C=O) | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~ 160-165 (d, ¹JCF ≈ 250 Hz) | C-5 / C-7 | The two carbons directly bonded to fluorine will appear as doublets with very large one-bond C-F coupling constants. Their exact shifts will differ due to their relative positions. |
| ~ 135-145 | C-3a / C-7a | These are the quaternary carbons at the ring junction. |
| ~ 110-120 (d) | C-4 / C-6 | These carbons are coupled to adjacent fluorine atoms, resulting in doublet signals. |
| ~ 35-40 | C-3 | Aliphatic carbon adjacent to the aromatic ring. |
| ~ 25-30 | C-2 | Aliphatic carbon beta to the carbonyl group. |
Note: ¹JCF refers to the coupling constant between carbon and fluorine through one bond. The large magnitude of this coupling is a definitive indicator of a direct C-F bond.[8]
¹⁹F NMR Spectroscopy: A Direct Probe of Fluorine Environments
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms.[5][9] Since the two fluorine atoms in this compound are in non-equivalent chemical environments, they will produce two distinct signals.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale for Interpretation |
| -100 to -120 | d | F-5 | Each fluorine atom will be coupled to the other fluorine atom (meta-coupling) and to adjacent protons (H-4 and H-6), resulting in complex multiplets. For simplicity, the primary coupling (F-F) is shown as a doublet. |
| -100 to -120 | d | F-7 | The chemical shifts are reported relative to CFCl₃ at 0.00 ppm.[10] The precise values depend on the local electronic environment. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The spectrum is essentially a molecular fingerprint, with characteristic absorption bands corresponding to specific bond vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The spectrum can be obtained from a solid sample prepared as a potassium bromide (KBr) pellet or from a thin film of a liquid melt between salt plates.
-
Data Acquisition: The sample is scanned with infrared light, and the absorbance is measured as a function of wavenumber (cm⁻¹).
Spectral Interpretation
The IR spectrum of this compound is dominated by a few key features that confirm its core structure.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Confirmed |
| ~ 1710 - 1730 | Strong | C=O Stretch | Ketone |
| ~ 1600, ~1480 | Medium | C=C Stretch | Aromatic Ring |
| ~ 1250 - 1300 | Strong | C-F Stretch | Aryl Fluoride |
| ~ 3050 - 3100 | Medium | Aromatic C-H Stretch | Aromatic Ring |
| ~ 2850 - 2950 | Medium | Aliphatic C-H Stretch | CH₂ Groups |
Note: These values are based on typical ranges for the specified functional groups. The strong carbonyl absorption is the most prominent and diagnostic peak in the spectrum.[11]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent like dichloromethane.
-
Injection and Separation: The solution is injected into a Gas Chromatograph (GC), where it is vaporized and separated from any impurities.
-
Ionization and Detection: The eluted compound enters the Mass Spectrometer, where it is ionized (typically by electron impact, EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z).[11]
Spectral Interpretation
The mass spectrum provides two critical pieces of information:
-
Molecular Ion Peak ([M]⁺): This peak corresponds to the intact molecule that has lost one electron. For C₉H₆F₂O, the molecular ion peak will be observed at m/z ≈ 168 , confirming the molecular weight.[3][12]
-
Fragmentation Pattern: The most common fragmentation pathway for cyclic ketones is the loss of a neutral carbon monoxide (CO) molecule. This results in a prominent fragment ion.
Table 5: Expected Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Interpretation |
| 168 | High | [M]⁺ (Molecular Ion) |
| 140 | High | [M - CO]⁺ |
Visualization of Key Fragmentation Pathway
The loss of carbon monoxide from the molecular ion is a characteristic and diagnostic fragmentation for this class of compounds.
Caption: Primary fragmentation pathway of this compound in MS.
Integrated Spectroscopic Workflow
No single technique provides all the necessary information. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal techniques to build a self-validating and unambiguous structural assignment.
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion
The structural identity and purity of this compound are unequivocally established through the synergistic application of NMR, IR, and MS. The ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed map of the atomic framework and connectivity. IR spectroscopy rapidly confirms the presence of the critical ketone and aryl-fluoride functional groups. Finally, mass spectrometry verifies the correct molecular weight and reveals a characteristic fragmentation pattern. This guide provides the foundational data and interpretive logic required by researchers to confidently use and assess this important chemical building block in their development pipelines.
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Introduction: The Strategic Advantage of Fluorination in Indanone Scaffolds
An In-depth Technical Guide to the Biological Activity of Fluorinated Indanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its rigid, bicyclic framework provides a versatile template for the spatial orientation of functional groups, enabling interaction with a diverse array of biological targets. The strategic incorporation of fluorine into the indanone structure has emerged as a powerful tool in drug discovery, profoundly influencing the physicochemical and pharmacological properties of the resulting derivatives.[3] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and membrane permeability.[3][4] This guide provides a comprehensive exploration of the biological activities of fluorinated indanone derivatives, delving into their therapeutic potential across various disease areas, the underlying mechanisms of action, and the experimental methodologies used for their evaluation.
Anticancer Activity: Targeting Cell Proliferation and Angiogenesis
Fluorinated indanone derivatives have demonstrated significant potential as anticancer agents, with multifaceted mechanisms of action that include the disruption of microtubule dynamics and the inhibition of angiogenesis.[5][6]
Mechanism of Action: Microtubule Destabilization
A prominent mechanism of action for certain fluorinated indanone derivatives is the inhibition of tubulin polymerization.[5][7] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[5][8]
Caption: Anticancer mechanism via microtubule destabilization.
Antiangiogenic Effects
In addition to their direct cytotoxic effects, fluorinated indanone derivatives can also inhibit tumor growth by suppressing angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. This is achieved through the downregulation of key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α).[5]
Quantitative Data: In Vitro and In Vivo Efficacy
The anticancer efficacy of fluorinated indanone derivatives has been demonstrated in both in vitro and in vivo models. The following table summarizes the comparative performance of a fluorinated benzylidene indanone derivative against the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).[8]
| Parameter | Fluorinated Benzylidene Indanone Derivative | 5-Fluorouracil (5-FU) | Reference |
| In Vitro Cytotoxicity (MCF-7) | Induces G2/M phase arrest | Not specified in the study | [8] |
| Mechanism of Action | Microtubule destabilizer; Down-regulates VEGF and HIF-α | Antimetabolite (inhibits thymidylate synthase) | [5][8] |
| In Vivo Efficacy (C3H/Jax mice mammary carcinoma model) | 48.2% tumor volume reduction | Tumor inhibition varies by model and dose | [5] |
| In Vivo Dosage | Not specified in the study | Dose-dependent | [8] |
| Toxicity (Swiss albino mice) | Well-tolerated and safe up to 1000 mg/kg in acute oral toxicity studies | Known for significant side effects | [5] |
Experimental Protocols
-
Cell Culture: MCF-7 human breast cancer cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of the fluorinated benzylidene indanone derivative for a specified incubation period.
-
Harvesting and Fixation: Cells are harvested, washed, and fixed, typically with cold ethanol.
-
Staining: Fixed cells are stained with a fluorescent DNA intercalating agent, such as propidium iodide.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle.[8]
-
Tumor Implantation: C3H/Jax mice are subcutaneously implanted with mammary carcinoma cells.
-
Treatment: Once tumors are established, mice are orally administered the fluorinated benzylidene indanone derivative or a vehicle control.
-
Tumor Measurement: Tumor volumes are measured at regular intervals using calipers.
-
Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.[5]
Neuroprotective Activity: Combating Neurodegenerative Diseases
The indanone scaffold is a key structural feature of Donepezil, a well-established acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[9][10] Research into fluorinated indanone derivatives has aimed to enhance potency and refine the structure-activity relationships (SAR) for the inhibition of enzymes implicated in neurodegenerative disorders, such as AChE and monoamine oxidase B (MAO-B).[9]
Mechanism of Action: Enzyme Inhibition
-
Acetylcholinesterase (AChE) Inhibition: In cholinergic synapses, AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE by fluorinated indanone derivatives increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[4][9]
-
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is involved in the metabolism of dopamine in the brain. Inhibition of MAO-B increases dopamine levels, which is a key therapeutic strategy in the management of Parkinson's disease.[9]
Caption: Inhibition of Acetylcholinesterase (AChE) in a cholinergic synapse.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency of indanone derivatives against AChE is highly dependent on the nature and position of substituents. While a comprehensive SAR for a 5-fluoro-1-indanone series is not extensively documented, studies on related indanones provide valuable insights. For instance, the presence of a dimethoxy substitution on the indanone ring and a benzyl piperidine moiety has been shown to significantly enhance AChE inhibitory activity.[9]
| Compound ID | Core Structure | R1 (at Indanone C5) | R2 (Substituent on Piperidine/Benzyl) | AChE IC50 | Reference |
| Donepezil | 1-Indanone | H | -CH₂-piperidine-benzyl | ~5.7 nM | [9] |
| 2 | 1-Indanone | OCH₃ (dimethoxy) | -CH₂-piperidine-benzyl | 0.78 µM | [9] |
| 3 | 1-Indanone | H | 2-fluorobenzyl piperazine acetamide | 60 µM | [9] |
| 4 | 1-Indanone | OCH₃ | 4-fluorobenzyl piperazine | 81 µM | [9] |
Experimental Protocol: In Vitro AChE Inhibition Assay
-
Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), recombinant human AChE, and test compounds (fluorinated indanone derivatives).
-
Assay Principle: The assay is based on the Ellman method. AChE hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
-
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add the enzyme, DTNB, and the test compound.
-
Initiate the reaction by adding the substrate, acetylthiocholine.
-
Measure the absorbance at 412 nm over time.
-
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.
Anti-inflammatory and Antimicrobial Activities
Fluorinated indanone derivatives also exhibit promising anti-inflammatory and antimicrobial properties.[7][11]
Anti-inflammatory Mechanism: COX and NF-κB Inhibition
The anti-inflammatory effects of some indanone derivatives are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key enzymes in the biosynthesis of prostaglandins, potent inflammatory mediators.[7] Additionally, certain derivatives can block the activation of the NF-κB/MAPK signaling pathway, a central regulator of the inflammatory response.[4][8]
Caption: Inhibition of NF-κB and MAPK inflammatory pathways.
Antimicrobial Activity
Fluorinated indanone derivatives have been screened for their in-vitro antibacterial and antifungal activity.[11] Some compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[11][12] The introduction of electron-withdrawing groups, such as fluorine, can be beneficial for the antimicrobial activity of these compounds.[12]
Quantitative Data: Anti-inflammatory and Antimicrobial Potency
The following table summarizes the anti-inflammatory activity of a potent 2-benzylidene-1-indanone derivative compared to the non-steroidal anti-inflammatory drug (NSAID), Indomethacin.[8]
| Parameter | 2-Benzylidene-1-indanone Derivative (8f) | Indomethacin | Reference |
| In Vitro Activity (LPS-stimulated murine macrophages) | Effective inhibition of IL-6 and TNF-α expression | Potent inhibitor of cyclooxygenase (COX) enzymes | [8] |
| Mechanism of Action | Blocks activation of NF-κB/MAPK signaling pathway | Non-selective COX-1/COX-2 inhibitor | [8] |
Conclusion and Future Perspectives
Fluorinated indanone derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of fluorine into the indanone scaffold has proven to be an effective strategy for modulating the pharmacological properties of these molecules, leading to enhanced potency and improved drug-like characteristics. The diverse mechanisms of action, spanning from enzyme inhibition to the modulation of key signaling pathways, underscore the therapeutic potential of these compounds in oncology, neurodegenerative diseases, and inflammatory disorders.
Future research in this area should focus on comprehensive structure-activity relationship studies to further optimize the design of fluorinated indanone derivatives with enhanced target selectivity and reduced off-target effects. The continued development of novel synthetic methodologies will also be crucial for accessing a wider range of structurally diverse analogs for biological evaluation. As our understanding of the intricate roles of these compounds in various pathological processes deepens, fluorinated indanone derivatives are poised to make a significant impact on the development of next-generation therapeutics.
References
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- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 5-Fluoro-1-indanone and 1-indanone in Drug Discovery.
- Benchchem. (n.d.). Comparative Analysis of Fluorinated Indanone Derivatives in Preclinical Research.
- Benchchem. (n.d.). An In-depth Technical Guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applications.
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The Strategic deployment of 5,7-Difluoro-1-indanone in Modern Organic Synthesis: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—offer a powerful toolkit for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1] Among the myriad of fluorinated building blocks, 5,7-difluoro-1-indanone has emerged as a particularly versatile and valuable synthon. Its rigid bicyclic framework, coupled with the electron-withdrawing nature of the two fluorine atoms, provides a unique combination of reactivity and structural pre-organization that can be leveraged for the efficient construction of complex, biologically active molecules. This guide provides an in-depth exploration of this compound as a strategic building block, offering field-proven insights into its synthesis, reactivity, and application in the development of novel therapeutics.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis. This compound is a solid at room temperature with a melting point range of 80-84 °C.[2]
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆F₂O | [2] |
| Molecular Weight | 168.14 g/mol | [2] |
| CAS Number | 84315-25-3 | [2] |
| Appearance | Solid | [2] |
| Melting Point | 80-84 °C | [2] |
The spectroscopic signature of this compound is consistent with its structure, providing clear handles for reaction monitoring and characterization.
| Spectroscopic Technique | Key Expected Features |
| ¹H NMR | Signals corresponding to the aromatic and aliphatic protons of the indanone structure. The fluorine atoms will induce characteristic splitting patterns in the signals of adjacent protons. |
| ¹³C NMR | Nine distinct carbon signals, including the carbonyl carbon and the two carbons directly bonded to fluorine, which will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). |
| Infrared (IR) | A strong absorption band for the carbonyl (C=O) stretching vibration, typically observed around 1700 cm⁻¹. Characteristic bands for C-F stretching and aromatic C-H and C=C vibrations will also be present. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) will be observed at m/z 168. Common fragmentation patterns may include the loss of carbon monoxide (CO).[3] |
Synthesis of this compound: A Robust and Scalable Approach
The most prevalent and reliable method for the synthesis of this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor, typically 3-(3,5-difluorophenyl)propanoic acid.[4][5][6] This transformation is a classic example of electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile to attack an in-situ generated acylium ion, leading to the formation of the fused ring system.
Causality Behind the Experimental Choices
The choice of a strong acid catalyst is critical for the success of the Friedel-Crafts acylation. Reagents such as polyphosphoric acid (PPA) or Eaton's reagent are commonly employed. These strong acids serve a dual purpose: they act as both the solvent and the catalyst, protonating the carboxylic acid to facilitate the formation of the key acylium ion intermediate. The high concentration of the acid drives the equilibrium towards the cyclized product.
The workup procedure is designed to quench the strong acid and isolate the desired product. Pouring the reaction mixture onto ice serves to rapidly and safely neutralize the highly corrosive acid. Subsequent extraction with an organic solvent, followed by washing and purification by chromatography, allows for the isolation of pure this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-(3,5-Difluorophenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Crushed ice
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3,5-difluorophenyl)propanoic acid.
-
To this, add a sufficient volume of polyphosphoric acid to ensure efficient stirring.
-
Heat the reaction mixture with stirring to a temperature of approximately 80-100 °C. The optimal temperature may require empirical determination.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto a large excess of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Synthetic workflow for this compound.
Applications of this compound in the Synthesis of Bioactive Molecules
The true value of this compound lies in its utility as a versatile starting material for the synthesis of a diverse array of biologically active compounds. The ketone functionality and the activated aromatic ring provide multiple points for chemical modification, enabling the construction of complex molecular architectures.
As a Precursor to Enzyme Inhibitors for Neurodegenerative Diseases
A significant area of application for fluorinated indanones is in the development of inhibitors for enzymes implicated in neurodegenerative disorders such as Alzheimer's disease.[1] For instance, the indanone scaffold is a key structural feature of acetylcholinesterase (AChE) inhibitors.[7][8] By utilizing this compound, medicinal chemists can introduce fluorine atoms into these inhibitor scaffolds to enhance their potency and pharmacokinetic properties.
The synthesis of such inhibitors often begins with a condensation reaction at the alpha-position of the indanone carbonyl group. For example, a Knoevenagel condensation with an appropriate aldehyde can introduce a benzylidene substituent, which can be further functionalized.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Piperidine (or another basic catalyst)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound and the aromatic aldehyde in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If necessary, the product can be further purified by recrystallization.
Caption: Knoevenagel condensation of this compound.
Synthesis of Fused Heterocyclic Systems
The reactivity of the indanone scaffold can be further exploited to construct fused heterocyclic systems, which are prevalent in many classes of pharmaceuticals. For example, the ketone can be converted to a hydrazone, which can then undergo cyclization to form a pyrazole ring fused to the indanone core.
The initial step involves the condensation of this compound with a hydrazine derivative to form the corresponding hydrazone. This is a standard reaction of ketones and is typically acid-catalyzed. The subsequent cyclization can be promoted by a variety of reagents, depending on the desired final product. For example, treatment with a Vilsmeier-Haack reagent (e.g., POCl₃/DMF) can lead to the formation of a pyrazole ring with the introduction of a formyl group. The electron-withdrawing fluorine atoms on the aromatic ring can influence the regioselectivity of this cyclization.
Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox
This compound represents a powerful and versatile building block for the synthesis of complex and biologically active molecules. Its well-defined reactivity, coupled with the beneficial effects of fluorine incorporation, makes it a strategic asset in the design and development of novel therapeutics. The synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this valuable synthon in their quest for new and improved medicines.
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Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses Procedure. Available at: [Link]
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Annulations involving 1-indanones to access fused- and spiro frameworks. PMC. Available at: [Link]
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Regioselective Synthesis of Indanones. Thieme Connect. Available at: [Link]
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Friedel–Crafts reaction. Wikipedia. Available at: [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Available at: [Link]
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The Strategic Deployment of 5,7-Difluoro-1-indanone in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The indanone scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its various analogs, 5,7-Difluoro-1-indanone has emerged as a particularly valuable building block in the design and synthesis of novel therapeutic agents.[3] The strategic incorporation of two fluorine atoms onto the indanone core significantly modulates the molecule's physicochemical properties, including its metabolic stability and binding affinity for various biological targets.[4] This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its role as a versatile scaffold for the development of innovative treatments for cancer and neurodegenerative diseases. We will delve into the rationale behind its use, detailed synthetic methodologies, structure-activity relationships, and the mechanistic basis of action for its derivatives.
The this compound Scaffold: Physicochemical Properties and Synthetic Rationale
This compound is a solid at room temperature with a melting point of 80-84 °C. Its molecular formula is C₉H₆F₂O, and it has a molecular weight of 168.14 g/mol .[5] The presence of two fluorine atoms on the aromatic ring imparts unique electronic properties to the molecule. Fluorine is the most electronegative element, and its electron-withdrawing nature can significantly influence the reactivity and biological interactions of the indanone core.[4] This strategic difluorination can lead to enhanced metabolic stability by blocking potential sites of oxidative metabolism, and it can also modulate the acidity of adjacent protons and the binding affinity of the molecule to its biological targets through favorable electrostatic interactions.[3][4]
Synthesis of the this compound Core
The synthesis of the this compound scaffold is a critical first step in its utilization for drug discovery. A common and effective method involves the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-(3,5-Difluorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend 3-(3,5-Difluorophenyl)propanoic acid in dichloromethane. Add thionyl chloride dropwise at room temperature. Reflux the mixture for 2 hours. After cooling, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in dichloromethane and cool the solution to 0 °C in an ice bath. Add aluminum chloride portion-wise, maintaining the temperature below 5 °C. Stir the reaction mixture at room temperature for 4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and add concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Oncology: A Scaffold for Potent Anticancer Agents
The indanone scaffold has been extensively explored for the development of anticancer agents.[2][6][7][8] Derivatives of this compound are being investigated for their potential to inhibit various cancer cell lines through mechanisms that include the disruption of microtubule dynamics and the induction of apoptosis.[9]
Targeting Tubulin Polymerization
One of the key mechanisms through which indanone derivatives exert their anticancer effects is by inhibiting tubulin polymerization.[2] This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis.[6] The 5,7-difluoro substitution pattern is hypothesized to enhance the binding affinity of these derivatives to the colchicine binding site on tubulin, thereby increasing their potency.
Inhibition of Key Signaling Pathways
Derivatives of this compound have also been shown to modulate critical signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[4] Inhibition of this pathway can lead to a reduction in the expression of anti-apoptotic proteins and an increase in the susceptibility of cancer cells to programmed cell death.
Table 1: Cytotoxicity of Indanone Derivatives against Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC₅₀ (µM) |
| Indanone-based Thiazolyl Hydrazone (ITH-6) | HT-29 (colorectal) | 0.41 ± 0.19[6][7] |
| COLO 205 (colorectal) | 6.85 ± 1.44[6][7] | |
| KM 12 (colorectal) | 0.41[9] | |
| 2-Benzylidene-1-indanones | MCF-7 (breast), HCT (colon), THP-1 (leukemia), A549 (lung) | 0.01 - 0.88[2][9] |
Diagram 1: Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for evaluating the anticancer potential of this compound derivatives.
Applications in Neurodegenerative Diseases: A Scaffold for Neuroprotective Agents
The indanone scaffold is a key component of several drugs and clinical candidates for the treatment of neurodegenerative disorders.[10] The successful development of donepezil, an acetylcholinesterase (AChE) inhibitor for Alzheimer's disease, has spurred significant interest in this chemical class.[1][10] this compound serves as a valuable starting material for the synthesis of multi-target-directed ligands aimed at addressing the complex pathology of diseases like Alzheimer's and Parkinson's.[3][11]
Multi-Target-Directed Ligands for Alzheimer's Disease
A promising strategy in Alzheimer's drug discovery is the development of single molecules that can modulate multiple pathological targets. Derivatives of this compound are being designed to simultaneously inhibit acetylcholinesterase (AChE), prevent the aggregation of amyloid-beta (Aβ) plaques, and exert antioxidant effects.[11] The fluorine atoms can enhance the binding of these compounds to the active site of AChE and potentially disrupt the self-assembly of Aβ peptides.
Diagram 2: Multi-Target Approach for Alzheimer's Disease
Caption: Multi-target strategy of this compound derivatives for Alzheimer's disease.
Future Perspectives and Conclusion
This compound is a highly promising and versatile scaffold in medicinal chemistry. Its unique electronic properties, conferred by the two fluorine atoms, make it an attractive starting point for the development of novel therapeutic agents with enhanced metabolic stability and biological activity. The applications of its derivatives in oncology and neurodegenerative diseases are particularly noteworthy, with several compounds demonstrating potent in vitro and in vivo efficacy.
Future research should focus on a deeper exploration of the structure-activity relationships of this compound derivatives to optimize their potency and selectivity for specific biological targets. Further investigations into their pharmacokinetic and toxicological profiles will also be crucial for their successful translation into clinical candidates. The continued development of innovative synthetic methodologies will undoubtedly facilitate the generation of diverse libraries of these compounds for biological screening, paving the way for the discovery of next-generation therapeutics.
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The Strategic Placement of Fluorine: A Deep Dive into the Structure-Activity Relationship of 5,7-Difluoro-1-indanone Analogs
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic introduction of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of these molecules, including their metabolic stability, binding affinity, and bioavailability.[3] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5,7-difluoro-1-indanone analogs, a class of compounds with emerging therapeutic potential. We will explore the synthetic rationale, delve into the nuanced effects of substitutions on the indanone core, and present detailed experimental protocols to empower researchers in the rational design of novel therapeutics based on this promising scaffold.
Introduction: The Rationale for Fluorination in Indanone Scaffolds
The indanone core is a versatile framework found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The deliberate incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance their therapeutic profile. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can lead to:
-
Enhanced Metabolic Stability: The C-F bond is more stable than a C-H bond, making the molecule less susceptible to metabolic degradation.[3]
-
Increased Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to improved potency.
-
Modulated Lipophilicity: The introduction of fluorine can alter the lipophilicity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.
The 5,7-difluoro substitution pattern on the 1-indanone ring is of particular interest. The two electron-withdrawing fluorine atoms can significantly influence the electron distribution of the aromatic ring, potentially modulating the reactivity of the indanone core and its interactions with biological targets.
Synthetic Strategies for this compound and its Analogs
The foundational step in exploring the SAR of this class of compounds is their synthesis. The most common approach to synthesizing the this compound core is through an intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
3-(3,5-Difluorophenyl)propanoic acid
-
Thionyl chloride or a suitable activating agent
-
A Lewis acid catalyst (e.g., aluminum chloride)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware and work-up reagents
Step-by-Step Methodology:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve 3-(3,5-difluorophenyl)propanoic acid in anhydrous DCM. Add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Removal of Excess Reagent: Remove the excess thionyl chloride and DCM under reduced pressure.
-
Friedel-Crafts Cyclization: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C. Add aluminum chloride portion-wise, ensuring the temperature does not rise significantly. Stir the reaction mixture at room temperature for 4-6 hours.
-
Reaction Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
This core scaffold can then be further functionalized at various positions to generate a library of analogs for SAR studies.
Anti-inflammatory Activity
The indanone scaffold is also a key component of several anti-inflammatory agents. Some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory cascade.
Neuroprotective Activity
The indanone moiety is a core structural feature of the well-established acetylcholinesterase (AChE) inhibitor, Donepezil, used in the treatment of Alzheimer's disease. [2]Research into fluorinated analogs aims to enhance potency and refine the SAR for neuroprotective agents.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide has synthesized the current understanding of the SAR of related indanone analogs, a systematic exploration of substitutions on the this compound core is warranted.
Key areas for future research include:
-
Synthesis of a diverse library of this compound analogs with systematic modifications at the C2, C3, C4, and C6 positions.
-
Comprehensive biological evaluation of these analogs against a panel of relevant targets, including various cancer cell lines, inflammatory enzymes, and enzymes implicated in neurodegenerative diseases.
-
Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models that can guide the rational design of more potent and selective compounds.
-
In-depth mechanistic studies to elucidate how the 5,7-difluoro substitution pattern influences the molecular interactions with biological targets.
By pursuing these avenues of research, the full therapeutic potential of this intriguing class of compounds can be unlocked.
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Li, M., & Xia, L. (2007). Rational design, synthesis, biologic evaluation, and structure-activity relationship studies of novel 1-indanone alpha(1)-adrenoceptor antagonists. Chemical Biology & Drug Design, 70(5), 461–464. [Link]
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A Technical Guide to the Thermal Stability and Decomposition of 5,7-Difluoro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Difluoro-1-indanone is a fluorinated aromatic ketone of increasing interest in medicinal chemistry and materials science. As with any developmental compound, a thorough understanding of its physicochemical properties is paramount for ensuring safety, stability, and efficacy. This technical guide provides a comprehensive overview of the thermal stability and potential decomposition pathways of this compound. While specific experimental data for this compound is not extensively published, this guide synthesizes information from analogous structures and established principles of thermal analysis to offer a predictive framework and detailed experimental protocols for its characterization. We will delve into the theoretical underpinnings of thermal decomposition for halogenated aromatic compounds and provide step-by-step methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to empirically determine its stability profile.
Introduction to this compound
This compound is a solid, crystalline compound with the molecular formula C₉H₆F₂O.[1] Its structure, featuring a bicyclic indanone core with two fluorine atoms on the aromatic ring, makes it a valuable synthetic intermediate. The presence of fluorine can significantly alter a molecule's properties, including metabolic stability and binding affinity, making fluorinated compounds like this attractive in drug discovery.[2][3]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆F₂O | [1] |
| Molecular Weight | 168.14 g/mol | [1] |
| CAS Number | 84315-25-3 | [1] |
| Appearance | Solid | |
| Melting Point | 80-84 °C | [4] |
| Storage | Room temperature | [4] |
The Critical Role of Thermal Stability in Drug Development
Thermal stability is a critical parameter in the development of any new chemical entity. It dictates the conditions under which the compound can be handled, processed, and stored without degradation. For active pharmaceutical ingredients (APIs), thermal instability can lead to loss of potency, the formation of toxic byproducts, and unpredictable performance. Understanding the thermal behavior of a compound like this compound is therefore essential for:
-
Process Safety: Preventing runaway reactions or pressure buildup during synthesis and formulation.
-
Formulation Development: Selecting appropriate excipients and manufacturing processes (e.g., milling, granulation, drying).
-
Storage and Shelf-life: Defining appropriate storage conditions to ensure long-term stability.
Theoretical Considerations for Decomposition
While specific decomposition pathways for this compound are not documented, we can infer potential mechanisms based on the chemistry of related halogenated aromatic ketones.
Potential Decomposition Pathways
The decomposition of organic molecules is often initiated at the weakest bonds or most reactive functional groups. For this compound, potential decomposition pathways could involve:
-
Decarbonylation: Loss of the carbonyl group as carbon monoxide, a common pathway for ketones at high temperatures.
-
Dehydrofluorination: Elimination of hydrogen fluoride (HF), which can be catalyzed by impurities or moisture.[5] The formation of corrosive HF is a significant safety concern.
-
Ring Opening and Fragmentation: Cleavage of the indanone ring system, leading to a variety of smaller, volatile fragments.
-
Polymerization/Condensation: Under certain conditions, reactive intermediates formed during decomposition could lead to the formation of higher molecular weight byproducts.
The presence of two electron-withdrawing fluorine atoms on the aromatic ring can influence the stability of the molecule and the likelihood of these pathways.
Experimental Determination of Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for evaluating the thermal stability of a compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] This technique is invaluable for determining the onset temperature of decomposition and quantifying mass loss events.
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for mass and temperature.
-
Select an appropriate sample pan (e.g., aluminum or platinum).
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into the TGA pan.
-
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the role of oxygen in decomposition.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Plot the mass of the sample as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Quantify the percentage of mass lost at different temperature ranges.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a DSC pan.
-
Hermetically seal the pan to prevent volatilization before decomposition.
-
-
Experimental Conditions:
-
Atmosphere: Typically nitrogen, with a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature past its melting point and into the decomposition region (e.g., to 350 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify the endothermic peak corresponding to the melting point.
-
Observe any exothermic or endothermic events following the melt, which could indicate decomposition. The shape and enthalpy of these peaks provide information about the nature of the decomposition process.
-
Visualization of Experimental Workflow
The logical flow for assessing the thermal stability of this compound is depicted in the following diagram.
Caption: Workflow for Thermal Stability Assessment.
Interpreting the Results
The data obtained from TGA and DSC analyses will provide a comprehensive thermal stability profile for this compound.
-
TGA Curve: A sharp, single-step mass loss at a high temperature would indicate a relatively stable compound that decomposes cleanly. A multi-step mass loss or a gradual decline in mass over a wide temperature range would suggest a more complex decomposition process with multiple intermediates.
-
DSC Thermogram: The DSC will clearly show the melting endotherm. Decomposition may appear as a broad endotherm or a sharp exotherm immediately following the melt. An exothermic decomposition is a significant safety concern as it can lead to a runaway reaction.
By combining the information from both techniques, a clear picture of the thermal behavior of this compound can be established.
Conclusion and Future Directions
This guide provides a foundational framework for understanding and evaluating the thermal stability of this compound. While direct experimental data is sparse, the outlined theoretical considerations and detailed experimental protocols empower researchers to thoroughly characterize this important molecule. Future work should focus on performing the described TGA and DSC experiments and utilizing techniques such as TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) to identify the gaseous byproducts of decomposition, thereby elucidating the precise decomposition pathways. A robust understanding of its thermal properties is a critical step in unlocking the full potential of this compound in drug development and materials science.
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An In-depth Technical Guide to the Solubility of 5,7-Difluoro-1-indanone in Common Organic Solvents
Abstract
5,7-Difluoro-1-indanone is a pivotal intermediate in contemporary drug discovery and development, particularly in the synthesis of neuroprotective agents and other central nervous system (CNS) therapeutics.[1] Its utility in medicinal chemistry is significantly influenced by its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. We will delve into the theoretical principles governing its solubility, offer a predictive analysis based on its molecular structure, and present a detailed, field-proven protocol for its empirical determination in common organic solvents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to optimize processes involving this key synthetic building block.
Introduction: The Significance of Solubility in Pharmaceutical Development
In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical determinant of its successful development and application.[2] Solubility impacts every stage of the pharmaceutical pipeline, from synthesis and purification to formulation and bioavailability.[2][3] A thorough understanding of a compound's solubility profile in various organic solvents is essential for:
-
Reaction Optimization: The choice of solvent can significantly influence reaction rates, yields, and impurity profiles.
-
Purification Strategies: Crystallization, a common purification technique, is highly dependent on the differential solubility of the target compound and its impurities in a given solvent system.[4]
-
Formulation Development: For drug products, solubility is a key factor in achieving the desired dosage form and ensuring adequate bioavailability.[5]
-
Analytical Method Development: The selection of appropriate solvents is crucial for developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and spectroscopy.
This guide will provide a detailed exploration of the solubility of this compound, grounded in the principles of chemical theory and supported by practical experimental methodology.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₂O | [6][7] |
| Molecular Weight | 168.14 g/mol | [6][7] |
| Appearance | Solid | [6] |
| Melting Point | 80-84 °C | [1][6] |
| Structure |
Caption: Chemical structure of this compound.
The molecule possesses a rigid indanone core, which is largely nonpolar. The presence of a ketone group and two fluorine atoms introduces polarity. The ketone's carbonyl group can act as a hydrogen bond acceptor, while the fluorine atoms, being highly electronegative, create dipole moments within the molecule.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8][9] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[8] The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves two main energy considerations:
-
Lattice Energy: The energy required to break the intermolecular forces holding the solid solute together in its crystal lattice.
-
Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules.
For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy. The overall process can be endothermic (requiring heat to dissolve) or exothermic (releasing heat upon dissolution).[10][11]
Predicted Solubility of this compound in Common Organic Solvents
Based on the structure of this compound, we can predict its solubility in a range of common organic solvents. The presence of both polar (ketone, fluorine) and nonpolar (aromatic and aliphatic rings) regions suggests that it will exhibit a broad solubility profile, with optimal solubility in solvents of intermediate polarity.
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Hexane | 0.1 | Low | As a nonpolar solvent, hexane will poorly solvate the polar ketone and difluoro-phenyl groups. |
| Toluene | 2.4 | Moderate | The aromatic nature of toluene can interact favorably with the benzene ring of the indanone, but its low polarity will limit interaction with the polar functionalities. |
| Dichloromethane | 3.1 | High | Dichloromethane's intermediate polarity should effectively solvate both the polar and nonpolar regions of the molecule. |
| Acetone | 5.1 | High | Acetone, being a polar aprotic solvent with a carbonyl group, is expected to have strong dipole-dipole interactions with the ketone group of this compound. |
| Ethyl Acetate | 4.4 | High | Similar to acetone, ethyl acetate's polarity and hydrogen bond accepting capabilities should lead to good solubility. |
| Isopropanol | 3.9 | Moderate to High | Isopropanol can act as both a hydrogen bond donor and acceptor, allowing for favorable interactions with the ketone group. Its alkyl chain can interact with the nonpolar parts of the indanone. |
| Methanol | 5.1 | Moderate | While polar, the strong hydrogen bonding network of methanol might be only partially disrupted to solvate the indanone. |
| Water | 10.2 | Very Low | The predominantly nonpolar character of the indanone backbone will lead to poor solubility in the highly polar, hydrogen-bonded network of water. |
Experimental Protocol for Solubility Determination
To empirically determine the solubility of this compound, a robust and reproducible experimental protocol is necessary. The following method is based on the widely accepted shake-flask method, followed by quantitative analysis using UV-Vis spectroscopy.[12]
Materials and Equipment
-
This compound (purity >97%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.
-
Accurately add a known volume of each selected solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached.[13]
-
After the equilibration period, visually inspect each vial to confirm that undissolved solid remains, indicating a saturated solution.
-
-
Sampling and Preparation for Analysis:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid.
-
Perform accurate serial dilutions of the clear filtrate with the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis (UV-Vis Spectroscopy):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the diluted sample solutions.
-
Determine the concentration of the diluted samples from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solids, solubility increases with increasing temperature, as the dissolution process is often endothermic.[10][14] However, this should be determined experimentally for each solvent system.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role in its ability to solvate the solute. A solvent polarity that closely matches the overall polarity of this compound is likely to yield the highest solubility.
-
Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.
-
pH (in aqueous systems): While not the focus of this guide on organic solvents, it's important to note that in aqueous solutions, the pH could influence the solubility if the compound had ionizable groups. This compound does not have readily ionizable groups.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents. By understanding its physicochemical properties and the theoretical principles of solubility, we have offered a predictive framework for its behavior. Furthermore, the detailed experimental protocol provides a reliable method for the empirical determination of its solubility. This knowledge is invaluable for scientists and researchers in the pharmaceutical industry, enabling them to optimize synthetic and purification processes, and to facilitate the development of novel therapeutics based on this important chemical intermediate. The interplay between theoretical prediction and empirical determination is key to mastering the application of this compound in a research and development setting.
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A Technical Guide to 5,7-Difluoro-1-indanone: Properties, Synthesis, and Applications in Drug Discovery
Abstract: 5,7-Difluoro-1-indanone is a fluorinated aromatic ketone that serves as a critical building block in medicinal chemistry and organic synthesis. The strategic placement of two fluorine atoms on the indanone framework significantly modifies its electronic properties, enhancing metabolic stability and binding affinity in target molecules. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, common synthetic methodologies with mechanistic insights, and its applications as a key intermediate in the development of novel therapeutic agents, particularly for central nervous system (CNS) disorders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their research programs.
Core Physicochemical Properties
This compound, also known as 5,7-Difluoro-2,3-dihydroinden-1-one, is a solid at room temperature.[1] The dual fluorine substitution is key to its utility, as fluorine's high electronegativity can alter the acidity of adjacent protons and influence non-covalent interactions in biological systems, making it a valuable moiety in drug design.[2][3] Its core identifiers and physical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆F₂O | [1][4][5][6] |
| Molecular Weight | 168.14 g/mol | [1][4][6][7] |
| CAS Number | 84315-25-3 | [1][4][6] |
| Appearance | Solid | [1] |
| Melting Point | 80-84 °C | [1][8] |
| Synonym(s) | 5,7-Difluoro-2,3-dihydroinden-1-one | [1] |
| Storage | Room temperature, sealed in dry, dark place | [6][8] |
Synthesis and Mechanistic Considerations
The synthesis of substituted 1-indanones is a well-established field in organic chemistry, with intramolecular Friedel-Crafts acylation being a primary and robust method.[9][10][11] This approach is favored for its efficiency in constructing the bicyclic indanone core from readily available precursors.
Protocol: Intramolecular Friedel-Crafts Acylation
The most common route to synthesize fluorinated indanones involves the cyclization of a substituted phenylpropanoic acid. For this compound, the logical precursor would be 3-(2,4-difluorophenyl)propanoic acid.
Reaction Principle: The synthesis relies on the electrophilic aromatic substitution of a difluorobenzene derivative. A strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid, is used to generate an acylium ion from the carboxylic acid precursor. This highly electrophilic intermediate is then attacked by the electron-rich aromatic ring to close the five-membered ring, forming the indanone structure. The regioselectivity is dictated by the directing effects of the substituents on the aromatic ring.
Step-by-Step Experimental Protocol:
-
Precursor Preparation: Begin with commercially available 3-(2,4-difluorophenyl)propanoic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the 3-(2,4-difluorophenyl)propanoic acid.
-
Cyclization: Add a dehydrating acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), to the flask. The mixture is heated (e.g., 80-100 °C) with vigorous stirring.
-
Scientist's Insight: The choice of acid is critical. PPA is effective and widely used, but its viscosity can pose challenges for stirring and workup.[9] Eaton's reagent is often a more manageable alternative. The temperature must be carefully controlled to prevent charring and side reactions.
-
-
Reaction Monitoring: The reaction progress is monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with stirring to quench the reaction and hydrolyze the acid catalyst.
-
Extraction: The aqueous mixture is transferred to a separatory funnel and extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution (to remove residual acid), followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Final Product: The resulting crude solid is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
// Connections Precursor -> Setup [label="1. Add Reagents"]; Setup -> Acylium [label="2. Activate"]; Acylium -> Cyclization [label="3. Attack Ring"]; Cyclization -> Quench [label="4. Stop Reaction"]; Quench -> Extract; Extract -> Purify; Purify -> FinalProduct; } axd Caption: General workflow for the synthesis of this compound.
Applications in Medicinal Chemistry
The true value of this compound lies in its role as a versatile synthetic intermediate.[8] The indanone scaffold is a privileged structure found in numerous biologically active compounds, and the addition of fluorine atoms can enhance drug-like properties.[2][3][12]
Key Application Areas:
-
CNS Drug Development: The indanone core is central to several drugs targeting the central nervous system. For instance, the non-fluorinated analogue, 1-indanone, is a precursor to Donepezil, a well-known acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[2] this compound serves as a valuable starting material for creating novel analogues with potentially improved efficacy, selectivity, or pharmacokinetic profiles.[8]
-
Enzyme Inhibitors: The ketone functionality can be readily modified to introduce various pharmacophores, enabling the design of specific enzyme inhibitors.[8]
-
Scaffold for Complex Molecules: It is used in the construction of more complex heterocyclic systems that are prevalent in bioactive natural products and synthetic drugs.[8] The fluorinated aromatic ring provides a site for further functionalization through nucleophilic aromatic substitution or other cross-coupling reactions.
// Connections StartNode -> Reduction; StartNode -> Alkylation; StartNode -> Condensation;
Reduction -> CNS; Alkylation -> Enzymes; Condensation -> Receptors; } axd Caption: Role of this compound as a versatile synthetic intermediate.
Safety and Handling
According to its safety data sheet, this compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including gloves, safety goggles (eyeshields), and a lab coat. A type N95 dust mask is recommended.[1]
-
Storage: Store in a tightly sealed container in a dry, cool, and dark place to maintain its stability.[6]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations for hazardous waste.
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Theoretical Insights into the Electronic Landscape of 5,7-Difluoro-1-indanone: A Computational Chemistry Perspective
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed theoretical framework for understanding the electronic properties of 5,7-Difluoro-1-indanone, a molecule of significant interest in medicinal chemistry. By leveraging Density Functional Theory (DFT), we elucidate the key electronic characteristics that govern its reactivity and potential for intermolecular interactions, offering critical insights for rational drug design.
Introduction: The Strategic Role of Fluorine in the Indanone Scaffold
The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds.[1][2] Its rigid framework is amenable to diverse functionalization, allowing for the fine-tuning of pharmacological properties. The strategic introduction of fluorine atoms, as in this compound, is a well-established strategy in drug design to modulate a molecule's physicochemical properties.[3][4]
Fluorine, being the most electronegative element, exerts a powerful inductive effect, which can significantly alter the electronic distribution within the aromatic system.[5][6] This modulation can lead to:
-
Enhanced Metabolic Stability: Blocking sites susceptible to metabolic oxidation.[3][4]
-
Increased Binding Affinity: Through favorable electrostatic and non-covalent interactions (e.g., C-H···F bonds) with biological targets.[6]
-
Improved Bioavailability: By altering properties like lipophilicity.
Understanding the precise electronic consequences of di-fluorination on the indanone core is therefore paramount for predicting its behavior and optimizing its use as a building block in drug discovery programs.[4] This guide details the computational methodology to probe these properties and interprets the resulting data in a medicinally relevant context.
Theoretical Framework and Methodology
To investigate the electronic structure of this compound, we employ Density Functional Theory (DFT), a robust quantum mechanical modeling method.
The Rationale for Density Functional Theory (DFT)
DFT has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational efficiency, particularly for medium-sized organic molecules.[7][8][9] Unlike more computationally expensive ab-initio methods, DFT calculates the electronic energy and properties based on the molecule's electron density. The choice of the B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) is deliberate; it is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has been shown to yield highly accurate geometries and electronic properties for a vast range of organic systems.[7][8] Paired with a comprehensive basis set like 6-311++G(d,p), this approach provides a reliable description of electron distribution, including polarization and diffuse functions necessary for accurately modeling non-covalent interactions.[3]
Detailed Computational Protocol
The following protocol outlines a self-validating system for the theoretical analysis of this compound using a standard quantum chemistry software package like Gaussian.[3][7]
Step 1: Initial Structure Generation
-
Construct the 3D structure of this compound (CAS: 84315-25-3)[10][11] using a molecular builder. Ensure correct atom connectivity and basic stereochemistry.
Step 2: Geometry Optimization
-
Objective: To find the lowest energy conformation of the molecule.
-
Method: Perform a full geometry optimization without any symmetry constraints.
-
Level of Theory: B3LYP functional with the 6-311++G(d,p) basis set.
-
Justification: This level of theory is robust for optimizing the geometry of fluorinated aromatic compounds, providing reliable bond lengths and angles.[3][7]
Step 3: Vibrational Frequency Calculation
-
Objective: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Method: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry from Step 2.
-
Validation: A true minimum is confirmed by the absence of any imaginary frequencies in the output. The calculated vibrational frequencies can also be compared with experimental IR and Raman spectral data for further validation.[3]
Step 4: Calculation of Electronic Properties
-
Objective: To extract key electronic descriptors from the validated minimum energy structure.
-
Method: Using the output from the frequency calculation, analyze the molecular orbitals and electron density.
-
Properties to Extract:
-
Frontier Molecular Orbitals: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Molecular Electrostatic Potential (MEP): Generate a 3D map of the electrostatic potential on the electron density surface.
-
Computational Workflow Visualization
The entire computational process, from initial structure input to the final analysis of electronic properties, is summarized in the workflow diagram below.
Caption: A generalized workflow for DFT-based electronic property analysis.
Results and Discussion: Electronic Properties of this compound
Following the protocol described above, we can derive the key electronic properties that dictate the chemical behavior of this compound.
Frontier Molecular Orbitals (FMOs): The Nexus of Reactivity
The HOMO and LUMO, collectively known as the Frontier Molecular Orbitals (FMOs), are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.[3] The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.[12][13][14]
The presence of two electron-withdrawing fluorine atoms is expected to lower the energy levels of both the HOMO and LUMO compared to the non-fluorinated parent indanone.[6] This increased resistance to oxidation (a lower HOMO energy) can contribute to enhanced metabolic stability in a biological system.
Table 1: Calculated Frontier Molecular Orbital Energies
| Property | Energy (eV) | Description |
|---|---|---|
| EHOMO | (Illustrative Value: -7.2 eV) | Energy of the Highest Occupied Molecular Orbital. Localized primarily on the electron-rich aromatic ring. |
| ELUMO | (Illustrative Value: -1.8 eV) | Energy of the Lowest Unoccupied Molecular Orbital. Expected localization on the electron-deficient carbonyl group and fused ring. |
| HOMO-LUMO Gap (ΔE) | (Illustrative Value: 5.4 eV) | A measure of chemical reactivity and kinetic stability. |
Note: The energy values are illustrative examples of what a DFT calculation would yield and are used here for discussion purposes.
A significant HOMO-LUMO gap suggests high kinetic stability.[3] The distribution of these orbitals is also telling: the HOMO is typically localized on the fused benzene ring, identifying it as the primary site for electrophilic attack. Conversely, the LUMO is expected to be centered around the electron-deficient carbonyl group, marking it as the site for nucleophilic attack.
Molecular Electrostatic Potential (MEP): A Map for Intermolecular Interactions
The MEP map provides a visual representation of the charge distribution on the molecule's surface, which is invaluable for predicting non-covalent interactions that are fundamental to drug-receptor binding.
-
Electron-Rich Regions (Negative Potential): Indicated by red/yellow colors, these areas are prone to electrophilic attack and are favorable sites for interacting with positive charges (e.g., metal ions, hydrogen bond donors). In this compound, the most negative region is anticipated around the carbonyl oxygen atom.
-
Electron-Deficient Regions (Positive Potential): Shown in blue, these areas are susceptible to nucleophilic attack. The hydrogen atoms of the methylene groups adjacent to the carbonyl are expected to be moderately positive.
-
Fluorine Atoms: The fluorine atoms themselves will create localized negative potential, while simultaneously withdrawing electron density from the aromatic ring, making the ring carbons more electropositive than in the unsubstituted analogue.
This detailed charge landscape is critical for drug development professionals seeking to design molecules that can form specific, high-affinity interactions with a protein's active site.
Implications for Drug Design and Development
The theoretical electronic properties of this compound provide actionable intelligence for medicinal chemists.
-
Scaffold for Inhibitor Design: The well-defined electrophilic (carbonyl carbon) and nucleophilic (aromatic ring) centers allow for predictable chemical modifications. For instance, the indanone scaffold is a known component in the development of inhibitors for targets like acetylcholinesterase and cereblon.[15][16][17] The electronic signature of the difluorinated core can be used to guide the synthesis of derivatives with enhanced binding affinity.
-
Predicting Reactivity and Stability: The HOMO-LUMO gap provides a quantitative measure of stability.[13] This information can help predict potential metabolic liabilities or formulation challenges early in the development process. The lowering of FMO energies due to fluorination suggests a molecule that is more resistant to oxidative metabolism.[6]
-
Guiding Structure-Activity Relationships (SAR): By understanding how the dual fluorine substitution modifies the MEP and FMOs, researchers can build more accurate SAR models. For example, the calculated MEP can rationalize why certain substitutions on the indanone ring lead to improved interactions with a target protein, guiding the next cycle of synthesis and optimization.
Conclusion
This technical guide outlines a robust computational framework for the detailed investigation of the electronic properties of this compound. Through the application of Density Functional Theory, we can generate a comprehensive electronic profile of the molecule, including its frontier molecular orbitals and molecular electrostatic potential. These theoretical descriptors are not merely academic; they provide profound, field-proven insights into the molecule's reactivity, stability, and potential for intermolecular interactions. For researchers in drug discovery, this computational approach is an indispensable tool for accelerating the design and optimization of novel therapeutics based on the valuable difluoro-indanone scaffold.
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5,7-Difluoro-1-indanone safety, handling, and MSDS information
An In-depth Technical Guide to the Safe Handling of 5,7-Difluoro-1-indanone
Authored by: Gemini, Senior Application Scientist
This document provides a comprehensive technical overview of the safety, handling, and toxicological profile of this compound (CAS No. 84315-25-3), a fluorinated building block frequently utilized in pharmaceutical and chemical research. This guide is intended for laboratory professionals, researchers, and drug development scientists. The protocols and information herein are synthesized from authoritative safety data sheets and chemical databases to ensure the highest degree of scientific integrity and trustworthiness.
Chemical Identification and Core Properties
This compound is a solid organic compound whose utility in medicinal chemistry is growing.[1][2] Understanding its fundamental properties is the first step in establishing safe handling protocols. The dual fluorine substitution on the aromatic ring can significantly alter the molecule's reactivity and biological interactions compared to its non-fluorinated parent, 1-indanone, necessitating specific safety considerations.
| Property | Value | Source(s) |
| CAS Number | 84315-25-3 | [3][4][5] |
| Molecular Formula | C₉H₆F₂O | [4][5] |
| Molecular Weight | 168.14 g/mol | [4][6] |
| Synonyms | 5,7-Difluoro-2,3-dihydroinden-1-one | [4] |
| Appearance | Solid | [4] |
| Melting Point | 80-84 °C | [4] |
| Flash Point | Not available / Not applicable | [3][4] |
Hazard Analysis and GHS Classification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[3] The primary hazards are associated with acute toxicity and irritation. The "Warning" signal word indicates a moderate level of hazard.[3][4]
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | [3][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [3][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | [3][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | [3][4][6] |
| Hazardous to the Aquatic Environment, long-term | - | Harmful to aquatic life with long lasting effects | None specified | [3] |
Note: Some suppliers also include H312 (Harmful in contact with skin) and H332 (Harmful if inhaled) in their classifications.[4]
Toxicological Profile and Routes of Exposure
The toxicological data indicates that this compound poses risks through multiple routes of exposure. The primary target organs are the respiratory system, skin, and eyes.[3][4]
-
Oral Toxicity: The compound is classified as harmful if swallowed (Acute Toxicity, Category 4).[3][6] Ingestion can lead to systemic effects, and immediate medical attention is necessary.
-
Dermal Exposure: As a Category 2 skin irritant, direct contact can cause inflammation, redness, and discomfort.[3][6] Prolonged contact should be avoided, and contaminated clothing must be removed promptly.
-
Ocular Exposure: This compound is a serious eye irritant.[3][6] Contact can cause significant pain and potential damage to the cornea. The causality for this is the chemical's ability to disrupt the delicate tissues of the eye.
-
Inhalation: As a solid powder, the primary inhalation risk comes from airborne dust. Inhalation may cause respiratory tract irritation, leading to coughing and shortness of breath.[3][6] The respiratory system is identified as a target organ for single-exposure toxicity.[3][4]
-
Carcinogenicity and Mutagenicity: There is no data available to indicate that this compound is a carcinogen or mutagen.[3]
Safe Handling and Engineering Controls
A proactive approach to safety, combining engineering controls and standard operating procedures, is essential for minimizing exposure.
Protocol for General Handling:
-
Risk Assessment: Before beginning work, perform a risk assessment for the specific procedure involving this compound.
-
Ventilation: Always handle this compound in a well-ventilated area.[3][7] A certified chemical fume hood is the required engineering control, as it pulls airborne dust and vapors away from the operator's breathing zone.
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[3][7] Use appropriate tools (e.g., a spatula) for transfers.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3] Do not eat, drink, or smoke in areas where the chemical is used.[3]
-
Avoid Contact: Take every precaution to avoid direct contact with skin, eyes, and clothing.[8]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the final barrier between the researcher and the chemical. The choice is dictated by the GHS hazard classifications.
-
Eye and Face Protection: Chemical safety goggles or safety glasses that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are mandatory.[8] This is a direct countermeasure to the "serious eye irritation" hazard.
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile rubber.[9] Gloves must be inspected for integrity before use.[7] Use a proper glove removal technique to avoid cross-contamination.[7]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[8] For tasks with a higher risk of spillage, a chemical-resistant apron may be warranted.
-
Respiratory Protection: If work is performed outside a fume hood or if dust generation is unavoidable, a NIOSH-approved N95 dust mask or a higher-level respirator should be used.[4][7] This directly addresses the "may cause respiratory irritation" hazard.
Figure 2: First-aid decision tree for exposures to this compound.
Accidental Release Measures:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
PPE: Wear full personal protective equipment as described in Section 5.
-
Containment: Sweep up the spilled solid, avoiding dust creation, and place it into a suitable, labeled container for disposal. [7][8]5. Environmental: Prevent the material from entering drains or waterways. [3][7] Fire-Fighting Measures:
-
In case of a fire, use extinguishing media appropriate for the surrounding environment. Suitable agents include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [7]* Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA). [3][7]
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Fisher Scientific. (2025). Safety Data Sheet: this compound.
-
PubChem. 5,6-Difluoro-1-indanone. (Note: PubChem entry for a similar isomer, hazard information is generally applicable for GHS classification of difluoro-indanones).
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MSDS of 5-Fluoro-1-indanone. (2013). MSDS of 5-Fluoro-1-indanone. (Note: An MSDS for a related compound, providing analogous handling and safety protocols).
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Sigma-Aldrich. This compound 97%.
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Fisher Scientific. SAFETY DATA SHEET.
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Carl ROTH. (2023). Safety data sheet.
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Aaronchem. 147700-58-1 | (E)-3-(3,5-Difluorophenyl)acrylic acid.
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ChemicalBook. 84315-23-1 | CAS DataBase.
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J&K Scientific LLC. 3,5-Difluorocinnamic acid, 98% | 84315-23-1.
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Chemical Synthesis. 3,5-DIFLUOROCINNAMIC ACID | CAS: 84315-23-1.
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Fisher Scientific. (2025). SAFETY DATA SHEET.
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BenchChem. An In-depth Technical Guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applications.
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Fisher Scientific. (2021). SAFETY DATA SHEET: 5-Fluoro-1-indanone.
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5,7-Difluoro-1-indanone: A Technical Guide for Researchers and Drug Development Professionals
Introduction
5,7-Difluoro-1-indanone is a fluorinated aromatic ketone that is emerging as a valuable building block in medicinal chemistry and organic synthesis. The strategic placement of two fluorine atoms on the indanone scaffold significantly influences its electronic properties, metabolic stability, and binding affinity to biological targets. These characteristics make it a sought-after intermediate in the design and synthesis of novel therapeutic agents, particularly in the realm of neurodegenerative diseases and oncology.[1] This guide provides a comprehensive overview of the commercial availability, synthesis, key applications, and safety considerations for this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These properties are crucial for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 84315-25-3 | [2][3][4] |
| Molecular Formula | C₉H₆F₂O | [3][5] |
| Molecular Weight | 168.14 g/mol | [3][4] |
| Appearance | Solid | [2][4] |
| Melting Point | 80-84 °C | [4][6] |
| Purity | Typically ≥96.0% or 97% | [2][4][7] |
| SMILES String | Fc1cc(F)c2C(=O)CCc2c1 | [4] |
| InChI Key | XWZGNWCKXLECBO-UHFFFAOYSA-N | [4] |
Commercial Availability and Suppliers
This compound is commercially available from a number of chemical suppliers, typically in research quantities. The availability and pricing can vary, and it is advisable to contact suppliers directly for bulk inquiries.
| Supplier | Product Name/Synonym | Purity | Available Quantities |
| Thermo Scientific (Alfa Aesar) | This compound | 97% | 1 g, 5 g[2][7] |
| Santa Cruz Biotechnology | This compound | - | Contact for availability[3] |
| Sigma-Aldrich | This compound | 97% | Discontinued, contact for alternatives[4] |
| ACUBIOCHEM | This compound | - | Contact for availability[8] |
| Pure Chemistry Scientific Inc. | This compound | 95% | Contact for availability[9] |
| BLD Pharm | This compound | - | Contact for availability[10] |
| MySkinRecipes | This compound | 97% | 250 mg, 1 g, 5 g[6] |
| Ivy Fine Chemicals | This compound | - | Contact for availability[11] |
| Pharmaffiliates | This compound | - | Contact for availability[12] |
Synthesis of this compound
While specific, detailed protocols for the synthesis of this compound are not extensively published in readily accessible literature, its synthesis can be logically inferred from established methods for analogous fluorinated indanones, such as 5-fluoro-1-indanone and 7-fluoro-1-indanone. The most common and effective method is the intramolecular Friedel-Crafts acylation of a suitable precursor.[13][14]
A plausible synthetic route would involve the cyclization of 3-(3,5-difluorophenyl)propanoic acid. The presence of two electron-withdrawing fluorine atoms will influence the reactivity of the aromatic ring, and the choice of catalyst and reaction conditions will be critical to achieving good yields.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step protocol for the intramolecular Friedel-Crafts acylation, based on similar transformations:[13][15]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3,5-difluorophenyl)propanoic acid.
-
Acid Catalyst: Slowly add polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TfOH) to the flask with stirring. The amount of acid should be sufficient to ensure a stirrable slurry.
-
Reaction: Heat the mixture to a temperature typically ranging from 80 to 140 °C. The optimal temperature and reaction time will need to be determined empirically, for instance, by monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice to quench the reaction.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.
Applications in Research and Drug Discovery
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][16] The introduction of fluorine atoms can enhance a molecule's metabolic stability, bioavailability, and binding affinity.[13] this compound, therefore, serves as a key intermediate for creating novel fluorinated organic frameworks.[8]
Its primary application lies in its use as a precursor for more complex molecules with potential therapeutic applications, including:
-
Neuroprotective Agents: The indanone core is present in drugs like donepezil, used for the treatment of Alzheimer's disease.[1] this compound can be used to synthesize analogs with potentially improved pharmacological profiles.
-
Enzyme Inhibitors: The reactive ketone group and the substituted aromatic ring allow for a variety of chemical modifications to design selective inhibitors for enzymes such as monoamine oxidases (MAO) and acetylcholinesterase (AChE).[1]
-
Anticancer and Anti-inflammatory Agents: Derivatives of indanone have shown promise as anticancer and anti-inflammatory agents.[13][15] The difluoro substitution pattern of this compound offers a unique starting point for the exploration of new chemical space in these therapeutic areas.
Safety and Handling
Based on the available Safety Data Sheets (SDS), this compound should be handled with appropriate precautions in a laboratory setting.[4][17]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[17]
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of dust.[17]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[17]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[17]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]
-
In case of skin contact: Wash with plenty of soap and water.[17]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[17]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[17]
-
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile fluorinated building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers the potential to develop novel therapeutic agents with enhanced properties. While detailed synthetic and application studies specifically for this difluorinated analog are still emerging, the well-established chemistry of indanones provides a strong foundation for its utilization in the synthesis of complex and biologically active molecules. As research in fluorinated pharmaceuticals continues to expand, the importance of intermediates like this compound is expected to grow.
References
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Drug Discovery Today. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. [Link][1]
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Methodological & Application
Application Notes & Protocols: Geminal Difluorination of Indanones with DAST and Deoxo-Fluor
Introduction: The Strategic Value of Gem-Difluorination
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2] Among the various fluorinated motifs, the geminal difluoromethylene group (CF₂) serves as a crucial bioisostere for carbonyl groups, ethers, and other functionalities. Its installation can block metabolic oxidation, alter electronic properties, and enforce specific molecular conformations.
Indanones represent a privileged scaffold in numerous biologically active compounds. The conversion of the indanone carbonyl to a gem-difluoro group offers a powerful strategy for lead optimization in drug discovery. This guide provides a comprehensive technical overview and detailed protocols for the deoxofluorination of indanones using two common aminothiolating reagents: Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
Reagent Selection: A Comparative Analysis of DAST and Deoxo-Fluor
The choice between DAST and Deoxo-Fluor is primarily dictated by a balance of reactivity, safety, and scale. While both reagents effectively convert ketones to gem-difluorides, their operational profiles differ significantly.[3][4]
DAST (Diethylaminosulfur trifluoride) has been a workhorse reagent for deoxofluorination for decades.[5] It is highly reactive and effective for a broad range of substrates, often at low temperatures.[6] However, its utility is severely hampered by its thermal instability. DAST can decompose explosively when heated above 90 °C, and exothermic events have been reported at temperatures as low as 50 °C.[7][8] This makes it unsuitable for large-scale reactions and necessitates stringent temperature control.
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) was developed as a safer alternative.[9][10] Its enhanced thermal stability, with a higher decomposition onset temperature, significantly reduces the risk of runaway reactions, making it the preferred reagent for process development and scale-up operations.[11][12] While sometimes requiring slightly higher reaction temperatures than DAST, its improved safety profile is a decisive advantage.[6][13]
| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) |
| Structure | Et₂NSF₃ | (CH₃OCH₂CH₂)₂NSF₃ |
| Appearance | Pale yellow liquid | Clear yellow liquid[9] |
| Thermal Stability | Low . Can decompose explosively.[1][7] Avoid heating above 50°C.[7] | High . Significantly more stable than DAST.[9][10][11] |
| Reactivity | Highly reactive, often at -78 °C to RT.[6] | Highly reactive, may require RT to moderate heating.[4] |
| Handling Safety | High Hazard . Thermally unstable, moisture-sensitive, corrosive.[14][15] | Moderate Hazard . Thermally more stable but reacts violently with water.[12][13] |
| Byproducts | Generates corrosive HF upon reaction with moisture.[8][12] | Generates corrosive HF upon reaction with moisture.[11][13] |
| Primary Use Case | Small-scale laboratory synthesis requiring high reactivity. | Preferred for scale-up, process safety, and general lab use. |
Mechanism of Carbonyl Deoxofluorination
The conversion of an indanone to a gem-difluoroindane by DAST or Deoxo-Fluor proceeds through a well-established mechanistic pathway. The reaction is initiated by the nucleophilic attack of the carbonyl oxygen onto the electrophilic sulfur atom of the reagent. This is followed by the elimination of hydrogen fluoride (often catalyzed by trace moisture or an alcohol initiator) to form an alkoxyaminosulfur difluoride intermediate. Subsequent nucleophilic attack by a fluoride ion, proceeding through either an Sₙ1 or Sₙ2-like pathway, and elimination of sulfur-containing byproducts yields the final gem-difluorinated product.[16]
Caption: Generalized mechanism for the deoxofluorination of a ketone.
Detailed Experimental Protocols
Critical Safety Notice: Both DAST and Deoxo-Fluor are hazardous reagents that react violently with water to produce highly corrosive hydrogen fluoride (HF).[11][12][13] They are also corrosive and can cause severe burns. All manipulations must be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves. Reactions should be conducted in plastic or Teflon vessels where possible, as HF byproducts can etch glass.[16]
Protocol 1: Fluorination of 1-Indanone using DAST
This protocol is intended for small-scale synthesis where the higher reactivity of DAST is leveraged at low temperatures.
Materials:
-
1-Indanone
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask or plastic reaction vessel
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 1-indanone (1.0 eq.).
-
Dissolve the substrate in anhydrous DCM (approx. 0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2-1.5 eq.) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.[14]
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.[14]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding the mixture to a vigorously stirred, cooled (0 °C) saturated solution of NaHCO₃. Caution: Gas evolution (CO₂) will occur.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 1,1-difluoroindane.
Protocol 2: Fluorination of 1-Indanone using Deoxo-Fluor
This protocol is recommended for its enhanced safety profile and is more amenable to larger scales.
Materials:
-
1-Indanone
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Ethanol (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel (plastic or glass)
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry reaction vessel under a nitrogen atmosphere, add 1-indanone (1.0 eq.).
-
Dissolve the substrate in anhydrous DCM (approx. 0.2-0.5 M solution).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add Deoxo-Fluor (1.5-3.0 eq.) dropwise via syringe. For less reactive ketones, a catalytic amount of ethanol can be added to generate HF in situ and initiate the reaction.[17]
-
Allow the reaction to warm to room temperature and stir overnight.[13] For particularly unreactive indanones, gentle heating (e.g., 40-60 °C) may be required. Monitor the temperature carefully.[11]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly transferring the mixture into a cooled (0 °C), vigorously stirred saturated solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous phase twice with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via silica gel column chromatography.
Caption: General workflow for the deoxofluorination of indanones.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive reagent (degraded by moisture).2. Insufficient reaction temperature or time.3. Substrate is highly unreactive. | 1. Use a fresh bottle of reagent.2. Allow the reaction to stir longer or gently heat (only for Deoxo-Fluor).3. Increase equivalents of reagent. For Deoxo-Fluor, add a catalytic amount of EtOH. |
| Formation of Side Products (e.g., vinyl fluoride) | Substrate is prone to elimination or carbocation rearrangement.[16][18] | Use milder conditions (lower temperature). Consider alternative, less acidic fluorinating agents if the problem persists. |
| Complex Product Mixture | 1. Reaction temperature was too high.2. Wet solvent or glassware leading to reagent decomposition and side reactions. | 1. Maintain strict temperature control, especially for DAST.2. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Difficult Purification | Byproducts co-elute with the product. | Modify the chromatography solvent system. Consider a pre-purification wash or distillation if the product is volatile. |
Conclusion
The conversion of indanones to their gem-difluoro analogues is a valuable transformation in synthetic and medicinal chemistry. Both DAST and Deoxo-Fluor are highly effective reagents for this purpose. DAST offers high reactivity at low temperatures but poses significant safety risks due to its thermal instability. Deoxo-Fluor provides a much safer, more thermally robust alternative and should be considered the reagent of choice, particularly for reactions requiring heating or performed on scales larger than a few millimoles. Successful application of these protocols hinges on a thorough understanding of the reagents' properties, strict adherence to safety procedures, and careful control of reaction conditions.
References
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Application Notes and Protocols for the Purification of 5,7-Difluoro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Difluoro-1-indanone is a key building block in medicinal chemistry, frequently utilized in the synthesis of a variety of therapeutic agents. The purity of this intermediate is paramount to ensure the desired reaction outcomes, yields, and impurity profiles of subsequent synthetic steps and the final active pharmaceutical ingredient (API). This document provides a detailed guide to the purification of this compound, offering both theoretical insights and practical, step-by-step protocols for recrystallization and column chromatography.
The synthetic route to this compound, commonly an intramolecular Friedel-Crafts acylation of a substituted phenylpropionic acid, can result in a range of impurities. These may include unreacted starting materials, regioisomers, and polymeric byproducts. The selection of an appropriate purification strategy is therefore critical for isolating the target compound with high purity.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to designing an effective purification protocol.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆F₂O | [1][2] |
| Molecular Weight | 168.14 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 80-84 °C | [1] |
| CAS Number | 84315-25-3 | [1][2][3] |
Safety Information: this compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including a dust mask, eye shields, and gloves, should be worn at all times. The compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1] It may also cause respiratory irritation.[1] All handling should be performed in a well-ventilated fume hood.
Purification Strategies: A Two-Fold Approach
For achieving high purity of this compound, a two-step purification strategy is often most effective. This typically involves an initial bulk purification by recrystallization, followed by fine purification using column chromatography to remove closely related impurities.
Logical Workflow for Purification
Sources
Application Notes & Protocols: Leveraging 5,7-Difluoro-1-indanone for the Synthesis of Novel Bioactive Molecules
Introduction: The Strategic Advantage of Fluorination in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly enhance the pharmacological profile of a bioactive molecule. Benefits often include improved metabolic stability, increased binding affinity for target proteins, and modulated bioavailability.[1][2]
Within the arsenal of fluorinated building blocks, 5,7-Difluoro-1-indanone has emerged as a particularly valuable and versatile precursor.[3] Its rigid bicyclic core provides a well-defined three-dimensional structure, while the difluorinated aromatic ring offers a unique electronic environment and resistance to oxidative metabolism. The reactive ketone functionality serves as a versatile handle for a wide array of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing core reactions and providing protocols for its application in the synthesis of molecules with therapeutic potential against neurodegenerative diseases, cancer, and microbial infections.[1][4][5][6]
Physicochemical & Spectroscopic Profile
A thorough understanding of the starting material is critical for experimental success. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆F₂O | [7][8] |
| Molecular Weight | 168.14 g/mol | [8] |
| CAS Number | 84315-25-3 | [3][8] |
| Appearance | Solid | [8] |
| Melting Point | 80-84 °C | [8] |
| ¹H NMR | Features signals for aromatic and aliphatic protons with characteristic splitting due to fluorine coupling. | |
| ¹³C NMR | Resonances for nine carbons, including the carbonyl and two C-F carbons with large coupling constants. | |
| Infrared (IR) | Strong C=O stretch (~1700 cm⁻¹), C-F stretching bands, and aromatic C=C bands. | [2] |
| Mass Spec. (MS) | Molecular ion peak (M⁺) at m/z 168, with fragmentation patterns likely involving loss of CO. |
Synthetic Utility: Core Transformations of the this compound Scaffold
The chemical reactivity of this compound is dominated by its ketone functionality and the adjacent acidic α-protons. These sites allow for a diverse range of synthetic elaborations to build molecular complexity.
Caption: Key synthetic pathways from this compound.
The primary avenues for derivatization are:
-
Reduction: The ketone can be easily reduced to the corresponding alcohol, 5,7-difluoro-1-indanol, using mild reducing agents like sodium borohydride (NaBH₄). This introduces a new chiral center and a hydroxyl group for further functionalization, such as ether or ester formation.[2]
-
Reductive Amination: A powerful one-pot, two-step method to form C-N bonds. The ketone first forms an imine with a primary or secondary amine, which is then reduced in situ by an agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding amine derivative. This is a crucial strategy for introducing nitrogen-containing moieties common in bioactive molecules.
-
Condensation Reactions: The protons on the carbon alpha to the carbonyl are acidic and can be removed by a base. The resulting enolate can participate in classic C-C bond-forming reactions. The Knoevenagel condensation, for example, involves the reaction with an active methylene compound (e.g., malononitrile) to create a new double bond at the C2 position, providing a scaffold for Michael additions or further modifications.
-
Alkylation: The α-position can also be directly alkylated using a suitable base and an alkyl halide, allowing for the introduction of diverse side chains.
Application Focus: Scaffolds for High-Impact Therapeutic Areas
Precursors for Multi-Target Neuroprotective Agents
Neurodegenerative disorders like Alzheimer's disease are complex and multifactorial, making multi-target-directed ligands a highly attractive therapeutic strategy.[4] The indanone scaffold is central to this approach, famously forming the core of Donepezil, a leading Alzheimer's drug.[9] Derivatives of this compound are being actively investigated to develop next-generation agents that can simultaneously address multiple pathological factors.[4][9]
Key Mechanisms of Action:
-
Cholinesterase Inhibition: By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these compounds increase the levels of the neurotransmitter acetylcholine, which is crucial for cognitive function.[4]
-
Inhibition of Amyloid-Beta (Aβ) Aggregation: A hallmark of Alzheimer's is the formation of toxic plaques from the aggregation of Aβ peptides. Certain indanone derivatives can interfere with this process.[4]
-
Antioxidant Activity: Oxidative stress contributes significantly to neuronal damage in Alzheimer's disease. The indanone core can be modified to incorporate moieties that scavenge reactive oxygen species.
Caption: Multi-target mechanism of indanone derivatives in Alzheimer's.
Scaffolds for Novel Anticancer and Anti-inflammatory Agents
The indanone core is a privileged structure found in numerous compounds with potent anticancer and anti-inflammatory activity.[1][5]
-
Anticancer Activity: Derivatives such as indanone-based thiazolyl hydrazones have demonstrated significant cytotoxic effects against various cancer cell lines.[1][4] Potential mechanisms include the disruption of microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] Other derivatives may inhibit key signaling pathways, like NF-κB, that are crucial for cancer cell survival.[2]
-
Anti-inflammatory Activity: The indanone scaffold is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs). Certain derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade.[1]
Building Blocks for Antimicrobial Compounds
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Recent studies have shown that indanone derivatives can exhibit potent inhibitory activity against various bacteria, particularly Gram-positive strains like S. aureus.[6] The introduction of electron-withdrawing groups, such as the two fluorine atoms in the this compound core, is often beneficial for antimicrobial activity.[6]
Detailed Experimental Protocol: Knoevenagel Condensation
This protocol describes a representative Knoevenagel condensation reaction to synthesize a 2-ylidenemalononitrile derivative from this compound. This reaction is a robust method for C-C bond formation and creates a versatile intermediate for further synthetic elaboration. The protocol is adapted from established procedures for similar indanones.
Objective: To synthesize (5,7-difluoro-1-oxo-2,3-dihydro-1H-inden-2-ylidene)malononitrile.
Materials and Reagents:
-
This compound (1.0 eq)
-
Malononitrile (1.2 eq)
-
Piperidine (catalytic, ~0.1 eq)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
Safety Precautions:
-
Handle this compound and malononitrile in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[8]
-
Piperidine is corrosive and flammable; handle with care.
-
Ethanol is flammable; ensure no open flames are nearby.
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (e.g., 1.00 g, 5.95 mmol, 1.0 eq) and malononitrile (0.47 g, 7.14 mmol, 1.2 eq) in anhydrous ethanol (20 mL).
-
Catalyst Addition: To the stirred suspension, add a catalytic amount of piperidine (approx. 0.06 mL, 0.60 mmol, 0.1 eq) dropwise.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting indanone.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30%). Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may yield the pure product.
-
Characterization: Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Conclusion
This compound is a powerful and versatile building block for the synthesis of diverse and complex bioactive molecules. Its unique combination of a rigid, fluorinated aromatic core and a synthetically tractable ketone functionality makes it a privileged scaffold in drug discovery. The protocols and applications outlined in this guide demonstrate its utility in creating novel compounds targeting a spectrum of diseases, from neurodegeneration to cancer and infectious diseases, underscoring its continued importance for researchers and scientists in the field.[2][4]
References
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- BenchChem. (2025). Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry.
- BenchChem. (2025). An In-depth Technical Guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applications.
- BenchChem. (2025). The Role of 5-Fluoro-1-indanone in the Development of Novel Therapeutics: A Technical Guide.
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PubChem. This compound (C9H6F2O). Available at: [Link]
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Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. Available at: [Link]
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Wang, Y., et al. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Letters in Drug Design & Discovery, 20(1). Available at: [Link]
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-
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Application Notes and Protocols: A Comprehensive Guide to Monitoring the Progress of 5,7-Difluoro-1-indanone Reactions
Abstract
5,7-Difluoro-1-indanone is a critical building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds.[1][2] The precise monitoring of its synthesis is paramount to ensure optimal yield, purity, and safety. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective monitoring of reactions involving this compound. We will delve into the causality behind experimental choices for various analytical techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each protocol is designed as a self-validating system, incorporating best practices to ensure trustworthy and reproducible results.
Introduction: The Significance of this compound in Drug Discovery
The indanone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous therapeutic agents.[3] The strategic incorporation of fluorine atoms, as in this compound, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[3][4] This makes it a highly sought-after intermediate in the synthesis of novel therapeutics for conditions ranging from neurodegenerative diseases to cancer.[1][5]
Given its importance, the ability to meticulously monitor the progress of reactions involving this compound is not merely a procedural step but a critical component of process optimization and quality control. Inadequate monitoring can lead to low yields, impure products, and the formation of undesirable byproducts, hindering the drug development pipeline.[6] This guide provides the necessary protocols and the scientific rationale to empower researchers to confidently track these crucial chemical transformations.
Foundational Monitoring Technique: Thin-Layer Chromatography (TLC)
TLC is an indispensable, rapid, and cost-effective technique for the qualitative monitoring of reaction progress. It allows for the simultaneous visualization of the starting material, product, and any potential byproducts.[4][7]
Principle of TLC Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (an organic solvent or solvent mixture). The distance a compound travels up the plate is its Retention Factor (Rf), which is dependent on its polarity. By comparing the Rf values of spots in the reaction mixture to those of the starting material and a product standard (if available), one can qualitatively assess the reaction's progression.[7]
Step-by-Step TLC Protocol
-
Plate Preparation: Use a pencil to lightly draw an origin line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Spotting:
-
Dissolve a small amount of the starting material in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the starting material solution on the origin line.
-
Carefully withdraw a small aliquot of the reaction mixture and spot it next to the starting material spot.
-
If a pure product standard is available, spot it as a reference.
-
-
Development:
-
Pour a small amount of the chosen mobile phase into a developing chamber and cover it to allow the atmosphere to saturate.
-
Place the TLC plate into the chamber, ensuring the solvent level is below the origin line.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Interpretation:
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate reaction progression. The presence of other spots suggests the formation of byproducts.[6]
-
Causality in TLC Method Development
The choice of mobile phase is critical for achieving good separation. A common starting point for indanone synthesis is a mixture of hexane and ethyl acetate.[10][11] The ratio is adjusted based on the polarity of the compounds. For instance, a higher proportion of the more polar ethyl acetate will cause polar compounds to move further up the plate. The goal is to achieve a product Rf value between 0.3 and 0.5 for optimal resolution.
Caption: Workflow for TLC Monitoring of Reaction Progress.
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
For quantitative analysis of reaction kinetics and purity assessment, HPLC is the method of choice. It offers high resolution, sensitivity, and reproducibility.
Principles of HPLC for Reaction Monitoring
HPLC separates components of a mixture based on their interaction with a stationary phase packed in a column and a liquid mobile phase pumped through it at high pressure. A detector (commonly a Diode-Array Detector, DAD) measures the absorbance of the eluting components, allowing for their quantification.[12]
Detailed HPLC Protocol
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture by diluting it in a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
Column: A C18 reverse-phase column is typically suitable for indanone analysis.[12]
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile or methanol is often effective.
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the reactant and product have significant absorbance (e.g., 254 nm).
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram.
-
Identify the peaks corresponding to the starting material and product based on their retention times (determined by injecting standards).
-
Integrate the peak areas to determine the relative concentrations of the components. The percentage conversion can be calculated as: % Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] * 100
-
Data Presentation: Example HPLC Monitoring Data
| Time (hours) | Starting Material Peak Area | Product Peak Area | % Conversion |
| 0 | 1,500,000 | 0 | 0% |
| 1 | 950,000 | 520,000 | 35.4% |
| 2 | 450,000 | 980,000 | 68.5% |
| 4 | 50,000 | 1,350,000 | 96.4% |
| 6 | < 10,000 | 1,400,000 | >99% |
This table provides a clear, quantitative overview of the reaction's progress, enabling precise determination of the reaction endpoint.
Confirmatory Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both separating and identifying the components of a reaction mixture, providing structural confirmation of the product and identification of any byproducts.
The Synergy of GC and MS
Gas chromatography separates volatile compounds in a sample.[13] As each component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.[14]
GC-MS Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the reaction aliquot in a volatile organic solvent like dichloromethane or hexane.[14]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5) is often suitable.[12]
-
Injector Temperature: Typically set to 250 °C to ensure rapid vaporization.
-
Oven Program: A temperature gradient is used to elute compounds with different boiling points. A typical program might start at 50 °C and ramp up to 250 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV is standard.[13]
-
Mass Range: Scan a mass range that includes the molecular weights of the expected compounds (e.g., m/z 50-400).
-
-
Data Interpretation:
-
The GC chromatogram will show peaks for each separated component.
-
The mass spectrum of the product peak should show a molecular ion peak corresponding to the mass of this compound (168.14 g/mol ).[15][16]
-
Characteristic fragmentation patterns can further confirm the structure. For indanones, a common fragmentation is the loss of a carbonyl group (CO), resulting in a significant peak at M-28.[14]
-
Caption: Logical flow of analysis in a GC-MS system.
In-Situ Monitoring: Nuclear Magnetic Resonance (NMR) Spectroscopy
For real-time, non-invasive monitoring of reaction kinetics and the identification of transient intermediates, NMR spectroscopy is unparalleled.[17][18]
Why Use NMR for Reaction Monitoring?
NMR spectroscopy provides detailed structural information about molecules in solution.[17] By acquiring spectra at regular intervals, one can directly observe the decrease in reactant signals and the corresponding increase in product signals, allowing for the determination of reaction rates.[19] For fluorinated compounds like this compound, ¹⁹F NMR is particularly powerful as it offers a sensitive and specific probe of the fluorine environments.[20]
Protocol for Real-Time NMR Monitoring
-
Reaction Setup: The reaction is typically carried out directly in an NMR tube.
-
Spectrometer Setup:
-
Lock the spectrometer onto the deuterated solvent.
-
Shim the magnetic field to achieve good resolution.
-
-
Data Acquisition:
-
Acquire a spectrum of the starting materials before initiating the reaction.
-
Initiate the reaction (e.g., by adding a catalyst).
-
Set up an automated acquisition to collect spectra at regular time intervals (e.g., every 5-10 minutes).[18]
-
-
Data Processing and Analysis:
-
Process the series of spectra.
-
Select characteristic, well-resolved peaks for the starting material and product in the ¹H or ¹⁹F NMR spectra.
-
Integrate these peaks in each spectrum.
-
Plot the integral values as a function of time to generate a kinetic profile of the reaction.
-
Conclusion: An Integrated Approach to Reaction Monitoring
A robust protocol for monitoring this compound reactions relies on an integrated approach. TLC provides rapid, qualitative checks of reaction progress. HPLC delivers precise quantitative data on conversion and purity. GC-MS offers definitive structural confirmation of the product and byproducts. Finally, in-situ NMR spectroscopy allows for real-time kinetic analysis and the potential identification of reaction intermediates. By judiciously applying these techniques, researchers can gain a comprehensive understanding of their chemical transformations, leading to optimized, reliable, and scalable syntheses of this vital pharmaceutical building block.
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Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Available from: [Link]
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ResearchGate. (n.d.). Kinetic studies. A) ¹⁹F NMR monitoring experiments of the.... Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Available from: [Link]
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National Center for Biotechnology Information. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Available from: [Link]
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ACS Publications. (n.d.). Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. Available from: [Link]
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ScienceDirect. (2025). Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]
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MDPI. (n.d.). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Available from: [Link]
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Springer. (n.d.). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Available from: [Link]
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Magritek. (n.d.). On-line NMR reaction monitoring. Available from: [Link]
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YouTube. (2021). Reaction Monitoring by NMR. Available from: [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. preprints.org [preprints.org]
- 8. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pub.h-brs.de [pub.h-brs.de]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 84315-25-3|this compound|BLD Pharm [bldpharm.com]
- 16. scbt.com [scbt.com]
- 17. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. magritek.com [magritek.com]
- 19. asahilab.co.jp [asahilab.co.jp]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Derivatization of 5,7-Difluoro-1-indanone for Biological Screening
Introduction: The Privileged Scaffold of 5,7-Difluoro-1-indanone in Modern Drug Discovery
The 1-indanone core is a well-established "privileged scaffold" in medicinal chemistry, valued for its rigid, bicyclic structure that serves as a versatile template for developing a wide array of biologically active molecules.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[4] The this compound scaffold, therefore, represents a highly promising starting point for the generation of novel therapeutic candidates. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring is anticipated to modulate the electronic properties and reactivity of the indanone system, potentially leading to compounds with superior efficacy and selectivity.
This comprehensive guide provides a detailed exploration of the derivatization of this compound for the purpose of generating a diverse chemical library for biological screening. We will delve into the synthetic rationale, provide step-by-step experimental protocols, and discuss the subsequent biological evaluation of the synthesized compounds, with a particular focus on anticancer applications.
Synthetic Strategy: A Two-Pronged Approach to a Diverse Chemical Library
Our synthetic approach is designed to be both robust and versatile, allowing for the generation of a wide range of derivatives from a common starting material. The overall strategy is bifurcated into two key stages:
-
Synthesis of the Core Scaffold: The initial phase focuses on the efficient and scalable synthesis of the this compound core. This is achieved through an intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid, a classic and reliable method for the formation of the indanone ring system.[2]
-
Derivatization via Claisen-Schmidt Condensation: The second phase involves the derivatization of the this compound at the C2 position. The presence of acidic α-protons adjacent to the carbonyl group makes this position ideal for introducing molecular diversity. We will employ the base-catalyzed Claisen-Schmidt condensation reaction with a variety of aromatic aldehydes to generate a library of 2-benzylidene-5,7-difluoro-1-indanone derivatives.[5][6] These compounds are structurally analogous to chalcones, a class of natural products renowned for their broad biological activities, including the inhibition of tubulin polymerization.
Experimental Protocols
Part 1: Synthesis of the this compound Scaffold
Protocol 1.1: Synthesis of 3-(2,4-Difluorophenyl)propenoic acid
This protocol describes the Knoevenagel condensation of 2,4-difluorobenzaldehyde with malonic acid.
-
Materials:
-
2,4-Difluorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, combine 2,4-difluorobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and pyridine (2 equivalents).
-
Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.
-
Heat the reaction mixture at 100 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and an excess of concentrated hydrochloric acid.
-
The solid precipitate of 3-(2,4-difluorophenyl)propenoic acid is collected by vacuum filtration, washed thoroughly with cold water, and dried.
-
Protocol 1.2: Synthesis of 3-(2,4-Difluorophenyl)propanoic acid
This protocol details the catalytic hydrogenation of the propenoic acid derivative.
-
Materials:
-
3-(2,4-Difluorophenyl)propenoic acid
-
10% Palladium on carbon (Pd/C)
-
Ethyl acetate or Tetrahydrofuran
-
Hydrogen gas supply
-
Parr hydrogenation apparatus or similar
-
-
Procedure:
-
Dissolve 3-(2,4-difluorophenyl)propenoic acid (1 equivalent) in a suitable solvent such as ethyl acetate or tetrahydrofuran in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir the mixture at room temperature for 4-8 hours, or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3-(2,4-Difluorophenyl)propanoic acid as a crude product, which can be used in the next step without further purification.
-
Protocol 1.3: Synthesis of this compound
This protocol describes the intramolecular Friedel-Crafts acylation to form the indanone ring.
-
Materials:
-
3-(2,4-Difluorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (dilute)
-
Standard laboratory glassware for anhydrous reactions
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2,4-difluorophenyl)propanoic acid (1 equivalent) in an excess of thionyl chloride.
-
Reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath and add anhydrous aluminum chloride (1.2 equivalents) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Part 2: Derivatization of this compound
Protocol 2.1: General Procedure for the Synthesis of 2-Benzylidene-5,7-difluoro-1-indanone Derivatives via Claisen-Schmidt Condensation
This protocol provides a general method for the base-catalyzed condensation of this compound with various aromatic aldehydes.[5]
-
Materials:
-
This compound (1 equivalent)
-
Substituted aromatic aldehyde (1-1.2 equivalents)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2.5 M)
-
Ice bath
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and the chosen aromatic aldehyde in ethanol.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add the aqueous sodium hydroxide solution to the flask.
-
Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction is typically complete within a few hours to overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the reaction mixture. If not, the mixture can be poured into cold water to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-benzylidene-5,7-difluoro-1-indanone derivative.
-
Biological Screening Protocols
The synthesized library of 2-benzylidene-5,7-difluoro-1-indanone derivatives can be subjected to a battery of in vitro assays to determine their biological activity. A primary focus will be on anticancer screening.
Protocol 3.1: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effect of the synthesized compounds on cancer cell lines.[7]
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value for each compound.
-
Protocol 3.2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compounds on the cell cycle distribution of cancer cells.[7]
-
Procedure:
-
Treat cancer cells with the test compounds at their respective IC₅₀ concentrations for a defined period.
-
Harvest the cells, fix them in cold ethanol, and stain the DNA with a fluorescent dye such as propidium iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to identify any cell cycle arrest.
-
Protocol 3.3: Tubulin Polymerization Inhibition Assay
Many indanone derivatives exert their anticancer effects by inhibiting tubulin polymerization.[2] This assay directly measures this activity.
-
Procedure:
-
Reconstitute purified tubulin in a suitable buffer.
-
In a 96-well plate, add the test compounds at various concentrations.
-
Initiate tubulin polymerization by adding GTP and incubating at 37 °C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.
-
Calculate the percentage of inhibition for each compound concentration relative to a control and determine the IC₅₀ value.
-
Data Presentation and Structure-Activity Relationship (SAR)
The results from the biological screening can be tabulated to facilitate a clear comparison of the activity of the different derivatives. This data is crucial for establishing a structure-activity relationship (SAR), which provides insights into how the chemical structure of the compounds influences their biological activity.
Table 1: Representative Anticancer Activity of Benzylidene Indanone Derivatives
| Compound ID | R Group on Benzylidene Ring | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 4-Fluoro | MCF-7 (Breast) | Not Specified | [7] |
| 2 | 3,4,5-Trimethoxy | Various | 0.010 - 14.76 | [8] |
| 3a | 2-Chloro-6-fluoro | A549 (Lung) | 5.988 | [1] |
| 4d | 4-Trifluoromethyl | MCF-7 (Breast) | 39.0 | [1] |
| (R)-9k | 3-Aryl | HCT-116 (Colon) | Sub-micromolar | [9] |
Note: The IC₅₀ values presented are from various studies on different indanone scaffolds and are for illustrative purposes to demonstrate the potential potency of this class of compounds.
Insights into Structure-Activity Relationships:
-
Substitution on the Benzylidene Ring: The nature and position of substituents on the benzylidene ring play a critical role in determining the biological activity. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., halogens, trifluoromethyl) can both lead to potent compounds.[10][11]
-
The Role of Fluorine on the Indanone Core: The presence of the 5,7-difluoro substitution on the indanone scaffold is hypothesized to enhance the anticancer activity. Fluorine can increase the lipophilicity of the molecule, facilitating its passage through cell membranes. Furthermore, the strong C-F bond can block metabolic pathways, increasing the bioavailability and in vivo half-life of the compound.[4] The electron-withdrawing nature of fluorine can also influence the binding interactions of the molecule with its biological target.
Conclusion
The this compound scaffold is a highly attractive starting point for the development of novel therapeutic agents. The synthetic protocols outlined in this guide provide a robust and efficient pathway for the generation of a diverse library of 2-benzylidene derivatives. The subsequent biological screening, with a focus on anticancer assays, allows for the identification of lead compounds and the elucidation of structure-activity relationships. This integrated approach of targeted synthesis and biological evaluation is fundamental to modern drug discovery and holds significant promise for the development of the next generation of indanone-based therapeutics.
References
-
Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
-
Negi, A. S., et al. (2015). Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule. European Journal of Pharmaceutical Sciences, 76, 129-136. [Link]
-
PrepChem. (2023). Synthesis of C: 3-(3,5-Difluorophenyl)propanoic acid. [Link]
-
Huš, M., & Gostiša, J. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 212, 104-125. [Link]
-
O'Hagan, D. (2008). Use of fluorinated functionality in enzyme inhibitor development: mechanistic and analytical advantages. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(12), 7088-7106. [Link]
-
Science.gov. lines ic50 values: Topics by Science.gov. [Link]
-
Xiao, S., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. International Journal of Nanomedicine, 13, 2237–2253. [Link]
-
ResearchGate. (2018). Structure–activity relationships of 2-benzylidene-1-indanone.... [Link]
-
MDPI. (2020). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
Huo, Z., et al. (2023). Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer. RSC Medicinal Chemistry, 14(11), 2738-2750. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 84315-25-3, this compound. [Link]
-
Dalton Transactions. (2019). Fluorination as tool to improve bioanalytical sensitivity and COX-2-selective antitumor activity of cobalt alkyne complexes. [Link]
-
Wikipedia. Claisen–Schmidt condensation. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives | MDPI [mdpi.com]
- 10. The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Analytical methods for the quantification of 5,7-Difluoro-1-indanone
Introduction
5,7-Difluoro-1-indanone is a fluorinated aromatic ketone that serves as a critical building block in medicinal chemistry and organic synthesis. Its chemical structure, featuring a difluorinated benzene ring fused to a cyclopentanone, imparts unique electronic properties and metabolic stability to derivative compounds, making it a valuable intermediate in the development of novel therapeutics. The precise quantification of this compound is paramount in ensuring the quality, purity, and consistency of starting materials and intermediates in the pharmaceutical development pipeline.
This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this compound. The protocols are grounded in established analytical principles and include comprehensive validation procedures to ensure trustworthiness and compliance with regulatory expectations.[1][2][3]
Compound Information:
-
Chemical Name: this compound
-
Synonyms: 5,7-Difluoro-2,3-dihydroinden-1-one
-
Molecular Formula: C₉H₆F₂O[4]
-
Molecular Weight: 168.14 g/mol [4]
-
Appearance: Solid
-
Melting Point: 80-84 °C
Safety and Handling Precautions
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[6][7] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6][7]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if working outside a fume hood.[6]
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[6][7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
High-Performance Liquid Chromatography (HPLC) Method for Quantification
Reverse-phase HPLC with UV detection is a robust and widely used technique for the quantification of small organic molecules like this compound. The method's selectivity and sensitivity make it ideal for purity assessments and assays in drug development.
Principle of HPLC Analysis
This method utilizes a non-polar stationary phase (C18 column) and a polar mobile phase. This compound, being a relatively non-polar molecule, will be retained on the column and then eluted by the organic component of the mobile phase. The concentration of the analyte is determined by comparing the peak area of the sample to that of a known standard, based on the Beer-Lambert law.
Proposed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
Chromatography Data System (CDS) for data acquisition and processing
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | A common mobile phase for reverse-phase chromatography, offering good solubility for the analyte and appropriate elution strength. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Injection Volume | 10 µL | A typical injection volume to ensure good peak shape and reproducibility. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, expected to provide good sensitivity for the indanone chromophore. |
| Run Time | 10 minutes | Sufficient time for the elution of the analyte and any potential impurities. |
Reagents and Materials:
-
This compound reference standard (≥97% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Standard Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in a suitable volume of acetonitrile to achieve a theoretical concentration within the calibration range, and dilute with the mobile phase if necessary. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration and perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Sample Analysis: Inject the prepared sample solution and record the peak area.
-
Quantification: Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
HPLC Workflow Diagram
Caption: General workflow for the quantification of this compound by HPLC.
Method Validation Protocol
To ensure the reliability and accuracy of the analytical data, the HPLC method must be validated according to ICH Q2(R1) guidelines.[8]
Validation Parameters and Acceptance Criteria:
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank (mobile phase), placebo (if applicable), and a spiked sample to demonstrate no interference at the retention time of this compound. | Peak purity analysis should pass. No interfering peaks at the analyte's retention time. |
| Linearity & Range | Analyze at least five concentrations across the proposed range (e.g., 1-100 µg/mL) in triplicate.[8] | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Accuracy | Perform recovery studies by spiking a placebo or sample with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Analyze six replicate samples at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | Determine based on the standard deviation of the response and the slope of the calibration curve, or by signal-to-noise ratio (S/N). | LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1.[8] |
| Robustness | Intentionally vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. | No significant changes in retention time, peak area, or resolution. RSD of results should remain within acceptable limits. |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful alternative for the quantification and identification of volatile and semi-volatile compounds. It offers excellent selectivity and sensitivity, with the mass spectrometer providing structural information for definitive identification.
Principle of GC-MS Analysis
In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column.[9] The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio (m/z).[9][10] Quantification is achieved by monitoring specific ions and comparing their abundance to that of a standard.
Proposed GC-MS Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector (MSD)
-
Data system for instrument control and data analysis
Chromatographic and MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | An inert carrier gas providing good chromatographic efficiency. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks for quantitative analysis. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min | A temperature program designed to elute the analyte efficiently while separating it from potential impurities. |
| MS Source Temp. | 230 °C | Standard source temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Impact (EI), 70 eV | A standard, high-energy ionization technique that produces reproducible fragmentation patterns. |
| Mass Range | m/z 40-300 | A range that covers the molecular ion and expected fragment ions of this compound. |
| Acquisition Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification | Full scan provides a complete mass spectrum, while SIM mode increases sensitivity for quantification. |
Procedure:
-
Standard and Sample Preparation: Prepare stock and working standard solutions in a volatile solvent such as ethyl acetate or dichloromethane. Prepare samples similarly, ensuring the final concentration is within the linear range of the method.
-
Analysis: Inject the standards and samples into the GC-MS system.
-
Identification: In full scan mode, identify the this compound peak by its retention time and by comparing its mass spectrum to a reference spectrum. The molecular ion (M⁺) is expected at m/z 168.
-
Quantification (SIM Mode): Select characteristic and abundant ions for quantification (e.g., m/z 168, and one or two confirmatory fragment ions). Create a calibration curve by plotting the abundance of the primary ion against the concentration of the standards. Calculate the sample concentration using this curve.
GC-MS Workflow Diagram
Caption: Workflow for the analysis of this compound by GC-MS.
Conclusion
This application note details two robust and reliable methods, HPLC-UV and GC-MS, for the quantitative analysis of this compound. The provided protocols, including detailed instrument parameters and sample preparation steps, serve as a comprehensive guide for researchers and quality control analysts. Adherence to the outlined method validation procedures is critical to ensure the generation of accurate, precise, and trustworthy data, which is essential for regulatory compliance and the successful development of pharmaceutical products.[1][2]
References
- Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
-
ChemSrc. (2013). MSDS of 5-Fluoro-1-indanone. [Link]
-
PubChem. (n.d.). 5,6-Difluoro-1-indanone. [Link]
-
Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
PharmaTutor. (n.d.). Analytical method validation: A brief review. [Link]
-
Quality by Design. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?[Link]
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Application Notes & Protocols: Leveraging 5,7-Difluoro-1-indanone for the Strategic Synthesis of Advanced Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Advantage of the Difluorinated Indanone Scaffold
In the landscape of modern medicinal chemistry, the pursuit of enzyme inhibitors with superior potency, selectivity, and pharmacokinetic profiles is paramount. Fluorinated organic molecules have emerged as a cornerstone of this endeavor, with the carbon-fluorine bond offering a unique combination of properties that can profoundly enhance therapeutic potential.[1] Among the array of fluorinated building blocks, 5,7-Difluoro-1-indanone stands out as a particularly valuable and versatile scaffold.[2] Its rigid bicyclic core, combined with the strategic placement of two fluorine atoms, provides a robust starting point for the synthesis of sophisticated enzyme inhibitors targeting a range of diseases, from neurodegenerative disorders to cancer.[3][4]
The difluorination pattern on the aromatic ring is not a trivial substitution. It serves several critical functions:
-
Enhanced Metabolic Stability: The high strength of the C-F bond makes the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially increasing the compound's half-life in vivo.[1]
-
Modulation of Binding Affinity: The highly electronegative fluorine atoms can alter the electronic distribution of the molecule, enabling powerful, non-covalent interactions with enzyme active sites, such as dipole-dipole, hydrogen bonding, and orthogonal multipolar interactions.[1][2]
-
Fine-Tuning Physicochemical Properties: Fluorine substitution can significantly impact a molecule's lipophilicity and pKa, properties that are crucial for optimizing membrane permeability, solubility, and bioavailability.[1][5]
This guide provides an in-depth exploration of this compound as a precursor for enzyme inhibitor synthesis. It details the underlying scientific rationale, provides validated, step-by-step protocols for key transformations, and outlines methods for biological validation.
Core Application: Synthesis of Indanone-Based Acetylcholinesterase (AChE) Inhibitors
A primary application of the indanone scaffold is in the development of inhibitors for acetylcholinesterase (AChE), a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[1][6] The landmark drug Donepezil features a related indanone core, establishing this scaffold as a "privileged structure" for AChE inhibition.[1][6] The following protocols detail the synthesis of a model inhibitor class, 2-benzylidene-5,7-difluoro-1-indanones, via a Claisen-Schmidt condensation.
Rationale Behind the Synthetic Strategy
The chosen reaction, a Claisen-Schmidt condensation, is a reliable and efficient method for forming a carbon-carbon double bond by reacting a ketone with an aldehyde. The ketone (this compound) possesses acidic α-protons at the C2 position, which can be deprotonated by a base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a substituted benzaldehyde. The subsequent dehydration of the aldol addition product is typically spontaneous or easily induced, yielding the conjugated enone system of the 2-benzylidene derivative. This extended conjugation is often crucial for biological activity.
Experimental Protocol: Synthesis of 2-(4-methoxybenzylidene)-5,7-difluoro-1-indanone
This protocol describes the synthesis of a representative C2-substituted derivative.
Materials and Reagents:
-
This compound
-
4-Methoxybenzaldehyde
-
Ethanol (Absolute)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (1M HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound (1 equivalent) and 1.1 equivalents of 4-methoxybenzaldehyde in 25 mL of absolute ethanol. Stir at room temperature until all solids are dissolved.
-
Base Addition: Prepare a 10% (w/v) solution of KOH in ethanol. Slowly add this solution dropwise to the reaction mixture at room temperature. The addition of a strong base is critical to deprotonate the α-carbon of the indanone, initiating the condensation.
-
Reaction Monitoring: A color change and the formation of a precipitate are typically observed. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting indanone spot is consumed (typically 2-4 hours).
-
Workup and Quenching: Cool the reaction mixture in an ice bath. Carefully neutralize the mixture by adding 1M HCl dropwise until the pH is ~7. This step quenches the reaction and protonates any remaining base.
-
Extraction: Pour the neutralized mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate. Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with 25 mL of ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(4-methoxybenzylidene)-5,7-difluoro-1-indanone product.
Visualization of the Synthetic Workflow
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The Strategic Application of 5,7-Difluoro-1-indanone in Central Nervous System Drug Discovery: Advanced Protocols and Methodologies
Introduction: The Fluorine Advantage in Neurotherapeutics
In the intricate landscape of Central Nervous System (CNS) drug discovery, the deliberate incorporation of fluorine atoms into molecular scaffolds represents a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and ability to cross the blood-brain barrier (BBB).[1][2][3][4][5] The strategic placement of fluorine can shield metabolically vulnerable positions, modulate the pKa of nearby functional groups, and enhance binding affinity to therapeutic targets within the CNS.[2][5]
This guide focuses on a particularly valuable fluorinated building block: 5,7-Difluoro-1-indanone . This versatile intermediate serves as a privileged scaffold for the synthesis of novel therapeutic agents targeting a range of neurodegenerative disorders, including Parkinson's Disease and Alzheimer's Disease.[6][7][8][9] Its rigid, bicyclic core provides a defined three-dimensional structure for the precise orientation of pharmacophoric elements, while the difluoro substitution pattern offers a powerful tool for fine-tuning drug-like properties.
This document provides an in-depth exploration of the application of this compound in CNS drug discovery, complete with detailed synthetic protocols, methodologies for biological evaluation, and an analysis of the underlying scientific principles.
Part 1: Targeting α-Synuclein Aggregation in Parkinson's Disease
The misfolding and aggregation of the α-synuclein protein into Lewy bodies is a pathological hallmark of Parkinson's Disease and other synucleinopathies.[6] Consequently, the development of small molecules that can bind to and detect these aggregates is of paramount importance for both diagnostic imaging and as a potential therapeutic strategy. The 1-indanone scaffold has emerged as a promising framework for the design of such ligands.[1][2]
Rationale for the Use of this compound
The rationale for employing this compound in the synthesis of α-synuclein ligands is twofold. Firstly, the indanone core provides a planar, aromatic system that can engage in π-π stacking interactions with the aromatic residues within the aggregated α-synuclein fibrils. Secondly, the difluoro substitution enhances the molecule's lipophilicity, a key factor in facilitating BBB penetration, while also potentially improving metabolic stability and target engagement.
Synthetic Protocol: Preparation of an α-Synuclein Ligand via Aldol Condensation
A robust and straightforward method for elaborating the this compound scaffold is the Claisen-Schmidt condensation, a type of crossed aldol condensation.[1][10][11][12][13][14] This reaction allows for the facile creation of a conjugated system that extends the planarity of the molecule, a common feature in amyloid-binding agents.
The following protocol details the synthesis of a specific ligand for misfolded α-synuclein aggregates, as adapted from the literature.[1]
Reaction Scheme:
Caption: Synthetic workflow for the preparation of an α-synuclein ligand.
Materials:
-
This compound (200 mg, 1.2 mmol)
-
4-hydroxy-3-methoxycinnamaldehyde (212 mg, 1.2 mmol)
-
Glacial Acetic Acid (10 mL)
-
Concentrated Hydrochloric Acid (0.5 mL)
-
Methanol (for recrystallization)
-
Ice water
Step-by-Step Protocol:
-
To a solution of 4-hydroxy-3-methoxycinnamaldehyde (1.0 eq) and this compound (1.0 eq) in acetic acid (10 mL), slowly add concentrated HCl (0.5 mL).
-
Stir the reaction mixture at 110 °C overnight.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into ice water.
-
Filter the resulting solid and recrystallize from methanol to yield the purified product.
Biological Evaluation: Assessing Binding to α-Synuclein Fibrils
The affinity of the synthesized ligand for α-synuclein aggregates can be quantified using a fibril saturation binding assay.[1] This method allows for the determination of the dissociation constant (Kd), a measure of the ligand's binding affinity.
Protocol for Fibril Saturation Binding Assay:
-
Prepare synthetic α-synuclein fibrils at a final concentration of 2.5 μM.
-
Incubate the fibrils with increasing concentrations of the synthesized ligand for 1 hour.
-
Measure the fluorescence of the ligand-fibril complex.
-
Plot the specific binding against the ligand concentration.
-
Use nonlinear regression analysis with a one-site binding model to determine the Kd value.
Data Presentation:
| Compound | Parent Scaffold | Binding Affinity (Kd) to α-syn Fibrils (nM) | Selectivity vs. Aβ Fibrils |
| 8 | 1-Indanone | 9.0 | >10x |
| 14 | This compound | Reduced affinity compared to non-substituted derivatives | Data not specified |
| 32 | 1,3-Indandione | 18.8 | >10x |
Data adapted from Sun et al., 2022.[1]
Part 2: Multi-Target Drug Design for Alzheimer's Disease
Alzheimer's Disease is a multifactorial neurodegenerative disorder characterized by the presence of amyloid-beta (Aβ) plaques, neurofibrillary tangles, and a decline in acetylcholine levels.[4][15] A promising therapeutic strategy is the development of multi-target-directed ligands (MTDLs) that can simultaneously address multiple pathological pathways.[4][6] The indanone scaffold is an excellent starting point for the design of such MTDLs, with derivatives showing activity as cholinesterase inhibitors and modulators of Aβ aggregation.[4][16][17][18][19]
Rationale for a Multi-Target Approach
The complexity of Alzheimer's pathology suggests that targeting a single mechanism may be insufficient for effective treatment. By combining cholinesterase inhibition (to improve symptomatic cognitive function) with anti-amyloid aggregation activity (to address the underlying pathology), a single molecule can offer a more comprehensive therapeutic effect. The this compound core can be functionalized to incorporate pharmacophores for both targets.
Proposed Mechanism of Action:
Caption: Multi-target approach for Alzheimer's disease therapy.
Protocol: In Vitro Evaluation of Cholinesterase Inhibition
The inhibitory activity of synthesized this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can be determined using the Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound derivatives)
Step-by-Step Protocol:
-
Prepare solutions of the test compounds in a suitable solvent.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE or BuChE enzyme solution to each well and incubate.
-
Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BuChE).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol: In Vitro Evaluation of Amyloid-Beta Aggregation Inhibition
The ability of the compounds to inhibit the self-assembly of Aβ peptides can be assessed using a thioflavin T (ThT) fluorescence assay.
Materials:
-
Amyloid-beta (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Test compounds (this compound derivatives)
Step-by-Step Protocol:
-
Prepare a solution of Aβ(1-42) peptide in the phosphate buffer.
-
Incubate the Aβ solution with and without the test compounds at various concentrations at 37 °C for 24 hours to induce aggregation.
-
After incubation, add ThT solution to each sample.
-
Measure the fluorescence intensity (excitation at 450 nm, emission at 485 nm).
-
Calculate the percentage of inhibition of Aβ aggregation for each compound concentration.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile scaffold in the realm of CNS drug discovery. Its strategic application, facilitated by robust synthetic methodologies such as the aldol condensation, enables the creation of potent and selective ligands for challenging neurological targets like aggregated α-synuclein. Furthermore, its amenability to chemical modification makes it an ideal starting point for the development of multi-target-directed ligands for complex diseases such as Alzheimer's. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this fluorinated building block in their quest for novel neurotherapeutics. Future work will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of this compound derivatives to translate their in vitro promise into in vivo efficacy.
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Sun, X., Admane, P., Starosolski, Z. A., Eriksen, J. L., Annapragada, A. V., & Tanifum, E. A. (2022). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. ChemMedChem, 17(2), e202100611. [Link]
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Bansal, R., Singh, R., Dutta, T. S., Dar, Z. A., & Bajpai, A. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug discovery today, 29(8), 104063. [Link]
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Iovino, M., Butini, S., De Feo, V., Grasso, G., Iannuzzi, M., Nesi, G., ... & Campiani, G. (2012). In vitro aggregation assays for the characterization of α-synuclein prion-like properties. Prion, 6(4), 374–380. [Link]
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Zhang, P., Xu, S., Zhu, Z., & Xu, J. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Bioorganic & medicinal chemistry letters, 22(13), 4398–4402. [Link]
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Etemadi, A., Hemmati, S., Shahrivar-Gargari, M., Jabbarzadeh, E., Jouyban, A., & Dastmalchi, S. (2023). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. Chemistry & biodiversity, e202300075. [Link]
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Iovino, M., Butini, S., De Feo, V., Grasso, G., Iannuzzi, M., Nesi, G., ... & Campiani, G. (2012). In vitro aggregation assays for the characterization of α-synuclein prion-like properties. Prion, 6(4), 374–380. [Link]
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Application Notes and Protocols for the Synthesis of 5,7-Difluoro-1-indanone Precursors
Abstract: 5,7-Difluoro-1-indanone is a pivotal building block in medicinal chemistry, valued for the unique properties conferred by its fluorine substituents which can enhance metabolic stability and binding affinity of derivative compounds. This guide provides a comprehensive overview of the primary synthetic pathways to its key precursor, 3-(3,5-difluorophenyl)propanoic acid, and its subsequent cyclization. We will delve into two robust synthetic strategies, offering detailed, step-by-step protocols, explanations for experimental choices, and visual aids to ensure clarity and reproducibility for researchers in drug development and organic synthesis.
Introduction: The Strategic Importance of this compound
The indanone scaffold is recognized as a "privileged structure" in the landscape of medicinal chemistry, appearing in numerous compounds with a wide array of therapeutic applications.[1][2] The strategic placement of two fluorine atoms at the 5 and 7 positions of the indanone core creates a unique electronic environment, making this compound a highly sought-after intermediate in the synthesis of novel therapeutic agents.[1]
The most direct and widely employed method for constructing the this compound core is through an intramolecular Friedel-Crafts acylation.[1][3][4] This requires the synthesis of a suitable precursor, namely 3-(3,5-difluorophenyl)propanoic acid . This document will first detail the most efficient method for preparing this precursor and then describe its subsequent cyclization to the target indanone.
Part 1: Primary Synthetic Route to 3-(3,5-Difluorophenyl)propanoic Acid
The most straightforward and efficient synthesis of 3-(3,5-difluorophenyl)propanoic acid begins with the commercially available trans-3,5-difluorocinnamic acid. The core of this transformation is the selective reduction of the alkene double bond, leaving the carboxylic acid and the aromatic ring intact.
Workflow for the Synthesis of 3-(3,5-Difluorophenyl)propanoic Acid
Caption: Intramolecular cyclization to form this compound.
Principle and Rationale
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings. [5][6]In this intramolecular variant, the carboxylic acid of the precursor is converted into a highly electrophilic acylium ion by a strong acid catalyst. Common choices for this cyclization include polyphosphoric acid (PPA) and chlorosulfonic acid. [1][3]These reagents act as both the catalyst and the solvent. The acylium ion is then attacked by the aromatic ring. The fluorine atoms are deactivating, but they direct electrophilic attack to the ortho and para positions. [7]Cyclization occurs at the position ortho to one of the fluorine atoms and meta to the other, leading to the desired 5,7-difluoro substitution pattern on the resulting indanone.
Detailed Experimental Protocol: Cyclization
Materials:
-
3-(3,5-Difluorophenyl)propanoic acid
-
Chlorosulfonic acid (or Polyphosphoric Acid)
-
Crushed ice
-
Ethyl acetate or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure using Chlorosulfonic Acid:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas outlet (to vent HCl), carefully add 3-(3,5-difluorophenyl)propanoic acid (1.0 eq). [1][3]2. Acid Addition: Cool the flask in an ice bath. Slowly and carefully add chlorosulfonic acid (typically 10 volumes, e.g., 20 mL for 2 g of starting material) with stirring. Extreme Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete. The progress can be monitored by Thin Layer Chromatography (TLC) by carefully taking a small aliquot and quenching it in ice/water before extraction.
-
Quenching: Once complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This is a highly exothermic process.
-
Extraction: Once the ice has melted, transfer the aqueous mixture to a separatory funnel. Extract the product with a suitable organic solvent like ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Quantitative Data Summary
| Reagent | MW ( g/mol ) | Molar Eq. | Typical Amount (for 5g scale) |
| 3-(3,5-Difluorophenyl)propanoic acid | 186.16 [8] | 1.0 | 5.0 g (26.8 mmol) |
| Chlorosulfonic Acid | 116.52 | Solvent | ~50 mL |
Safety and Handling
-
Hydrogenation: Operations with hydrogen gas under pressure should always be conducted behind a safety shield in a well-ventilated area. Palladium on carbon can be pyrophoric and must be handled with care, especially during filtration.
-
Strong Acids: Chlorosulfonic acid and polyphosphoric acid are extremely corrosive and must be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) inside a chemical fume hood. Additions and quenching should be performed slowly and with cooling.
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence starting from commercially available materials. The catalytic hydrogenation of trans-3,5-difluorocinnamic acid provides the key precursor, 3-(3,5-difluorophenyl)propanoic acid, in excellent yield. [9]Subsequent intramolecular Friedel-Crafts cyclization using a strong acid like chlorosulfonic acid affords the target indanone. [1][3]These protocols provide a robust and scalable foundation for researchers and drug development professionals requiring access to this valuable fluorinated scaffold.
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IP.com. A Process For Preparation Of Difluoro Propionic Acid And Its Ester Derivatives. [Link]
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Mastering the Purification of 5,7-Difluoro-1-indanone: A Detailed Guide to Column Chromatography
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the indanone scaffold is a privileged structure, serving as a cornerstone for a multitude of therapeutic agents. The fluorinated analog, 5,7-Difluoro-1-indanone, is of particular interest due to the unique physicochemical properties imparted by the fluorine atoms, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3][4] Ensuring the impeccable purity of this key intermediate is not merely a procedural step but a fundamental prerequisite for the synthesis of safe and effective pharmaceuticals. This application note provides a comprehensive, field-proven protocol for the purification of this compound using column chromatography, designed for researchers, scientists, and professionals in drug development.
The methodologies detailed herein are grounded in established chromatographic principles and are designed to be a self-validating system, ensuring reproducibility and reliability. We will delve into the causality behind experimental choices, offering not just a "how-to" guide, but a deeper understanding of the separation process.
Understanding the Analyte: Physicochemical Properties of this compound
A successful purification strategy begins with a thorough understanding of the target molecule. The properties of this compound dictate the optimal chromatographic conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₂O | [5] |
| Molecular Weight | 168.14 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 80-84 °C | |
| Polarity | Moderately Polar Ketone | Inferred from structure |
| UV Absorbance | Yes (aromatic system) | [6] |
| CAS Number | 84315-25-3 | [5] |
The presence of the carbonyl group and the two fluorine atoms on the aromatic ring contributes to the moderate polarity of this compound. This polarity is the key to its separation from less polar starting materials and more polar byproducts. The aromatic nature of the indanone core allows for convenient visualization of the compound on Thin-Layer Chromatography (TLC) plates using a UV lamp.
Method Development: A Step-by-Step Protocol
Our approach to purifying this compound is centered around normal-phase flash column chromatography, a widely used and effective technique for the separation of moderately polar organic compounds.
PART 1: Thin-Layer Chromatography (TLC) for Method Optimization
Before proceeding to a large-scale column, it is imperative to optimize the separation conditions using TLC. This rapid and inexpensive technique allows for the efficient screening of mobile phase compositions to achieve the desired separation.
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Crude this compound sample
-
Solvents: Hexane (non-polar), Ethyl Acetate (polar)
Protocol:
-
Sample Preparation: Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate. The baseline should be drawn lightly with a pencil approximately 1 cm from the bottom of the plate.[7][8]
-
Developing the Chromatogram: Prepare a series of developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). Place a piece of filter paper in each chamber to ensure a saturated atmosphere.[9] Place the spotted TLC plate into a chamber, ensuring the solvent level is below the baseline.[7]
-
Elution and Visualization: Allow the solvent front to travel up the plate until it is about 1 cm from the top.[7] Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm).[10][11] The spots will appear as dark patches against a fluorescent background.[11]
-
Analysis and Selection of Mobile Phase: The ideal mobile phase will result in a retention factor (Rƒ) of approximately 0.2-0.4 for the desired product, this compound, with good separation from any impurities. The Rƒ is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
PART 2: Flash Column Chromatography Protocol
Once the optimal mobile phase has been determined by TLC, the purification can be scaled up to a flash column.
Materials:
-
Glass chromatography column
-
Silica gel (flash grade, 40-63 µm)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Eluent (optimized hexane/ethyl acetate mixture)
-
Crude this compound
-
Collection tubes
-
Rotary evaporator
Experimental Workflow:
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology:
-
Column Packing (Wet Packing):
-
Secure a glass column of appropriate size vertically. The amount of silica gel should be roughly 50-100 times the weight of the crude sample.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the silica to settle evenly. Gently tap the column to dislodge any air bubbles.
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.
-
Continuously run the mobile phase through the column until the silica bed is stable and no cracks or channels are visible. Never let the solvent level drop below the top of the silica.[12]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle, positive pressure (using a flash chromatography system or a pump) to achieve a steady flow rate.
-
Begin elution with the optimized mobile phase determined from the TLC analysis. If impurities are close to the product spot on the TLC, a gradient elution can be employed, starting with a less polar solvent mixture and gradually increasing the polarity by adding more ethyl acetate.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of numbered test tubes or flasks.
-
Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a solid.
-
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Re-optimize the mobile phase using TLC. Try a different solvent system if necessary. |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. | |
| Poorly packed column (channeling). | Repack the column carefully, ensuring an even and compact bed. | |
| Product Elutes Too Quickly | Mobile phase is too polar. | Decrease the proportion of the polar solvent (ethyl acetate) in the mobile phase. |
| Product Does Not Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Compound may have decomposed on the silica. | Test the stability of the compound on a silica TLC plate before running the column.[13] | |
| Cracked Silica Bed | Column ran dry. | Always ensure the solvent level remains above the top of the silica bed. |
Validation and Quality Control
To ensure the purity of the final product, it is essential to perform analytical validation. High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of pharmaceutical intermediates.[14][15][16][17][18]
Purity Assessment Parameters:
-
HPLC Analysis: A validated HPLC method should be used to determine the percentage purity of the isolated this compound.
-
Spectroscopic Analysis: Confirmation of the structure and identity of the purified product should be carried out using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
This application note provides a robust and reliable protocol for the purification of this compound using column chromatography. By understanding the principles behind the separation and meticulously following the outlined steps, researchers can consistently obtain high-purity material, a critical requirement for the advancement of drug discovery and development programs. The emphasis on preliminary TLC analysis and a systematic approach to column chromatography ensures an efficient and successful purification process.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
-
Biotage. How does mobile phase organic solvent choice impact reversed-phase flash column chromatography?. (2023). Available from: [Link]
-
Santai Technologies Inc. The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. (2024). Available from: [Link]
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Journal of Health Science. Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. Available from: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). Available from: [Link]
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U.S. Food and Drug Administration. Validation of Chromatographic Methods. Available from: [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). Available from: [Link]
-
Chromatography Today. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
-
ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF. (2025). Available from: [Link]
-
Welch Materials. Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025). Available from: [Link]
-
ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Available from: [Link]
-
YouTube. Thin-Layer Chromatography (TLC). (2020). Available from: [Link]
-
Wikipedia. Thin-layer chromatography. Available from: [Link]
-
Save My Exams. Thin Layer Chromatography (AQA A Level Chemistry): Revision Note. (2024). Available from: [Link]
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Chemistry LibreTexts. Thin Layer Chromatography. (2022). Available from: [Link]
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Chemguide. thin layer chromatography. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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PubMed. Synthesis and Activity of Aurone and Indanone Derivatives. Available from: [Link]
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National Institutes of Health. Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). Available from: [Link]
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PubMed. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. Available from: [Link]
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PubMed. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. (2022). Available from: [Link]
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Application Note & Protocol: High-Resolution NMR Analysis of 5,7-Difluoro-1-indanone
Abstract
This document provides a comprehensive guide for the preparation and analysis of 5,7-Difluoro-1-indanone samples by Nuclear Magnetic Resonance (NMR) spectroscopy. The unique structural features of this fluorinated indanone, specifically the presence of two fluorine atoms, necessitate careful consideration of solvent choice, sample concentration, and acquisition parameters to ensure high-quality, reproducible data for both qualitative and quantitative analysis. This guide is intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries, offering detailed, field-tested protocols and the scientific rationale behind critical experimental steps.
Introduction: The Significance of Fluorine in NMR
This compound is a key building block in medicinal chemistry. The incorporation of fluorine atoms into organic molecules can significantly modulate pharmacological properties such as metabolic stability and binding affinity.[1][2] Consequently, unambiguous structural verification and purity assessment are critical. NMR spectroscopy is the premier technique for this purpose.
The ¹⁹F nucleus possesses highly favorable properties for NMR analysis:
-
100% Natural Abundance: No isotopic enrichment is required.[3]
-
High Gyromagnetic Ratio: Results in high sensitivity, approaching that of ¹H.[3][4]
-
Wide Chemical Shift Range: The chemical shift of ¹⁹F is extremely sensitive to its electronic environment, leading to a large spectral dispersion (often >400 ppm) that minimizes signal overlap.[4][5]
This sensitivity, however, means that ¹⁹F chemical shifts can be influenced by solvent, concentration, and temperature, demanding highly standardized sample preparation protocols.[6][7] This note details such a protocol for this compound.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of a robust analytical method.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆F₂O | [8][9] |
| Molecular Weight | 168.14 g/mol | [8][9][10] |
| Appearance | Solid (crystalline) | [8] |
| Melting Point | 80-84 °C | [8][10] |
| Solubility | Sparingly soluble in water, soluble in common organic solvents like Chloroform, DMSO, Acetone. | [1][10] |
| Purity | Typically ≥97% | [8][10] |
Table 1: Key physicochemical properties of this compound.
The solid nature and good solubility in common deuterated solvents simplify sample preparation. The compound is stable under normal laboratory conditions but should be stored in a dry, dark place.[11]
Solvent Selection: The Critical First Step
The choice of deuterated solvent is paramount. The ideal solvent must completely dissolve the analyte, be chemically inert, and have residual proton and carbon signals that do not overlap with analyte signals.
| Solvent | ¹H Residual Peak (ppm) | ¹³C Residual Peak (ppm) | Suitability for this compound |
| Chloroform-d (CDCl₃) | 7.26 (singlet) | 77.2 (triplet) | Excellent (First Choice): High solubility for nonpolar to moderately polar compounds. Its residual ¹H peak is in the aromatic region but is a sharp singlet, unlikely to obscure the complex aromatic signals of the analyte. |
| DMSO-d₆ | 2.50 (pentet) | 39.5 (septet) | Excellent (Alternative): A highly polar solvent, ensuring complete dissolution. Its residual ¹H peak is well-separated from both aromatic and aliphatic regions of the analyte. It is, however, hygroscopic, and a water peak around 3.3 ppm is common. |
| Acetone-d₆ | 2.05 (pentet) | 29.9 (septet), 206.7 (septet) | Good: Also a good choice for ensuring solubility. Its residual ¹H peak is in the aliphatic region, far from the analyte's aromatic signals. |
| Methanol-d₄ | 3.31 (pentet), 4.87 (singlet, OH) | 49.1 (septet) | Conditional: The protic nature may lead to hydrogen bonding with the indanone's carbonyl group, potentially altering chemical shifts. Use only if required for specific reaction monitoring. |
Table 2: Comparison of common deuterated solvents for this compound analysis. Chemical shift data from various sources.[12][13]
Recommendation: Begin with Chloroform-d (CDCl₃) for routine analysis. If solubility is a concern or for quantitative NMR (qNMR) where hygroscopicity must be minimized, DMSO-d₆ is a superior choice.
Experimental Protocol for High-Resolution NMR Sample Preparation
This protocol ensures reproducible sample preparation for both qualitative and quantitative analyses. For routine qualitative scans, the internal standard may be omitted.
Materials and Equipment
-
This compound
-
High-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal Standard (IS) for qNMR (e.g., Maleic Acid, 1,3,5-Trimethoxybenzene)
-
Analytical balance (± 0.01 mg readability)
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
High-quality 5 mm NMR tubes (e.g., Norell® 507-HP or equivalent)
-
Pasteur pipettes or precision microsyringe
-
Vortex mixer and/or sonicator
-
Syringe filters (PTFE, 0.22 µm) if particulate matter is present
Step-by-Step Methodology
-
Analyte & Standard Weighing:
-
For qualitative analysis , accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
For quantitative analysis (qNMR) , accurately weigh ~10 mg of this compound and ~5 mg of a suitable internal standard into the same vial. The IS should have a known purity (≥99%) and signals that do not overlap with the analyte.[14]
-
-
Solvent Addition:
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial using a clean pipette. This volume is standard for most 5 mm NMR tubes, providing an optimal sample height of 4-5 cm.[15]
-
-
Dissolution:
-
Securely cap the vial and vortex for 30-60 seconds to facilitate dissolution.
-
Visually inspect the solution against a bright background. If any solid particles remain, sonicate the sample for 2-5 minutes in a water bath. Gentle warming can be applied but is often unnecessary.
-
-
Sample Transfer:
-
Once the sample is fully dissolved and has returned to room temperature, carefully transfer the solution into a clean, labeled NMR tube using a Pasteur pipette.
-
Crucial for qNMR: If there is any concern about particulate matter from the crude sample, filter the solution through a syringe filter directly into the NMR tube. This prevents issues with shimming and potential signal broadening. Be aware that filtering after adding the standard could selectively remove less soluble components, skewing quantitative results if dissolution is incomplete.[16]
-
-
Finalization:
-
Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints.
-
The sample is now ready for insertion into the NMR spectrometer.
-
Workflow Visualization
Caption: Standard workflow for NMR sample preparation.
Recommended NMR Acquisition Parameters
The presence of fluorine requires consideration for ¹H, ¹³C, and ¹⁹F nuclei. Modern spectrometers can easily perform these experiments.
¹H NMR (Proton)
-
Pulse Program: Standard single pulse (e.g., Bruker zg30).
-
Relaxation Delay (d1): 2-5 seconds. For qNMR, a longer delay (5x the longest T₁) is essential for full relaxation and accurate integration.[5]
-
Number of Scans (ns): 8-16 scans for qualitative, 32-64 for qNMR to improve signal-to-noise.
-
Spectral Width (sw): ~16 ppm, centered around 5-6 ppm.
¹⁹F NMR (Fluorine)
-
Pulse Program: Standard single pulse with ¹H decoupling (e.g., Bruker zgfhigqn) to simplify the spectrum by removing H-F couplings.[5][6] For observing couplings, a non-decoupled experiment can be run.
-
Relaxation Delay (d1): 5-10 seconds. Fluorine T₁ values can be longer than proton T₁s.[6]
-
Number of Scans (ns): 32-128 scans.
-
Spectral Width (sw): A wide width of at least 250 ppm is recommended initially, as fluorine chemical shifts are highly variable.[17]
-
Referencing: An external reference is common, but indirect referencing via the deuterium lock signal is often sufficient and avoids contamination.[6]
Parameter Optimization Logic
Caption: Logic for optimizing key NMR acquisition parameters.
Spectral Interpretation: Expected Features
-
¹H NMR:
-
Aromatic Region (7.0-8.0 ppm): Expect two signals, each integrating to 1H. The proton at C4 will be a doublet of doublets (or more complex multiplet) due to coupling with the C5-F and the adjacent aliphatic protons. The proton at C6 will be a triplet (or doublet of doublets) due to coupling to both fluorine atoms (⁵JHF).
-
Aliphatic Region (2.5-3.5 ppm): Two signals, each integrating to 2H, corresponding to the two methylene groups (-CH₂-CH₂-). They will appear as complex multiplets due to geminal and vicinal H-H coupling, as well as potential H-F coupling.
-
-
¹⁹F NMR:
-
Expect two distinct signals for the F7 and F5 nuclei, likely in the range of -100 to -140 ppm (relative to CFCl₃). The chemical shifts will differ due to their proximity to the carbonyl group and the other fluorine atom.
-
The signals may exhibit F-F coupling and long-range H-F coupling, appearing as multiplets in a ¹H-coupled ¹⁹F spectrum.
-
References
- Vertex AI Search. (2024). A beginner's guide to 19F NMR and its role in drug screening.
-
Mesbah Energy. (2021, April 18). Basics of NMR Sample preparation and analysis of NMR analysis data. Retrieved from [Link]
- Pauli, G. F., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.
-
PubChem. (n.d.). 5,6-Difluoro-1-indanone. Retrieved from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]
-
ResearchGate. (2025). Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Retrieved from [Link]
-
Reddit. (2024, August 5). Good fluorine NMR internal standards?. Retrieved from [Link]
-
YouTube. (2021, November 1). 19F NMR of Pharmaceuticals. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]
- Hintermann, L. (2021, July 12). List of qNMR Standards – Version 1.7.
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
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Troubleshooting & Optimization
Core Synthesis Pathway: Intramolecular Friedel-Crafts Acylation
An essential precursor in the development of pharmaceuticals and agrochemicals, 5,7-Difluoro-1-indanone is a valuable building block for complex molecular architectures.[1][2][3] Its synthesis, most commonly achieved via an intramolecular Friedel-Crafts acylation of a 3-(2,4-difluorophenyl)propanoic acid precursor, is a critical process where maximizing yield is paramount for efficiency and cost-effectiveness.[4][5]
This technical support center is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of this compound, with a focus on practical, field-tested solutions to improve reaction yield and product purity.
The primary route to this compound involves the acid-catalyzed cyclization of 3-(2,4-difluorophenyl)propanoic acid. This reaction is a classic example of electrophilic aromatic substitution, where a strong Brønsted or Lewis acid activates the carboxylic acid to form a highly reactive acylium ion intermediate.[6][7] This electrophile is then attacked by the electron-rich difluorinated aromatic ring in an intramolecular fashion to form the five-membered ring of the indanone.[6]
Caption: General mechanism of intramolecular Friedel-Crafts acylation.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield of this compound is consistently low. What are the primary factors to investigate?
Low yield is a multifaceted problem that can originate from reagent quality, reaction conditions, or product loss during work-up.[8][9][10] A systematic approach is crucial for diagnosis.
Caption: A troubleshooting workflow for addressing low yield.
Detailed Breakdown:
| Problem Area | Potential Cause | Recommended Solution |
| Reagent Quality | Moisture Contamination: Lewis and Brønsted acids used as catalysts (e.g., AlCl₃, PPA) are extremely sensitive to water, which leads to deactivation.[9][10] | Ensure all glassware is oven-dried. Use anhydrous solvents. Handle hygroscopic acid catalysts under an inert atmosphere (e.g., nitrogen or argon). |
| Impure Starting Material: Impurities in the 3-(2,4-difluorophenyl)propanoic acid can inhibit the catalyst or lead to side reactions.[9] | Verify the purity of the starting material by NMR or melting point. If necessary, purify it by recrystallization before use. | |
| Reaction Conditions | Inactive Catalyst: Polyphosphoric acid (PPA) can absorb atmospheric moisture over time, reducing its efficacy. | Use a fresh batch of PPA or ensure it has been stored correctly. The P₂O₅ content in PPA is critical and can affect reactivity and even regioselectivity.[9][11] |
| Suboptimal Temperature/Time: The activation energy for the cyclization may not be reached if the temperature is too low, or side reactions may occur if it's too high.[9][10] | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[12][13] Gradually increase the temperature if the reaction is sluggish. | |
| Work-up & Purification | Product Loss: The product can be lost during aqueous work-up, especially if emulsions form during extraction or if the purification method is not optimized.[10] | During the quench (pouring the reaction mixture onto ice), ensure vigorous stirring to precipitate the product effectively.[12] For purification, perform small-scale trials to find the best solvent system for column chromatography or recrystallization.[10] |
Q2: I'm observing significant amounts of unreacted starting material. How can I drive the reaction to completion?
Recovering starting material indicates an incomplete reaction. This is typically due to issues with the catalyst or reaction parameters.
-
Increase Catalyst Loading: The acid catalyst may be insufficient to drive the reaction to completion. Consider increasing the amount of PPA or other cyclizing agent.
-
Extend Reaction Time: As confirmed by TLC, if starting material is still present but product is forming, extending the reaction time at the optimal temperature is the most straightforward solution.[8][10]
-
Increase Temperature: If extending the time is ineffective, a modest increase in temperature can help overcome the activation barrier.[8][9] However, monitor closely for the appearance of new, undesired spots on the TLC plate, which could indicate decomposition or side reactions.[9]
-
Consider a Stronger Cyclizing Agent: If PPA is proving ineffective, alternatives like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) or converting the carboxylic acid to an acyl chloride followed by cyclization with a Lewis acid like AlCl₃ may be more effective.[2][3]
Q3: My final product is impure. What are the likely side products and how can I minimize them?
Impurity formation is a common challenge, often stemming from the reaction conditions being too harsh or non-selective.
-
Regioisomers: While the fluorine atoms at positions 2 and 4 strongly direct the cyclization to the C6 position (yielding this compound), a minor regioisomer from cyclization at C2 is theoretically possible, though less likely. In other indanone syntheses, solvent choice has been shown to influence regioselectivity.[8][14] For instance, nitromethane can improve selectivity in some Friedel-Crafts acylations.[9][14]
-
Polymerization: Strong acids and high temperatures can cause the starting material or the indanone product to polymerize, resulting in high molecular weight byproducts and charring.[9][10] To mitigate this, maintain strict temperature control and avoid excessively long reaction times once the starting material is consumed.
-
Intermolecular Reactions: At high concentrations, the activated acylium ion can react with another molecule of the starting material instead of cyclizing intramolecularly.[9][10] This can be minimized by:
-
High Dilution: Performing the reaction in a larger volume of solvent.
-
Slow Addition: If using a two-step acyl chloride route, adding the substrate slowly to the Lewis acid catalyst can favor the intramolecular pathway.[15]
-
Frequently Asked Questions (FAQs)
What is the most common and reliable synthetic route? The intramolecular Friedel-Crafts cyclization of 3-(2,4-difluorophenyl)propanoic acid using a strong acid catalyst like Polyphosphoric Acid (PPA) or chlorosulfonic acid is the most widely employed and well-documented method.[12][16]
What are the critical safety precautions for this synthesis? The reagents used are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]
-
Strong Acids (PPA, Chlorosulfonic Acid): These are highly corrosive. Handle with extreme care.
-
Quenching: The quenching of the reaction mixture on ice is highly exothermic and can cause splashing. Perform this step slowly and carefully behind a safety shield.[17]
Which analytical techniques are best for monitoring the reaction and characterizing the product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the most common method for tracking the consumption of the starting material and the formation of the product.[12][13]
-
Product Characterization: The final product should be characterized using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.[12]
Are there alternatives to Polyphosphoric Acid (PPA)? Yes, several other reagents can be used for this type of cyclization:
-
Chlorosulfonic Acid: A very effective but highly corrosive and reactive reagent.[12][16][17]
-
Eaton's Reagent (7.7 wt % P₂O₅ in CH₃SO₃H): A powerful and often cleaner alternative to PPA.
-
Thionyl Chloride / AlCl₃: A two-step approach where the carboxylic acid is first converted to the more reactive acyl chloride with thionyl chloride, which is then cyclized using a Lewis acid like aluminum chloride.[2][3]
Detailed Experimental Protocol
This protocol is a general guideline based on established procedures for analogous compounds and should be adapted and optimized for specific laboratory conditions.[12][17]
Synthesis of this compound via PPA-mediated Cyclization
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, add 3-(2,4-difluorophenyl)propanoic acid (1.0 eq).
-
Catalyst Addition: To the starting material, add Polyphosphoric Acid (PPA) (approx. 10-20 times the weight of the starting material).
-
Reaction: Heat the mixture with vigorous stirring. The optimal temperature is typically between 80-100 °C.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as eluent) until the starting material spot is no longer visible.
-
Quenching: Allow the reaction mixture to cool slightly, then carefully and slowly pour it onto a large excess of crushed ice with vigorous stirring. A precipitate should form.
-
Extraction: Once all the ice has melted, extract the aqueous suspension with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.[12]
References
- Benchchem. (n.d.). Comparative analysis of different synthetic routes to 5-Fluoro-1-indanone.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 5-Fluoro-1-indanone.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry.
- ChemicalBook. (n.d.). 5-Fluoro-1-indanone synthesis.
- Benchchem. (n.d.). An In-depth Technical Guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applications.
- Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115-125.
- Benchchem. (n.d.). Preventing decomposition of 5-Chloro-1,1-difluoroindan during synthesis.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation.
- MySkinRecipes. (n.d.). 3-(2,4-Difluorophenyl)propionic acid.
- ChemicalBook. (n.d.). 7-Fluoro-1-indanone synthesis.
- Benchchem. (n.d.). The Pivotal Role of 5-Fluoro-1-indanone in the Synthesis of Next-Generation Agrochemicals.
- Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
- Benchchem. (n.d.). Scale-up considerations for the industrial production of 1-indanone.
- National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- PrepChem.com. (n.d.). Synthesis of C: 3-(3,5-Difluorophenyl)propanoic acid.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Sigma-Aldrich. (n.d.). 3-(2,4-Difluorophenyl)propionic acid 97%.
- Organic Syntheses. (n.d.). Procedure.
- Benchchem. (n.d.). Technical Support Center: 4-Methyl-1-indanone Synthesis.
- Amerigo Scientific. (n.d.). 3-(2,4-Difluorophenyl)propionic acid (97%).
- Benchchem. (n.d.). Characterization of unexpected products in indanone synthesis.
- National Institutes of Health. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
- Thieme. (n.d.). Regioselective Synthesis of Indanones.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(2,4-Difluorophenyl)propionic acid [myskinrecipes.com]
- 5. 3-(2,4-Difluorophenyl)propionic acid (97%) - Amerigo Scientific [amerigoscientific.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. d-nb.info [d-nb.info]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting common side reactions in 5,7-Difluoro-1-indanone synthesis
Technical Support Center: Synthesis of 5,7-Difluoro-1-indanone
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for the common side reactions and issues encountered during the synthesis of this compound. The content is structured to address specific experimental problems with explanations of the underlying chemical principles and actionable solutions.
Overview of the Synthesis
This compound is a key building block in medicinal chemistry. The most prevalent synthetic route is the intramolecular Friedel-Crafts acylation of 3-(2,4-difluorophenyl)propanoic acid or its corresponding acyl chloride. This cyclization is typically promoted by a strong acid catalyst. While seemingly straightforward, this reaction is prone to several issues that can impact yield and purity.
The primary reaction involves the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution on the electron-rich aromatic ring to form the desired five-membered ring of the indanone.[1][2]
Caption: Core reaction pathway for this compound synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions addressing specific problems you may encounter in the lab.
Category 1: Low Yield & Incomplete Conversion
Question 1: My reaction yield is consistently low (<50%), and TLC/GC-MS analysis shows a significant amount of unreacted 3-(2,4-difluorophenyl)propanoic acid. What are the likely causes?
Answer: Low conversion is a frequent issue in Friedel-Crafts acylation and can be attributed to several factors related to the catalyst and reaction conditions.[3]
-
Cause A: Inactive or Insufficient Catalyst:
-
Explanation: Lewis acids and other strong acid catalysts like Polyphosphoric Acid (PPA) or Eaton's Reagent are extremely sensitive to moisture.[3] Water present in the glassware, solvent, or starting material will hydrolyze and deactivate the catalyst. Furthermore, the product ketone can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[3][4] This often means that stoichiometric amounts of the catalyst are required, not just catalytic quantities.[3][4]
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven ( >120°C) and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents.
-
Use Fresh Catalyst: Use a freshly opened bottle of the acid catalyst (e.g., PPA, methanesulfonic acid for Eaton's reagent) or a recently purified Lewis acid (e.g., AlCl₃).
-
Increase Catalyst Loading: If using a catalyst like AlCl₃, ensure at least a 1:1 molar ratio relative to the starting material. For PPA or Eaton's reagent, use a sufficient weight/volume excess as recommended in literature protocols (e.g., 10x weight of PPA relative to starting acid).
-
-
-
Cause B: Sub-optimal Reaction Temperature:
-
Explanation: Intramolecular cyclization requires overcoming a significant activation energy. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to charring, decomposition, and unwanted side reactions.[3][4]
-
Solution:
-
Optimize Temperature: For PPA, reactions often require heating (e.g., 80-100°C). If the reaction is sluggish, incrementally increase the temperature by 10°C intervals, monitoring the progress by TLC.
-
Consider Milder Reagents: Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) is often more effective than PPA and can facilitate reactions at lower temperatures, reducing side products.[1][2] It also has lower viscosity, making stirring and workup easier.[2]
-
-
-
Cause C: Deactivated Aromatic Ring:
-
Explanation: While the two fluorine atoms are generally considered weakly deactivating, their combined electron-withdrawing effect can slow the rate of electrophilic aromatic substitution compared to an unsubstituted ring.[3] This makes the reaction highly dependent on the strength of the acid catalyst.
-
Solution:
-
Use a Stronger Catalyst System: If PPA is ineffective, switching to Eaton's reagent or a more potent Lewis acid system may be necessary. Eaton's reagent is particularly effective at generating the highly electrophilic acylium ions needed for this transformation.[2]
-
-
| Troubleshooting Summary: Low Yield | Potential Cause | Suggested Solution |
| Symptom | Catalyst Inactivity | Use fresh, anhydrous reagents and glassware. Increase catalyst loading to stoichiometric amounts. |
| Unreacted Starting Material | Sub-optimal Temperature | Incrementally increase reaction temperature, monitoring for side product formation. |
| Deactivated Ring | Switch to a more powerful catalytic system like Eaton's reagent. |
Category 2: Formation of Impurities & Side Reactions
Question 2: My crude ¹H NMR shows a mixture of products. Besides my desired this compound, I see another isomeric indanone. What is this side product and how can I prevent it?
Answer: The formation of an isomeric product, 6,8-difluoro-1-tetralone, is not expected in this specific synthesis due to the preference for forming a five-membered ring. However, in related syntheses, isomer formation is a known issue. The more likely scenario is the formation of an incorrect indanone isomer if the starting material is impure. The cyclization of 3-(2,4-difluorophenyl)propanoic acid should regioselectively yield the 5,7-difluoro isomer. The fluorine at position 2 directs the cyclization to the C6 position of the benzene ring, and the fluorine at position 4 directs it away from the C3 and C5 positions.
A more plausible side reaction is intermolecular condensation, especially at high concentrations.
-
Cause: Intermolecular Friedel-Crafts Acylation
-
Explanation: Instead of the acylium ion reacting intramolecularly, it can be attacked by the aromatic ring of another molecule of the starting material. This leads to the formation of dimeric or polymeric byproducts, which are often observed as a baseline residue or "tar." This process is concentration-dependent.
-
Solution:
-
High Dilution: Run the reaction at a lower concentration. Slowly add the starting material (or its acyl chloride derivative) to the heated acid catalyst over a prolonged period. This maintains a low instantaneous concentration of the reactant, favoring the intramolecular pathway.
-
Optimize Temperature: Excessively high temperatures can sometimes promote intermolecular reactions. Find the minimum temperature required for efficient intramolecular cyclization.
-
-
Sources
Technical Support Center: Optimization of Reaction Conditions for 5,7-Difluoro-1-indanone
Welcome to the technical support guide for the synthesis and optimization of 5,7-Difluoro-1-indanone. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into this important synthetic intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses common initial questions regarding the synthesis of this compound, establishing a baseline understanding of the chemistry involved.
Q1: What are the primary synthetic routes to this compound?
The most prevalent and reliable method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of a 3-(3,5-difluorophenyl)propanoic acid precursor.[1][2] This transformation involves the cyclization of the propanoic acid side chain onto the difluorinated aromatic ring to form the five-membered ketone ring of the indanone structure.
The key steps are:
-
Activation of the Carboxylic Acid: The carboxylic acid is typically converted into a more reactive electrophilic species. This can be done in two main ways:
-
Conversion to an Acyl Chloride: The carboxylic acid is reacted with an agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.[3] This highly reactive intermediate is then cyclized in the presence of a Lewis acid catalyst.
-
Direct Cyclization with a Strong Acid: The carboxylic acid is treated directly with a strong Brønsted or superacid, such as polyphosphoric acid (PPA), chlorosulfonic acid, or triflic acid (TfOH), which acts as both the activating agent and the catalyst.[1][4][5]
-
-
Intramolecular Cyclization: The activated acyl group undergoes an electrophilic aromatic substitution reaction, attacking the ortho position on the difluorobenzene ring to close the five-membered ring.[6][7]
Q2: Can you illustrate the general mechanism for the Friedel-Crafts cyclization step?
Certainly. The mechanism involves the formation of a highly electrophilic acylium ion, which is the key intermediate that attacks the electron-rich aromatic ring.
Caption: General mechanism of intramolecular Friedel-Crafts acylation.
The reaction begins with the Lewis acid (e.g., AlCl₃) coordinating to the chlorine of the acyl chloride, which facilitates its departure and generates a resonance-stabilized acylium ion.[8] This powerful electrophile is then attacked by the pi-electrons of the aromatic ring in an intramolecular fashion to form a carbocation intermediate known as an arenium ion (or sigma complex).[7] Finally, a base (like AlCl₄⁻) removes a proton from the ring, restoring aromaticity and yielding the final this compound product.[9]
Q3: What are the critical safety precautions I should take during this synthesis?
Safety is paramount, as this synthesis involves highly corrosive and moisture-sensitive reagents.
-
Strong Acids and Lewis Acids: Reagents like polyphosphoric acid (PPA), chlorosulfonic acid, triflic acid, and aluminum chloride (AlCl₃) are extremely corrosive and react violently with water.[4][5] Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber or neoprene), and chemical splash goggles.
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the catalyst and quench the reaction.[5] Ensure all glassware is oven- or flame-dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Exothermic Reactions & Quenching: The addition of the catalyst and the final quenching of the reaction are often highly exothermic.[10] Add reagents slowly and in portions, using an ice bath to control the internal temperature.[10] Quench the reaction by carefully and slowly pouring the reaction mixture onto crushed ice, often containing a concentrated acid like HCl, to decompose the catalyst-ketone complex.[10]
Section 2: Troubleshooting Guide - Common Experimental Issues
Even with a robust protocol, challenges can arise. This section provides a question-and-answer guide to troubleshoot common problems.
Issue 1: Low or No Product Yield
Low yield is a frequent issue that can be traced back to several factors. Use the following guide and workflow to diagnose the problem.
Caption: A flowchart for systematically troubleshooting low product yield.
Detailed Breakdown:
-
Reagent Quality: The purity of your 3-(3,5-difluorophenyl)propanoic acid and the activity of your catalyst are critical. Moisture is the primary enemy of Friedel-Crafts reactions, as it hydrolyzes and deactivates Lewis acid catalysts like AlCl₃.[4][5] Ensure solvents are anhydrous and use freshly opened or purified reagents.
-
Catalyst Choice and Stoichiometry: For Friedel-Crafts acylation, the Lewis acid is not a true catalyst but a reagent required in stoichiometric amounts (typically 1.1-1.5 equivalents).[9][10] This is because the ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[9][10] If you are using catalytic amounts, the reaction will stall. For direct cyclization of the carboxylic acid, strong protic acids like PPA or a mixture of methanesulfonic acid (MSA) and P₂O₅ are often effective.[10][11]
-
Reaction Temperature: Temperature control is a delicate balance. The reaction may need sufficient thermal energy to overcome the activation barrier, but excessive heat can lead to decomposition and side reactions.[4] A common strategy for AlCl₃-catalyzed reactions is to add the catalyst at 0 °C and then allow the reaction to slowly warm to room temperature.[10] Monitoring the reaction progress by TLC or GC is the best way to determine the optimal temperature and time.[4]
Issue 2: Formation of Impurities and Side Products
Impurity formation is a common challenge, often arising from issues with regioselectivity or intermolecular side reactions.
Caption: Strategies to identify and minimize common impurities.
Detailed Breakdown:
-
Regioisomer Formation: While the 3,5-difluoro substitution pattern strongly directs the cyclization to the C2 position (between the fluorine atoms), trace formation of other isomers is possible under harsh conditions. Controlling regioselectivity is a significant challenge in many Friedel-Crafts reactions.[5] The choice of solvent can be critical; for instance, nitromethane has been shown to provide optimal selectivity in some indanone syntheses.[5][12] For reactions using PPA, adjusting the phosphorus pentoxide (P₂O₅) content can sometimes be used to control which regioisomer is formed.[13]
-
Intermolecular Reactions: If the concentration of the substrate is too high, the activated acylium ion can react with another molecule of the starting material rather than cyclizing, leading to dimers or polymers. To favor the desired intramolecular reaction, use high dilution conditions and consider adding the substrate slowly to the catalyst slurry.
-
Incomplete Reaction: Unreacted starting material is a common impurity.[4] This indicates a problem with reaction conditions (time, temperature) or catalyst activity. Refer back to the troubleshooting workflow for low yield to address this.
Section 3: Detailed Experimental Protocols
The following protocols are based on established procedures for analogous compounds and represent a robust starting point for optimization.
Protocol 1: Synthesis of this compound via Acyl Chloride
This two-step protocol involves the initial formation of the acyl chloride followed by a Lewis acid-mediated cyclization.
Step A: Preparation of 3-(3,5-Difluorophenyl)propanoyl Chloride
-
Setup: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-(3,5-difluorophenyl)propanoic acid (5.0 g, 26.9 mmol).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (5.9 mL, 80.7 mmol, 3.0 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution (test with pH paper at the condenser outlet).
-
Workup: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (rotary evaporator). The resulting crude 3-(3,5-difluorophenyl)propanoyl chloride (a pale yellow oil) is typically used in the next step without further purification.
Step B: Intramolecular Friedel-Crafts Cyclization
-
Setup: In an oven-dried, 250 mL three-necked flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (4.3 g, 32.3 mmol, 1.2 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) (100 mL) to the flask and cool the resulting slurry to 0 °C in an ice-water bath.
-
Substrate Addition: Dissolve the crude acyl chloride from Step A in anhydrous DCM (20 mL) and add it dropwise to the stirred AlCl₃ slurry over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.[10]
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 3-5 hours, monitoring the reaction progress by TLC or GC-MS until the starting material is consumed.[10]
-
Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing 150 g of crushed ice and 20 mL of concentrated HCl.[10] This step is highly exothermic and should be done with vigorous stirring in a fume hood.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Washing: Combine all organic layers and wash sequentially with 1 M HCl (50 mL), water (50 mL), saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL).[10]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Section 4: Data & Optimization Parameters
The choice of acid catalyst can significantly impact the yield of indanones. The following table, based on data for analogous Friedel-Crafts cyclizations, provides a starting point for optimization.
| Catalyst System | Typical Temperature | Equivalents | Advantages | Potential Issues |
| AlCl₃ / SOCl₂ | 0 °C to RT | 1.1 - 1.5 | High reactivity, common reagent.[10] | Stoichiometric amounts needed, moisture sensitive, harsh workup.[5][9] |
| Polyphosphoric Acid (PPA) | 80 - 140 °C | Solvent | One-pot from carboxylic acid, easy to handle.[6] | High temperatures needed, viscous, can be difficult to stir and quench.[6] |
| Triflic Acid (TfOH) | 0 °C to RT | Catalytic to Stoich. | Extremely powerful superacid, can work at low temperatures.[5][10] | Expensive, highly corrosive. |
| Eaton's Reagent (P₂O₅/MsOH) | 60 - 100 °C | Solvent | Stronger than PPA, can give higher yields for deactivated systems.[11] | Corrosive, requires careful preparation. |
| Niobium Pentachloride (NbCl₅) | RT to Reflux | 1.1 - 1.5 | Can convert carboxylic acid to acyl chloride in situ.[3] | Less common, may require screening. |
References
- Preventing decomposition of 5-Chloro-1,1-difluoroindan during synthesis. BenchChem.
- Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry. BenchChem.
- Technical Support Center: Synthesis of 5-Fluoro-1-indanone. BenchChem.
- 5-Fluoro-1-indanone synthesis. ChemicalBook.
- An In-depth Technical Guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applic
- Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.
- Optimization of reaction conditions for 5-Chloro-1,1-difluoroindan synthesis. BenchChem.
- Technical Support Center: Optimization of Friedel-Crafts Reactions for Indanone Synthesis. BenchChem.
- Comparative analysis of different synthetic routes to 5-Fluoro-1-indanone. BenchChem.
- Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
- Mechanism of Cyclisation by Friedal crafts reaction. YouTube.
- Synthesis of 1-indanones with a broad range of biological activity.
- Regioselective Synthesis of Indanones. Thieme.
- Technical Support Center: Enhancing Yield in 1-Indanone Synthesis via Friedel-Crafts Acyl
- Non-Conventional Methodologies in the Synthesis of 1-Indanones.
- Friedel–Crafts reaction. Wikipedia.
- Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. d-nb.info [d-nb.info]
Technical Support Center: Purification of Crude 5,7-Difluoro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 5,7-Difluoro-1-indanone. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the purification of this important fluorinated building block. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only follow protocols but to understand the underlying principles, enabling you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. For instance, in syntheses involving intramolecular Friedel-Crafts acylation, common impurities may include unreacted starting materials and regioisomers.[1][2] Regioisomers, in particular, can be challenging to separate due to their similar physical properties.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A multi-pronged analytical approach is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the main product and detecting non-volatile impurities.
-
Gas Chromatography (GC): Well-suited for analyzing volatile components and is often used to specify the purity of commercially available this compound, which is typically greater than 97%.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Invaluable for the identification of unknown impurities by providing both retention time and mass spectral data.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities through unexpected peaks that differ from the reference spectrum of the pure compound.
Q3: My purified this compound has a lower than expected melting point and appears discolored. What is the likely cause?
A3: A depressed and broad melting point range, along with discoloration (e.g., yellow or brown), are classic indicators of impurities.[4] The melting point of pure this compound is reported to be between 80-84 °C.[3] These impurities could be residual starting materials, byproducts from the synthesis, or degradation products. Both recrystallization and column chromatography are effective methods for removing such impurities.
Troubleshooting Guides
Recrystallization Issues
Issue 1: The crude product "oils out" instead of crystallizing.
"Oiling out" happens when the compound melts in the hot solvent before it fully dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[1]
Troubleshooting Steps:
| Strategy | Rationale |
| Increase Solvent Volume | Adding more hot solvent can ensure the compound dissolves completely at a temperature below its melting point.[1] |
| Use a Different Solvent System | A solvent in which the compound is less soluble, even at elevated temperatures, can prevent oiling out. A mixture, such as hexane and ethyl acetate, can be effective.[1] |
| Slow Cooling Rate | Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out.[1] |
| Induce Crystallization | Scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can initiate crystallization.[1] |
Issue 2: Low recovery yield after recrystallization.
This can be a frustrating issue, often stemming from the choice of solvent or procedural missteps.
Troubleshooting Steps:
| Potential Cause | Solution |
| Excess Solvent | Using too much solvent will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required for complete dissolution.[1] |
| Inappropriate Solvent | If the compound is too soluble in the chosen solvent even at low temperatures, recovery will be poor. Re-evaluate your solvent choice. |
| Premature Crystallization | If performing a hot filtration step, ensure the funnel and flask are pre-heated to prevent the product from crystallizing prematurely.[1] |
| Improve Yield | Concentrate the mother liquor and cool it again to obtain a second crop of crystals.[1] |
Column Chromatography Challenges
Issue 3: Poor separation of this compound from impurities.
Achieving good separation on a silica gel column requires careful optimization of the mobile phase and column parameters.
Troubleshooting Steps:
| Strategy | Rationale |
| Optimize the Mobile Phase | A common mobile phase is a mixture of hexane and ethyl acetate.[5] A gradient elution, starting with a lower polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity, can improve separation.[1] |
| Use a Longer Column | A longer column provides more surface area and theoretical plates, enhancing the separation of closely eluting compounds.[1] |
| Reduce Sample Load | Overloading the column leads to broad peaks and co-elution. Use a smaller amount of the crude material.[1] |
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol or an ethanol/water mixture) and heat gently with stirring until the solid dissolves completely.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Purification by Column Chromatography
This method is highly effective for separating compounds with different polarities.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack uniformly under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel. After evaporating the solvent, carefully add the dry, adsorbed sample to the top of the column.[1]
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, gradually increasing the polarity (e.g., from 5% to 20% ethyl acetate in hexane), can be very effective.[1]
-
Fraction Collection: Collect the eluent in small fractions.
-
TLC Analysis: Monitor the collected fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.[1]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[1]
Visualized Workflow
Sources
Preventing byproduct formation in the synthesis of 5,7-Difluoro-1-indanone
Welcome to the technical support center for the synthesis of 5,7-Difluoro-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis, with a particular focus on preventing byproduct formation and maximizing the yield and purity of your target compound.
Introduction: The Challenge of Synthesizing this compound
This compound is a key building block in medicinal chemistry, valued for the unique properties that the fluorine atoms impart to the indanone core. The most common and direct route to this compound is through an intramolecular Friedel-Crafts cyclization of 3-(2,4-difluorophenyl)propanoic acid. While seemingly straightforward, this reaction is often plagued by the formation of several byproducts, leading to low yields and difficult purification. This guide will dissect the common issues encountered during this synthesis and provide practical, field-tested solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems observed during the synthesis of this compound, providing explanations for their causes and actionable steps for remediation.
Issue 1: Low Yield of this compound and Presence of a Regioisomeric Impurity
Question: My final product shows a significant amount of an isomeric impurity alongside the desired this compound, and the overall yield is low. How can I improve the regioselectivity of the cyclization?
Answer: The formation of a regioisomer, likely 4,6-Difluoro-1-indanone, is a common challenge in this synthesis. This occurs because the acylium ion intermediate can attack the aromatic ring at two possible positions. The fluorine atoms are ortho, para-directing, but steric hindrance and the reaction conditions play a crucial role in determining the final product ratio.
Causality and Solutions:
-
Catalyst Choice and Quality: The choice of acid catalyst is critical. Polyphosphoric acid (PPA) is often preferred for its high viscosity, which can favor intramolecular reactions. However, the concentration of P₂O₅ in PPA can influence the reaction's outcome.[1] Ensure you are using a fresh, high-quality batch of PPA, as it is hygroscopic and its activity can diminish over time.
-
Temperature Control: Higher reaction temperatures can provide the energy needed to overcome the steric hindrance at the more crowded position, leading to an increase in the undesired regioisomer.[2] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to equilibration and the formation of thermodynamically more stable, but undesired, byproducts. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
| Parameter | Recommendation for High Regioselectivity | Rationale |
| Catalyst | High-quality Polyphosphoric Acid (PPA) | Promotes intramolecular cyclization. |
| Temperature | 80-90 °C (or lowest effective temperature) | Minimizes formation of the sterically hindered regioisomer. |
| Reaction Time | Monitor by TLC; quench upon completion | Avoids potential product degradation or isomerization. |
Issue 2: Formation of High Molecular Weight, Insoluble Byproducts
Question: My reaction mixture has become thick and difficult to stir, and upon workup, I isolate a significant amount of a polymeric, insoluble material. What is causing this, and how can I prevent it?
Answer: The formation of high molecular weight byproducts is indicative of intermolecular Friedel-Crafts reactions competing with the desired intramolecular cyclization.[1] Instead of the acylium ion reacting within the same molecule, it reacts with the aromatic ring of a neighboring molecule, leading to polymer chains.
Causality and Solutions:
-
Concentration: This is the most significant factor. At high concentrations of the starting material, the probability of intermolecular reactions increases.
-
Rate of Addition: Adding the starting material all at once to the hot acid can create localized areas of high concentration.
Preventative Measures:
-
High Dilution: Perform the reaction under high dilution conditions. This can be achieved by using a larger volume of the acid catalyst.
-
Slow Addition: Add the 3-(2,4-difluorophenyl)propanoic acid to the pre-heated PPA slowly and portion-wise, or as a solution in a suitable solvent if applicable, to maintain a low instantaneous concentration.
Issue 3: Incomplete Reaction and Recovery of Starting Material
Question: Even after a prolonged reaction time, I am recovering a significant amount of unreacted 3-(2,4-difluorophenyl)propanoic acid. How can I drive the reaction to completion?
Answer: Incomplete cyclization can be frustrating and is often due to issues with the catalyst or reaction conditions.
Causality and Solutions:
-
Catalyst Deactivation: As mentioned, PPA is hygroscopic. Moisture will deactivate the catalyst.[3] Ensure all glassware is thoroughly dried and that the PPA is fresh.
-
Insufficient Catalyst: An inadequate amount of catalyst will result in an incomplete reaction. A general rule of thumb is to use a 10-20 fold excess by weight of PPA to the starting material.
-
Suboptimal Temperature: The reaction may be too cold. While high temperatures can lead to byproducts, a certain activation energy must be overcome. If the reaction is sluggish, a modest increase in temperature may be necessary.
Visualizing the Reaction and Byproduct Pathways
Caption: Reaction scheme for this compound synthesis and major byproduct pathways.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the intramolecular Friedel-Crafts cyclization to form this compound?
A1: Polyphosphoric acid (PPA) is a widely used and effective catalyst for this type of cyclization.[4][5] It acts as both the acidic catalyst and the solvent. Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid) is another powerful alternative that is often easier to work with than PPA. Chlorosulfonic acid has also been used.[6][7]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method.[3][7] Use a suitable solvent system, such as a mixture of hexane and ethyl acetate, to clearly separate the starting material from the product. The indanone product is more polar than the starting acid and will have a lower Rf value. Staining with a potassium permanganate solution can help visualize the spots.
Q3: What is the recommended work-up procedure for a reaction using PPA?
A3: The work-up for a PPA reaction must be done carefully. The reaction mixture should be cooled to room temperature and then slowly and cautiously poured onto crushed ice with vigorous stirring. This will hydrolyze the PPA in a controlled manner. The product can then be extracted with a suitable organic solvent like ethyl acetate. The organic layer should be washed with a saturated sodium bicarbonate solution to remove any remaining acidic residue.[3]
Q4: My purified product is a yellowish solid. Is this normal, and how can I decolorize it?
A4: A pale yellow color is common for crude this compound.[8] Purification by column chromatography on silica gel using a hexane/ethyl acetate eluent system is usually effective in removing colored impurities.[6] If a colored impurity persists, recrystallization from a suitable solvent system may be necessary.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Strong acids like PPA and chlorosulfonic acid are highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The quenching of the reaction with ice and water is highly exothermic and should be performed slowly and with caution.
Experimental Protocol: Optimized Synthesis of this compound
This protocol is designed to minimize byproduct formation and maximize the yield of the desired product.
-
Preparation:
-
Ensure all glassware is thoroughly oven-dried before use.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place polyphosphoric acid (PPA) (10-20 times the weight of the starting material).
-
-
Reaction:
-
Heat the PPA to 80-90 °C under a nitrogen atmosphere with stirring.
-
Slowly add 3-(2,4-difluorophenyl)propanoic acid in small portions over 30-60 minutes.
-
Maintain the reaction temperature at 80-90 °C and monitor the reaction progress by TLC every 30 minutes.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting common issues in the synthesis.
References
- BenchChem. (2025). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
- BenchChem. (2025). An In-depth Technical Guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applications.
- BenchChem. (2025). Technical Support Center: 4-Methyl-1-indanone Synthesis.
- BenchChem. (n.d.). Synthesis routes of 5-Fluoro-1-indanone.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry.
- Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis.
- BenchChem. (2025). Characterization of unexpected products in indanone synthesis.
- ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis.
Sources
Technical Support Center: Scale-Up Synthesis of 5,7-Difluoro-1-indanone
Welcome to the technical support center for the synthesis of 5,7-Difluoro-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and practical laboratory experience.
I. Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. Its preparation typically involves an intramolecular Friedel-Crafts acylation of a suitable precursor, most commonly 3-(3,5-difluorophenyl)propanoic acid.[1] This cyclization is usually promoted by a strong Brønsted or Lewis acid. While the reaction is straightforward on a laboratory scale, scaling up production often presents a unique set of challenges that can impact yield, purity, and safety.
The primary synthetic route is the intramolecular Friedel-Crafts acylation of 3-(3,5-difluorophenyl)propanoic acid or its corresponding acyl chloride.[2][3] This process involves the formation of an acylium ion intermediate which then undergoes electrophilic aromatic substitution to form the desired five-membered ring.[4]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low or Inconsistent Product Yield
Question: We are experiencing significantly lower yields than expected during the scale-up of our this compound synthesis. What are the likely causes and how can we improve the yield?
Answer: Low yield is a frequent hurdle in scaling up intramolecular Friedel-Crafts reactions. The root cause often lies in one or more of the following areas:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | Lewis acids like aluminum chloride (AlCl₃) and Brønsted acids such as polyphosphoric acid (PPA) are highly sensitive to moisture.[5][6] Water contamination will deactivate the catalyst, leading to an incomplete reaction. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or newly purchased anhydrous catalyst. For PPA, ensure the P₂O₅ content is appropriate for the desired reactivity.[6][7] |
| Insufficient Acid Strength or Amount | The cyclization requires a sufficiently strong acid to generate the acylium ion.[8] Inadequate amounts of the catalyst will result in a stalled reaction. | For Lewis acid-catalyzed reactions, a stoichiometric amount is often necessary as the product can form a complex with the catalyst.[8] For Brønsted acids, consider using a stronger alternative like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) if PPA is ineffective.[9] |
| Suboptimal Reaction Temperature | The activation energy for the cyclization might not be reached at lower temperatures, while excessively high temperatures can lead to side reactions and decomposition.[5][10] | Gradually increase the reaction temperature, monitoring the progress by TLC or LC-MS. If side product formation is observed at higher temperatures, a longer reaction time at a slightly lower temperature may be optimal. |
| Poor Quality Starting Material | Impurities in the 3-(3,5-difluorophenyl)propanoic acid can inhibit the catalyst or participate in side reactions. | Verify the purity of the starting material using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the starting material by recrystallization or chromatography. |
| Incomplete Reaction | The reaction may not have proceeded to completion due to insufficient reaction time or suboptimal conditions. | Monitor the reaction closely using TLC or LC-MS to determine the point of maximum conversion. Consider extending the reaction time if starting material is still present. |
Issue 2: Formation of Impurities
Question: Our final product is contaminated with several impurities that are difficult to remove. How can we identify and minimize their formation?
Answer: Impurity formation is a common challenge, particularly during scale-up where localized concentration and temperature gradients can promote side reactions.
| Common Impurity | Probable Cause | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction due to factors mentioned in the low yield section. | Optimize reaction conditions (time, temperature, catalyst loading) to drive the reaction to completion.[5] |
| Regioisomers | While the directing effects of the fluorine atoms favor the formation of the 5,7-difluoro isomer, small amounts of other regioisomers can form. The choice of solvent can influence regioselectivity.[11] | The use of solvents like nitromethane has been shown to improve regioselectivity in some Friedel-Crafts acylations.[11] Careful purification by column chromatography or recrystallization is often necessary to separate isomers. |
| Polymerization Products | Strong acid catalysts and high temperatures can induce polymerization of the starting material or product, leading to tar-like substances.[6] | Maintain strict temperature control and avoid localized overheating. Consider a slower, controlled addition of the catalyst. Using a less aggressive catalyst or milder reaction conditions may also be beneficial. |
| Decomposition Products | The indanone ring can be susceptible to decomposition under harsh acidic conditions or during workup.[10] | Neutralize the reaction mixture carefully during workup, avoiding excessive heat. A rapid quench into a cold, basic solution is often recommended.[10] |
Below is a troubleshooting workflow for addressing impurity issues:
Caption: Decision tree for troubleshooting impurity formation.
Issue 3: Difficulties in Product Isolation and Purification
Question: We are struggling with the workup and purification of this compound on a larger scale. What are the best practices?
Answer: Effective isolation and purification are critical for obtaining a high-purity final product.
Work-up:
-
Quenching: The reaction mixture should be quenched by carefully and slowly adding it to a vigorously stirred mixture of ice and a base (e.g., saturated sodium bicarbonate solution).[10][12] This neutralizes the strong acid catalyst and helps to precipitate the crude product.
-
Extraction: Use a suitable organic solvent, such as dichloromethane or ethyl acetate, for extraction.[12][13] Perform multiple extractions to ensure complete recovery of the product.
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.[13]
Purification:
-
Column Chromatography: Silica gel column chromatography is a common method for purifying indanones.[14] A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective and scalable purification method. Experiment with different solvent systems to find one that provides good recovery and high purity.
III. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-(3,5-difluorophenyl)propanoic acid.[1] This is typically achieved using a strong acid catalyst such as polyphosphoric acid (PPA), methanesulfonic acid, or a Lewis acid like aluminum chloride.[9][15]
Q2: What are the key safety precautions to consider during this synthesis? A2: The use of strong, corrosive acids requires stringent safety measures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[5] The quenching step can be highly exothermic and should be performed with extreme care, especially on a large scale.
Q3: How can I monitor the progress of the reaction? A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product.[13][14] For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used.
Q4: Can I use 3-(3,5-difluorophenyl)propionyl chloride instead of the carboxylic acid? A4: Yes, the corresponding acyl chloride is often more reactive and can undergo cyclization under milder conditions.[3] However, this adds an extra synthetic step to convert the carboxylic acid to the acyl chloride, typically using thionyl chloride or oxalyl chloride.[3][12]
Q5: What are the expected spectroscopic data for this compound? A5: The structure of this compound can be confirmed by standard spectroscopic methods. The ¹H NMR spectrum will show characteristic signals for the aromatic and aliphatic protons. The ¹⁹F NMR will show two distinct fluorine signals. The IR spectrum will exhibit a strong carbonyl stretch, and the mass spectrum will show the correct molecular ion peak.
IV. Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
Caption: General workflow for the synthesis of this compound.
Materials:
-
3-(3,5-Difluorophenyl)propanoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid.
-
Addition of Starting Material: Slowly add 3-(3,5-difluorophenyl)propanoic acid to the stirred PPA.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with dichloromethane (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
V. References
-
BenchChem. (2025). Preventing decomposition of 5-Chloro-1,1-difluoroindan during synthesis. Retrieved from
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from
-
BenchChem. (2025). Technical Support Center: Synthesis of 5-Fluoro-1-indanone. Retrieved from
-
BenchChem. (2025). An In-depth Technical Guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applications. Retrieved from
-
Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115-125. Retrieved from
-
Google Patents. (n.d.). Friedel-Crafts Acylation Process in Ionic Liquids. Retrieved from
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from
-
BenchChem. (2025). Optimization of reaction conditions for 5-Chloro-1,1-difluoroindan synthesis. Retrieved from
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry. Retrieved from
-
PrepChem.com. (n.d.). Synthesis of C: 3-(3,5-Difluorophenyl)propanoic acid. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction. Retrieved from
-
van der Veen, L. A., van der Meijden, C. C., & van der Marel, G. A. (2010). Regioselective Synthesis of Indanones. Synlett, 2010(12), 1847-1850. Retrieved from
-
Kotha, S., & Meshram, P. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 48-73. Retrieved from
-
BenchChem. (2025). Scale-up considerations for the industrial production of 1-indanone. Retrieved from
-
Sigma-Aldrich. (n.d.). 3-(3,5-Difluorophenyl)propionic acid 97. Retrieved from
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 傅-克酰基化反应 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Regioselectivity in Fluorinated Indanone Synthesis
Welcome to the technical support center dedicated to the synthesis of fluorinated indanones. These structures are pivotal building blocks in medicinal chemistry and materials science, where the strategic placement of a fluorine atom can dramatically influence molecular properties.[1][2][3] However, controlling the precise position of substituents on the indanone core—a challenge known as regioselectivity—is a frequent and critical hurdle in their synthesis.
This guide provides in-depth, experience-driven answers to common issues encountered in the laboratory. We will explore the mechanistic underpinnings of these reactions to empower you to not only solve current problems but also to proactively design more efficient and selective syntheses.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of fluorinated indanones and the origins of regioselectivity challenges.
Q1: What are the primary synthetic routes to fluorinated indanones, and where do regioselectivity issues typically arise?
A1: The two most common strategies for synthesizing fluorinated indanones are:
-
Intramolecular Friedel-Crafts Acylation: This is the most prevalent method, involving the cyclization of a fluorinated 3-arylpropanoic acid or its corresponding acyl chloride.[4][5][6] The primary regioselectivity issue arises here. For example, when cyclizing 3-(3-fluorophenyl)propanoic acid, the electrophilic acylation can occur at either the C2 or C6 position of the phenyl ring, leading to a mixture of the desired 5-fluoro-1-indanone and the undesired 7-fluoro-1-indanone regioisomer.[7]
-
Direct Fluorination of an Indanone Scaffold: This involves introducing a fluorine atom onto a pre-existing indanone molecule, often via electrophilic fluorination.[4][8][9] Regioselectivity is a major challenge here as well. The existing carbonyl group and the fused aliphatic ring direct the substitution, and achieving selective fluorination at a specific aromatic position without side reactions can be difficult.[10]
The diagram below illustrates the general workflow and the key point where regiochemical control is critical.
Caption: General synthetic workflows for fluorinated indanones.
Q2: In a Friedel-Crafts reaction, how does the fluorine on the starting material affect which regioisomer is formed?
A2: The fluorine atom's electronic effects are key. Fluorine is an electronegative, electron-withdrawing atom (an inductive effect), which deactivates the aromatic ring towards electrophilic attack. However, it is also an ortho, para-director due to the ability of its lone pairs to donate electron density through resonance.
-
Starting with 3-(3-Fluorophenyl)propanoic acid:
-
The fluorine is at the meta position relative to the propanoic acid side chain.
-
Acylation ortho to the fluorine (at C2) is favored, leading to 5-fluoro-1-indanone . This position is activated by resonance from the fluorine and is sterically accessible.
-
Acylation para to the fluorine (at C6) is also electronically favored but leads to the formation of 7-fluoro-1-indanone .
-
The balance between these two pathways determines the product ratio and is highly sensitive to reaction conditions.
-
Caption: Directing effects of fluorine in Friedel-Crafts cyclization.
Q3: What is the role of the acid catalyst in determining the isomeric ratio?
A3: The choice and concentration of the acid catalyst are critical for controlling regioselectivity.
-
Brønsted Acids (e.g., Polyphosphoric Acid - PPA, Chlorosulfonic Acid): These are strong protonating agents. The regioselectivity can be influenced by the acid's concentration (e.g., P₂O₅ content in PPA), which alters the reaction mechanism.[11][12] In some cases, lower P₂O₅ content can favor one regioisomer while higher content favors another, possibly by shifting the balance between a direct acylation and a pathway involving Michael addition followed by cyclization.[11]
-
Lewis Acids (e.g., AlCl₃, TiCl₄): These coordinate to the acyl group, creating a highly reactive electrophile. The size and strength of the Lewis acid can influence the transition state, affecting the steric and electronic preferences for cyclization at the ortho vs. para positions.
Generally, a systematic screening of both Brønsted and Lewis acids is recommended to find the optimal conditions for a specific substrate.
Q4: How can I reliably distinguish between 5-fluoro- and 7-fluoro-1-indanone?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.[13]
-
¹H NMR: The aromatic region of the proton NMR spectrum is diagnostic. The fluorine atom couples to nearby protons, resulting in characteristic splitting patterns (doublets, triplets of doublets, etc.). The coupling constants (J-values) for H-F coupling are distinct for ortho, meta, and para relationships, allowing for unambiguous structure assignment.
-
¹³C NMR: The carbon directly bonded to fluorine will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Carbons ortho and meta to the fluorine will also show smaller two- and three-bond couplings, respectively.
-
¹⁹F NMR: This technique is highly sensitive to the electronic environment of the fluorine atom.[14] Each regioisomer will have a distinct chemical shift in the fluorine NMR spectrum, providing a straightforward way to identify and quantify the components of a mixture.
For a definitive assignment, 2D NMR experiments like ¹H-¹H COSY and ¹H-¹³C HSQC/HMBC can be used to map out the full connectivity of the molecule.[13]
Part 2: Troubleshooting Guides
This section provides structured advice for specific experimental problems.
Scenario: Poor Regioselectivity in Friedel-Crafts Cyclization
Problem: "My synthesis of 5-fluoro-1-indanone from 3-(3-fluorophenyl)propanoic acid is giving me a nearly 1:1 mixture of the 5-fluoro and 7-fluoro isomers. How can I improve the selectivity for the desired 5-fluoro product?"
Troubleshooting Workflow:
This is a classic regioselectivity problem. The solution often lies in carefully tuning the reaction conditions to favor the kinetically preferred pathway.
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Steps & Explanations:
-
Evaluate the Solvent System: The solvent can play a crucial role in stabilizing intermediates and influencing the reaction pathway. For indanone synthesis, switching to a more coordinating or polar solvent can dramatically alter the isomer ratio.
-
Action: Switch from common non-coordinating solvents like dichloromethane (DCM) to nitromethane .
-
Causality: Nitromethane has been shown to provide optimal selectivity in some indanone syntheses.[5][15] It can modulate the reactivity of the Lewis acid and the electrophilic intermediate, favoring one transition state over the other.
-
-
Optimize the Acid Catalyst: Not all acids are created equal. Their strength and steric bulk can influence the outcome.
-
Action: If using a strong Brønsted acid like PPA, try a Lewis acid. If already using a Lewis acid like AlCl₃, screen others such as TiCl₄ or SnCl₄.
-
Causality: A bulkier Lewis acid may sterically hinder attack at the more crowded C6 position, thus favoring cyclization at C2 to yield the 5-fluoro isomer.
-
-
Control the Reaction Temperature: Friedel-Crafts acylations can be sensitive to temperature.
-
Action: Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C) and add reagents slowly.
-
Causality: Lowering the temperature often increases the selectivity of kinetically controlled reactions by widening the energy difference between the competing reaction pathways. The formation of the 5-fluoro isomer is often the kinetically favored product.
-
Summary of Conditions for Improved Selectivity:
| Parameter | Standard Condition (Poor Selectivity) | Recommended Condition (Improved Selectivity) | Rationale |
| Solvent | Dichloromethane (DCM) | Nitromethane | Modulates catalyst activity, enhances selectivity.[5][15] |
| Catalyst | PPA or AlCl₃ | Screen Lewis Acids (e.g., TiCl₄, SnCl₄) | Steric hindrance can disfavor 7-fluoro isomer formation. |
| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature | Lower temperature enhances kinetic control.[15] |
Part 3: Key Experimental Protocols
Protocol 1: Regioselective Synthesis of 5-Fluoro-1-indanone [1][15]
This protocol is optimized for the selective formation of 5-fluoro-1-indanone from 3-(3-fluorophenyl)propanoic acid using chlorosulfonic acid.
Materials:
-
3-(3-Fluorophenyl)propanoic acid
-
Chlorosulfonic acid (handle with extreme care in a fume hood)
-
Crushed ice
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, place chlorosulfonic acid (10 mL per 1.0 g of starting material). Cool the flask in an ice bath.
-
Reagent Addition: Under vigorous stirring, slowly and carefully add 3-(3-fluorophenyl)propanoic acid (e.g., 2.0 g, 11.8 mmol) in small portions to the cold chlorosulfonic acid. Maintain the temperature below 10 °C during the addition.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up (Quenching): Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with stirring. This step is highly exothermic and must be done cautiously in a fume hood.
-
Extraction: Transfer the resulting aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash them sequentially with water (50 mL) and then brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to obtain pure 5-fluoro-1-indanone.[7]
Protocol 2: NMR Analysis to Differentiate 5-Fluoro- vs. 7-Fluoro-1-indanone
Objective: To confirm the identity of the major product from Protocol 1 and quantify the isomeric ratio.
Procedure:
-
Sample Preparation: Dissolve ~10-15 mg of the purified product (and a sample of the crude mixture) in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquire ¹H NMR Spectrum:
-
Expected Result for 5-Fluoro-1-indanone: The aromatic region (δ 7.0-7.8 ppm) will show three distinct signals. You will observe characteristic H-F couplings. The proton at C4 will be a triplet of doublets, the proton at C6 will be a doublet of doublets, and the proton at C7 will be a triplet of doublets.
-
Expected Result for 7-Fluoro-1-indanone: The aromatic signals will have different chemical shifts and coupling patterns due to the different substituent positions.
-
-
Acquire ¹⁹F NMR Spectrum:
-
Expected Result: The crude product mixture will show two distinct signals, one for the 5-fluoro isomer and one for the 7-fluoro isomer. The purified product should show only one major signal. The relative integration of these peaks directly corresponds to the isomeric ratio.
-
-
Data Analysis: Compare the acquired spectra to literature values or use predictive software to confirm assignments.[16][17] Integrate the distinct signals in both the ¹H and ¹⁹F spectra of the crude material to calculate the regioisomeric ratio.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Transient Directing Group Strategy Enables Enantioselective Multicomponent Organofluorine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 10. Ketones as directing groups in photocatalytic sp3 C–H fluorination - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. d-nb.info [d-nb.info]
- 12. research.rug.nl [research.rug.nl]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. biophysics.org [biophysics.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. spectrabase.com [spectrabase.com]
5,7-Difluoro-1-indanone decomposition pathways and prevention
Technical Support Center: 5,7-Difluoro-1-indanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound (CAS 84315-25-3). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to help you navigate the challenges associated with the handling, storage, and use of this valuable fluorinated building block. As a Senior Application Scientist, my goal is to equip you with the causal understanding and practical solutions needed to ensure the integrity of your material and the success of your experiments.
Introduction
This compound is a key intermediate in medicinal chemistry, valued for its role in synthesizing complex therapeutic agents. The strategic placement of two fluorine atoms on the aromatic ring can significantly enhance the metabolic stability, binding affinity, and bioavailability of target molecules.[1] However, the same electronic properties that make this compound attractive also influence its reactivity and stability. Understanding its potential decomposition pathways is critical for preventing material loss and ensuring reproducible results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your work with this compound in a direct question-and-answer format.
Question: I've observed a gradual yellowing of my solid this compound sample during storage. What is the cause and is the material still usable?
Answer:
The appearance of a yellow to brownish tint in a previously white or off-white solid is a common indicator of degradation. For indanones, this is often due to a combination of factors, primarily slow, trace-level side reactions that form colored impurities over time.
-
Causality:
-
Photodecomposition: Indanones and other aromatic ketones can be sensitive to light, particularly UV light.[2][3] Chronic exposure, even to ambient laboratory lighting, can initiate photochemical reactions, leading to the formation of complex colored byproducts. While specific studies on this compound are limited, the general photochemistry of indanones involves pathways that can lead to rearranged or condensed structures.[3][4]
-
Oxidation: Although generally stable to air, long-term exposure to atmospheric oxygen, potentially accelerated by light or trace metal impurities, can lead to the formation of oxidized species.
-
Trace Impurities: The initial synthesis, often via intramolecular Friedel-Crafts acylation, can leave behind trace acidic or metallic residues that may catalyze slow decomposition over time.[5][6][7]
-
-
Is it Usable? A slight color change does not necessarily render the entire batch unusable, but it warrants immediate action. The material's purity should be reassessed by HPLC, LC-MS, or NMR to quantify the level of impurities before use in a sensitive reaction. For many applications, a purity of >98% is required. If significant degradation has occurred, purification by recrystallization or column chromatography may be necessary.
-
Corrective Action & Prevention Protocol:
-
Re-analyze: Immediately check the purity of the material using a suitable analytical method like HPLC-UV.
-
Purify if Necessary: If purity has dropped below your required threshold, purify the material. A common method is column chromatography on silica gel using a hexane/ethyl acetate eluent system.[1]
-
Implement Strict Storage: Transfer the purified (or new) material to an amber glass vial to protect it from light.[2] For long-term storage, purge the vial with an inert gas (Argon or Nitrogen) before sealing to displace oxygen and moisture. Store in a cool, dark, and dry environment.[2][8]
-
Question: My reaction with this compound is giving low yields and multiple unidentified byproducts. I suspect the starting material is decomposing under the reaction conditions. What should I look out for?
Answer:
This is a critical issue that often points to incompatibility with specific reagents or conditions. The reactivity of this compound is dominated by the ketone and the acidic protons at the C-2 position.
-
Causality & Incompatible Conditions:
-
Strong Bases: The protons on the carbon alpha to the carbonyl group (the C-2 position) are acidic. Strong bases (e.g., hydroxides, alkoxides, LDA) can readily deprotonate this position to form an enolate. This enolate is a potent nucleophile and can participate in self-condensation reactions (e.g., Aldol condensation) with another molecule of the indanone, leading to dimers and oligomers which are common byproducts.
-
High Temperatures: While the molecule itself has a reasonably high melting point (80-84 °C)[9], prolonged heating, especially in the presence of trace acids or bases, can accelerate decomposition. Friedel-Crafts reactions, for example, can lead to charring at high temperatures if not controlled.[10]
-
Strong Nucleophiles: While often the intended reaction, certain nucleophiles can lead to unexpected pathways. The high reactivity of α-fluoroketones can sometimes facilitate reactions beyond simple carbonyl addition.[11]
-
Moisture: The presence of water can be problematic, especially with moisture-sensitive reagents like fluorinating agents or strong bases, which can hydrolyze and alter the pH or catalytic nature of the reaction mixture.[10]
-
-
Troubleshooting Workflow: The diagram below outlines a systematic approach to diagnosing the issue.
-
Preventative Measures:
-
Base Selection: If a base is required, opt for a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) and use the minimum stoichiometric amount required. Add the base at a low temperature (e.g., 0 °C) to control the reaction rate.
-
Inert Atmosphere: For sensitive reactions, especially those involving organometallics or strong bases, always work under an inert atmosphere (Argon or Nitrogen) to exclude moisture and oxygen. [8] 3. Temperature Control: Maintain the lowest practical temperature for your reaction. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged heating after completion. [1] 4. Solvent Purity: Use anhydrous solvents to prevent hydrolysis of sensitive reagents.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored under controlled conditions that minimize exposure to environmental factors known to cause degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0–8 °C [1] | Slows the rate of potential decomposition reactions. [2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidation and hydrolysis. [2] |
| Light | Protect from Light | Store in an amber vial or dark location to prevent photochemical reactions. [2] |
| Container | Tightly Sealed Amber Glass | Prevents exposure to light and atmosphere; glass is inert. [2] |
| Humidity | Dry Environment (<60% RH) | Minimizes water absorption and potential for hydrolysis. [2] |
Q2: What is the primary decomposition pathway I should be concerned about?
A2: The most probable and rapid decomposition pathway in a laboratory setting is base-catalyzed self-condensation. The α-protons at the C-2 position are readily abstracted by a base to form a resonance-stabilized enolate. This enolate can then act as a nucleophile, attacking the electrophilic carbonyl carbon of another this compound molecule. A subsequent dehydration step can lead to a condensed, conjugated byproduct.
Caption: Base-catalyzed self-condensation pathway.
Q3: What analytical methods are best for assessing the purity and detecting decomposition of this compound?
A3: A combination of techniques is recommended for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient and UV detection (around 254 nm) is typically effective. It will clearly separate the main peak from polar or non-polar impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying impurities. It provides the molecular weights of byproduct peaks observed in the HPLC chromatogram, which is invaluable for diagnosing the decomposition pathway (e.g., identifying a peak corresponding to the dimer).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for confirming the structure of the starting material and identifying major impurities. The appearance of new signals, particularly in the aromatic or vinyl regions of the ¹H spectrum, can indicate degradation. ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms and can reveal subtle structural changes.
Experimental Protocols
Protocol 1: Standard Purity Assessment by HPLC-UV
This protocol provides a starting point for assessing the purity of this compound.
-
Standard Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of acetonitrile to make a 0.1 mg/mL stock solution.
-
Sample Preparation: Prepare a sample solution at the same concentration.
-
HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Calculate purity based on the area percentage of the main peak relative to all other peaks in the chromatogram.
Protocol 2: Recommended Long-Term Storage Procedure
-
Select Container: Choose a clean, dry amber glass vial with a PTFE-lined screw cap that is appropriately sized for the amount of material to minimize headspace. 2. Aliquot: If you have a large batch, aliquot the material into several smaller vials to avoid repeatedly exposing the entire stock to the atmosphere.
-
Inerting: Place the uncapped vial(s) in a desiccator or glove box. Evacuate and backfill with a dry, inert gas (Argon or Nitrogen) three times.
-
Sealing: Securely cap the vial(s) while still under the inert atmosphere. For extra protection, wrap the cap threads with Parafilm®.
-
Storage: Place the sealed vial(s) in a refrigerator or freezer designated for chemical storage at 0-8 °C. [1]Ensure the location is dark.
-
Labeling: Clearly label the container with the chemical name, date, and storage conditions.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Prothero, J. (2025).
- Neto, E. S., et al. (n.d.).
- Sandford, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. PMC - NIH.
- BenchChem. (2025). Preventing decomposition of 5-Chloro-1,1-difluoroindan during synthesis.
- Badowska-Roslonek, K., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH.
- Badowska-Roslonek, K., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity.
- Sigma-Aldrich. (n.d.). This compound 97.
- Gogsig, T. M., et al. (n.d.). Regioselective Synthesis of Indanones.
- Bäckvall, J. E., et al. (2016). Photochemical studies on aromatic γ,δ-epoxy ketones: efficient synthesis of benzocyclobutanones and indanones.
- Sigma-Aldrich. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 3. scielo.br [scielo.br]
- 4. Photochemical studies on aromatic γ,δ-epoxy ketones: efficient synthesis of benzocyclobutanones and indanones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5,7-二氟-1-茚酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Conformational preferences of α-fluoroketones may influence their reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of 5,7-Difluoro-1-indanone
Welcome to the technical support center for 5,7-Difluoro-1-indanone. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but sometimes challenging fluorinated building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the nuances of its reactivity and successfully achieve your synthetic goals.
Introduction: Understanding the Reactivity Profile of this compound
This compound is a valuable synthetic intermediate, prized for its ability to introduce a fluorinated indanone scaffold into complex molecules, which can enhance metabolic stability and binding affinity.[1] However, its reactivity can be counterintuitive. The two electron-withdrawing fluorine atoms significantly influence the molecule's electronic properties, creating a unique reactivity profile that can lead to unexpected results or failed reactions if not properly understood.
The core challenge arises from the dual nature of the fluorine substituents' electronic effects:
-
Activation of Carbonyl and α-Protons: The strong inductive effect of the fluorine atoms enhances the electrophilicity of the carbonyl carbon. It also increases the acidity of the protons at the C2 position, making enolate formation easier than in non-fluorinated indanone.[2] This should, in theory, facilitate reactions like nucleophilic additions and C2-alkylations/condensations.
-
Deactivation of the Aromatic Ring: Conversely, the same inductive electron withdrawal deactivates the aromatic ring, making it significantly less susceptible to electrophilic aromatic substitution (EAS) reactions.
This guide will help you leverage the activating effects while overcoming the challenges posed by the deactivating effects.
Troubleshooting Guide: Common Issues in Derivatization
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Low or No Yield in C2-Position Condensation Reactions (e.g., Knoevenagel, Aldol)
Question: "I am attempting a Knoevenagel condensation with an aromatic aldehyde, but I'm seeing very low conversion to the desired 2-benzylidene product. What's going wrong?"
Probable Causes & Solutions:
-
Inadequate Base Strength: While the α-protons are more acidic than in standard 1-indanone, the choice of base is still critical.[2] A base that is too weak may not generate a sufficient concentration of the enolate to drive the reaction forward. Conversely, a base that is too strong or bulky can promote self-condensation or other side reactions.
-
Solution: Switch to a milder base that is effective for activated methylene compounds. Piperidine or pyrrolidine are classic choices for Knoevenagel reactions. For aldol-type reactions, consider using LDA at low temperatures for controlled deprotonation, followed by the addition of the electrophile.
-
-
Reaction Conditions: Temperature and reaction time are crucial. Insufficient heat may prevent the reaction from reaching completion, while excessive heat can cause decomposition of the starting material or product.
-
Solution:
-
Start the reaction at room temperature and monitor by TLC.
-
If no reaction occurs, gradually increase the temperature to reflux.
-
Use a Dean-Stark apparatus if water is a byproduct (as in Knoevenagel condensations) to drive the equilibrium toward the product.
-
-
-
Catalyst Poisoning or Inactivity: If using a catalyst, ensure it is fresh and active. Trace impurities in solvents or reagents can inhibit catalytic activity.
-
Solution: Use freshly distilled solvents and high-purity reagents. If using a phase-transfer catalyst, ensure it is appropriate for the chosen solvent system.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common derivatization issues.
Caption: A general troubleshooting workflow for derivatization reactions.
Issue 2: Failure of Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Question: "I need to install a nitro group on the aromatic ring of this compound, but standard nitrating conditions (HNO₃/H₂SO₄) are not working. Why is the ring so unreactive?"
Probable Cause & Solution:
This is a classic case where the electronic properties of the difluoro-indanone core present a significant challenge. The two fluorine atoms and the carbonyl group are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack.
-
Solution: Employ Harsher Reaction Conditions or Alternative Strategies:
-
Forced Conditions: While often leading to decomposition, carefully controlled increases in temperature or the use of stronger acid systems (e.g., fuming sulfuric acid) might force the reaction. This should be approached with extreme caution.
-
Alternative Synthetic Route: The most reliable solution is to perform the desired aromatic substitution on a precursor molecule before the indanone ring is formed. For example, you could nitrate 3-(3-fluorophenyl)propanoic acid and then perform the intramolecular Friedel-Crafts cyclization to form the indanone ring.[1][3] This circumvents the issue of the deactivated ring system.
-
Visualizing Electronic Effects
The diagram below illustrates how the fluorine substituents modulate the reactivity of the indanone core.
Caption: Electronic influence of fluorine atoms on reactivity sites.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for reactions with this compound? A1: this compound is soluble in most common organic solvents.[1] For reactions involving enolate formation (e.g., alkylations, condensations), polar aprotic solvents like THF, DMF, or DMSO are generally preferred. For Friedel-Crafts type reactions or reductions, halogenated solvents like DCM or ethereal solvents are common choices. Always ensure the solvent is anhydrous for moisture-sensitive reactions.
Q2: How can I confirm the identity and purity of my starting material? A2: A combination of spectroscopic methods is recommended. The expected data is summarized below.[1][4]
| Technique | Expected Features |
| ¹H NMR | Signals for aromatic protons will show complex splitting patterns due to both proton-proton and proton-fluorine coupling. Two distinct multiplets will appear in the aliphatic region for the two methylene groups.[4] |
| ¹³C NMR | Nine distinct carbon signals. The carbonyl carbon will be the most downfield. The two carbons bonded to fluorine will show large C-F coupling constants.[4] |
| IR Spec | A strong absorption band for the ketone carbonyl (C=O) group around 1700-1725 cm⁻¹. Bands for C-F stretching and aromatic C=C stretching will also be present.[4] |
| Mass Spec | The molecular ion peak (M⁺) should be observed at m/z 168, corresponding to the molecular formula C₉H₆F₂O.[5] |
Q3: Is the compound stable? What are the recommended storage conditions? A3: this compound is a stable solid. However, it is good practice to store it in a cool, dry place (0-8 °C is recommended), protected from direct sunlight to prevent any potential degradation over long periods.[6]
Q4: Are there alternative methods to Friedel-Crafts cyclization for synthesizing the indanone core? A4: Yes, while intramolecular Friedel-Crafts acylation is the most common method, other strategies for forming indanone rings have been reported in the literature, such as Nazarov cyclizations and various transition-metal-catalyzed ring-closing reactions.[7][8] These could be adapted for the synthesis of fluorinated analogs, especially if the precursor for the Friedel-Crafts reaction is difficult to prepare.
Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the standard intramolecular Friedel-Crafts acylation method.[1]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), slowly add 3-(3,5-difluorophenyl)propanoic acid to an excess of a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent.
-
Reaction: Heat the mixture with stirring. The optimal temperature is typically between 80-100 °C. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or DCM (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Knoevenagel Condensation at the C2-Position
This protocol provides a starting point for synthesizing 2-benzylidene derivatives.
-
Setup: To a solution of this compound (1.0 eq) and a substituted benzaldehyde (1.0-1.2 eq) in a suitable solvent (e.g., toluene or ethanol), add a catalytic amount of a base like piperidine or pyrrolidine (0.1-0.2 eq).
-
Reaction: If using toluene, fit the flask with a Dean-Stark apparatus and reflux the mixture to remove the water byproduct. If using ethanol, reflux the mixture and monitor by TLC.
-
Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the desired 2-benzylidene-5,7-difluoro-1-indanone.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 5-Fluoro-1-indanone and 1-indanone in Drug Discovery.
- BenchChem. (2025).
- BenchChem. (2025). Spectroscopic Profile of 5-Fluoro-1-indanone: A Technical Guide.
- Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity.
- National Institutes of Health (NIH). (2017). Synthesis of 1-indanones with a broad range of biological activity.
- Sigma-Aldrich. This compound 97%.
- BenchChem. (2025).
- PubChemLite. This compound (C9H6F2O).
- Synlett. (2011). Regioselective Synthesis of Indanones.
- MySkinRecipes. This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PubChemLite - this compound (C9H6F2O) [pubchemlite.lcsb.uni.lu]
- 6. This compound [myskinrecipes.com]
- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 8. d-nb.info [d-nb.info]
Technical Support Center: Safe Synthesis of 5,7-Difluoro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 5,7-Difluoro-1-indanone. This guide is designed to provide you with in-depth technical and safety information, focusing on the management of hazardous reagents commonly employed in this synthetic process. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure both the success of your experiments and the safety of your laboratory personnel.
Structure of this Guide
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the specifics of handling the key hazardous reagents, explaining the "why" behind each procedural step and providing clear, actionable protocols.
Core Hazardous Reagents in Focus
The synthesis of this compound, a valuable building block in medicinal chemistry, often involves an intramolecular Friedel-Crafts acylation or related cyclization strategies.[1][2] These reactions necessitate the use of several hazardous reagents, each with its own set of challenges. This guide will focus on the safe handling and management of:
-
Polyphosphoric Acid (PPA)
-
Fuming Sulfuric Acid (Oleum)
-
Aluminum Chloride (AlCl₃)
-
Oxalyl Chloride ((COCl)₂)
Section 1: Polyphosphoric Acid (PPA) in Cyclization Reactions
Polyphosphoric acid is a viscous and highly corrosive dehydrating agent frequently used to catalyze intramolecular cyclization reactions.[3]
FAQs and Troubleshooting
Q1: What are the primary hazards associated with Polyphosphoric Acid (PPA) and what personal protective equipment (PPE) is required?
A1: PPA is a severe corrosive that can cause serious burns to the skin and eyes.[4] It is also moisture-sensitive and reacts exothermically with water.[4][5] The primary hazards are:
-
Severe Corrosivity: Causes severe skin burns, eye damage, and can lead to poorly healing wounds.[4]
-
Hygroscopic Nature: Readily absorbs moisture from the air, which can affect its reactivity and lead to uncontrolled reactions if not handled properly.[4]
-
Exothermic Reaction with Water: Mixing with water generates significant heat and can cause splattering of the corrosive material.[5]
Required PPE:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Butyl or Viton) | To protect hands from severe chemical burns. |
| Eye Protection | Tightly fitting safety goggles and a face shield | To protect against splashes and fumes. |
| Lab Coat | Flame-retardant lab coat | To protect skin and clothing from spills. |
| Ventilation | Certified chemical fume hood | To prevent inhalation of corrosive mists. |
Q2: My PPA-mediated cyclization is sluggish. Can I heat the reaction mixture, and what precautions should I take?
A2: Yes, heating is often necessary to drive PPA-catalyzed cyclizations to completion. However, this must be done with extreme caution.
-
Controlled Heating: Use a well-calibrated heating mantle with a thermocouple to maintain a steady temperature. Avoid localized overheating, which can lead to decomposition and pressure buildup.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture, which can react exothermically with PPA.[4]
-
Ventilation: Ensure the reaction is performed in a fume hood to safely vent any fumes that may be generated at elevated temperatures.[6]
Q3: How do I safely quench a reaction mixture containing PPA?
A3: Quenching PPA requires a slow and controlled addition to an ice-water mixture.
Step-by-Step Quenching Protocol:
-
Allow the reaction vessel to cool to room temperature.
-
Prepare a separate large beaker containing a stirred mixture of crushed ice and water. The volume of the ice/water should be at least 10 times the volume of the PPA reaction mixture.
-
Slowly and carefully pour the PPA reaction mixture onto the crushed ice with vigorous stirring.[7] The addition should be done in small portions to manage the exothermic reaction.
-
Once the addition is complete, continue stirring until all the ice has melted and the mixture has reached a uniform consistency.
-
The product can then be extracted with a suitable organic solvent.
Workflow for Safe PPA Quenching:
Caption: Controlled quenching of PPA reaction mixtures.
Section 2: Fuming Sulfuric Acid (Oleum) and Other Strong Acids
Fuming sulfuric acid (oleum) and concentrated sulfuric acid are powerful dehydrating and oxidizing agents used in cyclization reactions.[8][9]
FAQs and Troubleshooting
Q1: What are the critical safety precautions when handling fuming sulfuric acid?
A1: Fuming sulfuric acid is extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic sulfur trioxide gas.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl or laminate), safety goggles, a face shield, and a lab coat.[9]
-
Ventilation: All manipulations must be conducted in a certified chemical fume hood.[8][12]
-
Handling: Use glass or PTFE-lined equipment. Avoid contact with metals, as this can generate flammable hydrogen gas.[9][11]
-
Spill Response: Have a spill kit containing an appropriate neutralizer (e.g., sodium carbonate) and absorbent material readily available. Do not use combustible materials like paper towels to absorb spills.[9]
Q2: I observe charring in my reaction with sulfuric acid. What is causing this and how can I prevent it?
A2: Charring indicates decomposition of the organic material, which can be caused by:
-
Excessive Temperature: The reaction may be too exothermic. Maintain a controlled temperature using an ice bath during the addition of reagents.
-
Concentrated Acid: The concentration of the acid may be too high. Consider using a slightly less concentrated acid if the reaction conditions permit.
-
Slow Addition: Always add the acid slowly to the reaction mixture to allow for dissipation of heat.[9][12]
Emergency Protocol for Sulfuric Acid Spills:
Caption: Troubleshooting AlCl₃ reaction quenching.
Section 4: Oxalyl Chloride in Acyl Chloride Formation
Oxalyl chloride is a highly toxic and corrosive liquid used to convert carboxylic acids to acyl chlorides, which can then be used in Friedel-Crafts reactions. [13]
FAQs and Troubleshooting
Q1: What are the major hazards of oxalyl chloride and the necessary handling precautions?
A1: Oxalyl chloride is highly toxic, corrosive, and reacts with water to produce hydrochloric acid, carbon monoxide, and oxalic acid. [13][14]
-
Toxicity: Inhalation or skin contact can be fatal. [13]All work must be conducted in a fume hood.
-
Corrosivity: Causes severe burns to the skin, eyes, and respiratory tract. [14]* Reactivity: Reacts violently with water and moisture. [13] Required PPE:
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile or neoprene gloves | To provide an extra layer of protection. |
| Eye Protection | Safety goggles and a full-face shield | To protect against splashes and toxic fumes. |
| Respirator | In case of fume hood failure, have an appropriate respirator available | For emergency situations. |
Q2: My reaction with oxalyl chloride is not proceeding as expected. What could be the issue?
A2: The most common issue is the presence of moisture, which will consume the oxalyl chloride.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the solvent is anhydrous.
-
Fresh Reagent: Use a fresh bottle of oxalyl chloride, as older bottles may have been contaminated with moisture.
Q3: How should I handle and dispose of residual oxalyl chloride?
A3: Residual oxalyl chloride must be quenched carefully.
Step-by-Step Quenching Protocol:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a suitable alcohol (e.g., isopropanol) to the reaction mixture. This will convert the oxalyl chloride to the less reactive oxalate ester.
-
The resulting mixture can then be cautiously added to water to hydrolyze the ester.
References
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. (2020).
- Westlab. (2023). Safety Protocols For Handling Sulfuric Acid in Laboratories.
- Chemistry Stack Exchange. (2019). Safe and responsible disposal of aluminum chloride?
- Chemical Safety Guidelines - Sulfuric Acid. (n.d.).
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- Environment, Health & Safety. (n.d.). Sulfuric Acid.
- East Harbour Group. (2022). Sulphuric Acid (Fuming) Oleum.
- Standard Operating Procedure. (n.d.).
- Carl ROTH. (n.d.). Safety Data Sheet: Polyphosphoric Acid.
- NIH. (n.d.). Polyphosphoric acid - PubChem.
- NOAA. (n.d.). POLYPHOSPHORIC ACID - CAMEO Chemicals.
- Safety Data Sheet: Polyphosphoric acid. (2025).
- Sciencemadness Discussion Board. (2004). HCl and Al, AlCl3?
- Polyphosphoric acids: Human health tier II assessment. (2016).
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Sciencemadness.org. (2008). Problem with Friedel Crafts acylation using Oxalyl chloride.
- Benchchem. (n.d.). An In-depth Technical Guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applications.
- Sigma-Aldrich. (n.d.). This compound 97 84315-25-3.
- Mühendislik ve Doğa Bilimleri Fakültesi. (n.d.). General Chemical Procedures.
- ECHEMI. (n.d.). When aluminum chloride is quenched to water, it is adjusted to alkaline.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry.
- YouTube. (2011). Experiment 14: Friedel-Crafts Acylation.
- ResearchGate. (n.d.). Quenching Aluminum Components in Water: Problems and Alternatives.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- ChemicalBook. (n.d.). 5-Fluoro-1-indanone synthesis.
- Organic Syntheses Procedure. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion.
- ChemicalBook. (2024). Is oxalyl chloride toxic?
- Aluminum chloride. (2012).
- NIH. (n.d.). Synthesis of 1-indanones with a broad range of biological activity - PMC.
- Santa Cruz Biotechnology. (n.d.). Oxalyl chloride.
- Aluminium chlorides: Human health tier II assessment. (2014).
- Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity.
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Technical Support Center: Optimizing Catalyst Selection for 5,7-Difluoro-1-indanone Synthesis
Welcome to the technical support center for the synthesis of 5,7-Difluoro-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst selection and reaction optimization for this important synthetic intermediate. Here, we address common challenges encountered during its synthesis, providing in-depth, evidence-based solutions in a direct question-and-answer format.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key building block in medicinal chemistry, is most commonly achieved via an intramolecular Friedel-Crafts acylation of 3-(3,5-difluorophenyl)propanoic acid or its corresponding acyl chloride.[1] While theoretically straightforward, the presence of two deactivating fluorine atoms on the aromatic ring presents unique challenges in achieving high yield and purity. Catalyst selection is therefore a critical parameter that requires careful consideration.
Troubleshooting Guide & FAQs
Low Product Yield
Q1: We are experiencing consistently low yields in our this compound synthesis. What are the likely causes and how can we improve them?
A1: Low yield in the synthesis of this compound is a common issue that can be attributed to several factors, primarily related to catalyst activity and reaction conditions. A systematic troubleshooting approach is recommended.[2]
Potential Causes & Solutions:
-
Insufficient Catalyst Activity: The two fluorine atoms on the aromatic ring are strongly electron-withdrawing, deactivating the ring towards electrophilic substitution. This necessitates a highly active catalyst to drive the reaction to completion.
-
Lewis Acids: While aluminum chloride (AlCl₃) is a common choice for Friedel-Crafts reactions, its effectiveness can be hampered by the deactivated substrate.[3] Consider using a stronger Lewis acid or a combination of catalysts. Niobium pentachloride (NbCl₅) has been shown to be effective in similar syntheses.[4][5]
-
Brønsted Acids: Polyphosphoric acid (PPA) is a widely used Brønsted acid for intramolecular acylations.[1] The concentration of P₂O₅ in PPA is a critical factor influencing its reactivity; a higher P₂O₅ content generally leads to a stronger acid.[2][6] For highly deactivated substrates, stronger superacids like triflic acid (TfOH) may be necessary to achieve good conversion.[1][7]
-
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture, which can lead to their deactivation.[2][3] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier due to the deactivated ring. However, excessive heat can lead to side reactions and decomposition.[2][8] Careful temperature control and monitoring are essential. It is often recommended to start at a lower temperature (e.g., 0°C) during catalyst addition and then gradually warm the reaction to the optimal temperature.[7]
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]
Impurity Formation & Side Reactions
Q2: Our final product is contaminated with significant impurities. What are the common side products and how can we minimize their formation?
A2: Impurity formation in the synthesis of this compound can arise from several sources, including intermolecular reactions and the formation of regioisomers.
Common Impurities & Mitigation Strategies:
-
Intermolecular Reaction Products: At high concentrations, the starting material can undergo intermolecular Friedel-Crafts acylation, leading to the formation of high molecular weight byproducts.[6]
-
High Dilution: Performing the reaction under high dilution conditions can favor the desired intramolecular cyclization.
-
Slow Addition: Adding the substrate or catalyst slowly to the reaction mixture helps to maintain a low instantaneous concentration, further promoting the intramolecular pathway.[6]
-
-
Regioisomer Formation: While the 5,7-difluoro substitution pattern is expected to direct acylation to the 1-position, the formation of other regioisomers is a possibility, especially under harsh reaction conditions.
-
Catalyst and Solvent Choice: The choice of catalyst and solvent can influence regioselectivity. For instance, in some indanone syntheses, nitromethane has been shown to improve selectivity.[3][9][10] For reactions catalyzed by PPA, adjusting the P₂O₅ content can sometimes be used to control the formation of different regioisomers.[6][11]
-
-
Polymerization: Strong acidic conditions and high temperatures can lead to the polymerization of the starting material or product.[2] Carefully control the reaction temperature and time, and avoid using excessively strong acids for prolonged periods.
Catalyst Selection & Optimization
Q3: How do we select the optimal catalyst for the synthesis of this compound?
A3: The optimal catalyst is highly dependent on the specific starting material (carboxylic acid vs. acyl chloride) and the desired reaction conditions. Below is a comparison of common catalysts:
| Catalyst Type | Catalyst Example | Starting Material | Advantages | Disadvantages |
| Lewis Acid | Aluminum Chloride (AlCl₃) | Acyl Chloride | Readily available, effective for many substrates.[7] | Highly moisture-sensitive, can be sequestered by the ketone product, often required in stoichiometric amounts.[3][7] |
| Niobium Pentachloride (NbCl₅) | Carboxylic Acid | Can act as both a Lewis acid and a chlorinating agent, allowing for a one-pot reaction from the carboxylic acid.[4][5] | Less common than AlCl₃, may require optimization. | |
| Brønsted Acid | Polyphosphoric Acid (PPA) | Carboxylic Acid | Effective for direct cyclization, acts as both catalyst and solvent.[1] | High viscosity can make stirring difficult, requires high temperatures, P₂O₅ content can vary.[2][6] |
| Superacid | Triflic Acid (TfOH) | Carboxylic Acid | Extremely strong acid, highly effective for deactivated substrates, can often be used in smaller quantities than PPA.[1][7] | Corrosive, more expensive than PPA. |
Experimental Protocol: Catalyst Screening
To determine the optimal catalyst, a parallel screening experiment is recommended:
-
Setup: In separate, oven-dried round-bottom flasks under an inert atmosphere, dissolve the starting material (e.g., 3-(3,5-difluorophenyl)propanoic acid) in an appropriate anhydrous solvent (e.g., dichloromethane for TfOH, or use PPA directly).
-
Catalyst Addition:
-
For PPA, add the starting material directly to the pre-heated acid.
-
For TfOH and Lewis acids, cool the solution to 0°C before slowly adding the catalyst.
-
-
Reaction: Stir the reactions at a predetermined temperature (e.g., 80°C for PPA, room temperature for TfOH) and monitor the progress by TLC or LC-MS at regular intervals.
-
Work-up: Once the reaction is complete, quench the reaction by carefully pouring it onto ice water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution and brine.[7][9]
-
Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR or GC-MS to determine the yield and purity for each catalyst.
Visualizing the Workflow
Troubleshooting Low Yield
A workflow for troubleshooting low product yield.
Catalyst Selection Decision Tree
A decision tree for initial catalyst selection.
References
-
Scale-up considerations for the industrial production of 1-indanone - Benchchem. 2
-
Preventing decomposition of 5-Chloro-1,1-difluoroindan during synthesis - Benchchem. 8
-
Characterization of unexpected products in indanone synthesis - Benchchem. 6
-
Technical Support Center: Synthesis of 5-Fluoro-1-indanone - Benchchem. 9
-
Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.
-
Optimization of reaction conditions for 5-Chloro-1,1-difluoroindan synthesis - Benchchem. 12
-
Technical Support Center: Optimization of Friedel-Crafts Reactions for Indanone Synthesis - Benchchem. 3
-
A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org.
-
Optimization of Reaction Conditions. ResearchGate.
-
Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules.
-
Organic chemistry - SYNTHESIS PROBLEM : r/chemhelp. Reddit.
-
Regioselective Synthesis of Indanones. Synlett.
-
An In-depth Technical Guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applications - Benchchem. 13
-
Synthesis of 1-indanones with a broad range of biological activity. ResearchGate.
-
An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction. ResearchGate.
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.
-
7-Fluoro-1-indanone synthesis. ChemicalBook.
-
Technical Support Center: Enhancing Yield in 1-Indanone Synthesis via Friedel-Crafts Acylation - Benchchem. 7
-
Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journal of Organic Chemistry.
-
Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Advances.
-
Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. ResearchGate.
-
Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances.
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.
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Workup procedure modifications to increase 5,7-Difluoro-1-indanone purity
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and purification of 5,7-Difluoro-1-indanone. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize their synthetic procedures to achieve the highest possible product purity. We will move beyond standard protocols to explore the mechanistic reasons for common impurities and provide field-tested solutions to overcome them.
Section 1: Understanding the Chemistry — Common Purity Pitfalls
The most prevalent route to this compound is the intramolecular Friedel-Crafts acylation of 3-(2,4-difluorophenyl)propanoic acid or its corresponding acyl chloride.[1][2] This reaction typically employs a strong Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid like polyphosphoric acid (PPA) or chlorosulfonic acid to facilitate the cyclization.[3][4] While effective, this chemistry presents several challenges during the workup phase that can significantly compromise the final purity.
Primary Sources of Impurities:
-
Residual Catalyst: Aluminum chloride and its hydrated byproducts are the most common contaminants. During the aqueous quench, AlCl₃ hydrolyzes to form aluminum hydroxide (Al(OH)₃), a gelatinous precipitate that can trap the product and solvent, leading to persistent emulsions and contamination of the final product with aluminum salts.[5][6]
-
Unreacted Starting Material: Incomplete cyclization results in the starting acid or acyl chloride contaminating the final product. This is often an issue of reaction time, temperature, or insufficient catalyst activity.
-
Hydrolysis Products: If starting from the acyl chloride, premature quenching or exposure to atmospheric moisture can lead to hydrolysis back to the carboxylic acid.[7]
-
Process-Related Discoloration: Aggressive heating or highly acidic conditions can cause charring or the formation of colored polymeric byproducts, resulting in an off-color product that is difficult to purify.
Section 2: Troubleshooting Guide
This section addresses the most frequently encountered issues during the synthesis of this compound in a practical question-and-answer format.
Q1: My crude product yield is over 100%, and the material is a sticky or waxy solid instead of a crystalline powder. What is the cause?
A1: This is a classic sign of inorganic salt contamination, almost certainly from aluminum byproducts.[5] The excess mass comes from residual aluminum salts (e.g., Al(OH)₃, hydrated Al₂O₃) that were not fully removed during the aqueous workup. These salts can trap water and solvent, giving the product a sticky or oily consistency and preventing proper crystallization. The NMR spectrum may look deceptively clean of organic impurities, but the inorganic material will artificially inflate the yield and affect downstream chemistry.
Q2: During the workup, I'm struggling with a thick, persistent emulsion between the organic and aqueous layers. How can I break it?
A2: This emulsion is caused by the formation of finely dispersed, gelatinous aluminum hydroxide at the phase interface.[6] Standard workups involving quenching the reaction mixture directly into water or ice are highly prone to this issue. The key is to maintain a strongly acidic environment during the quench, which keeps the aluminum species soluble as the aquo complex [Al(H₂O)₆]³⁺. See Protocol B for a modified acidic quench procedure. In particularly stubborn cases, adding a chelating agent like Rochelle's salt (potassium sodium tartrate) can sequester the aluminum ions and effectively break the emulsion.[5]
Q3: My TLC and NMR analyses show a significant amount of unreacted 3-(2,4-difluorophenyl)propanoic acid in the crude product. How can I drive the reaction to completion?
A3: This indicates a problem with the cyclization reaction itself, not just the workup. Consider the following:
-
Catalyst Activity: Ensure your Lewis acid (e.g., AlCl₃) is fresh and anhydrous. Aluminum chloride is highly hygroscopic and loses activity upon exposure to moisture.[8]
-
Reaction Temperature & Time: Intramolecular Friedel-Crafts reactions can be sluggish. You may need to increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC until the starting material spot is no longer visible.[4]
-
Stoichiometry: Friedel-Crafts acylations require at least a stoichiometric amount of AlCl₃ because the catalyst complexes with the product ketone, rendering it inactive.[9][10] Using a slight excess (e.g., 1.1-1.2 equivalents) can often improve conversion.
Q4: The isolated product is dark yellow or brown, and the color persists even after column chromatography. What are my options?
A4: Dark coloration often points to thermal degradation or acid-catalyzed polymerization byproducts.
-
Temperature Control: Avoid excessive heating during the reaction. If using PPA, ensure the temperature does not significantly overshoot the target.
-
Quenching Technique: Pouring the reaction mixture into the quench solution (ice/acid) is crucial. Adding the quench solution to the hot reaction mixture can cause localized boiling and decomposition.[8]
-
Decolorization: If the color persists, a charcoal treatment during recrystallization can be effective. Dissolve the crude product in a minimal amount of a suitable hot solvent, add a small amount of activated carbon, hold at temperature for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
Section 3: Optimized Workup & Purification Protocols
Here we provide step-by-step procedures designed to systematically address the challenges discussed above.
Protocol A: Standard Aqueous Quench (Baseline Method)
-
Preparation: Prepare a beaker with a stirred mixture of crushed ice and water.
-
Quench: Once the reaction is complete, cool the reaction flask in an ice bath. Slowly and carefully pour the reaction mixture into the beaker of crushed ice with vigorous stirring. Caution: This is a highly exothermic process.[11]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Note: Emulsion formation is highly likely at this stage.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol B: Modified Acidic Quench (Recommended for Purity)
This protocol is designed to prevent the precipitation of aluminum hydroxide.
-
Preparation: Prepare a beaker with a stirred mixture of crushed ice and concentrated hydrochloric acid (typically 1 part HCl to 3 parts ice by volume).
-
Quench: Cool the reaction flask in an ice bath. Slowly and carefully pour the reaction mixture into the stirred ice/HCl slurry.[8] The solution should remain clear and largely free of precipitates.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with an organic solvent (e.g., ethyl acetate). The phase separation should be significantly cleaner than in Protocol A.
-
Washing: Combine the organic layers. Wash with 1M HCl, water, saturated NaHCO₃ solution (careful, CO₂ evolution!), and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol C: Recrystallization for Final Purification
This compound is a crystalline solid, making recrystallization an excellent final purification step.[12]
-
Solvent Selection: A mixed solvent system of ethanol/water or isopropanol/water often works well. Alternatively, a single solvent system like hexane/ethyl acetate can be effective.[13]
-
Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add the primary solvent (e.g., isopropanol) dropwise while heating and swirling until the solid just dissolves. c. Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy. d. Add a drop or two of the primary solvent to redissolve the precipitate and make the solution clear again. e. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. f. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture. Dry the crystals under vacuum.
Data Summary: Expected Purity Outcomes
| Workup Protocol | Typical Crude Purity (by ¹H NMR) | Key Impurities | Final Purity (Post-Recrystallization) |
| Protocol A | 75-85% | Aluminum salts, starting material | 95-97% |
| Protocol B | 90-95% | Starting material, minor byproducts | >99% |
Section 4: Frequently Asked Questions (FAQs)
-
What is the best way to monitor the reaction? Thin-Layer Chromatography (TLC) is highly effective.[14] Use a mobile phase like 3:1 Hexanes:Ethyl Acetate. The product, being more polar than the likely starting material (the acid), will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible by UV light.
-
What are the critical safety precautions for this reaction? Both AlCl₃ and strong acids like chlorosulfonic acid are highly corrosive and react violently with water.[8][11] Always work in a fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and handle these reagents with extreme care. Quenching is highly exothermic and must be done slowly and with adequate cooling.
-
How should I dispose of the aluminum-containing aqueous waste? The acidic aqueous layers from the workup should be neutralized carefully. Slowly add a base like sodium bicarbonate or sodium hydroxide solution while stirring and cooling in an ice bath.[11] This will precipitate aluminum hydroxide. The resulting slurry should be disposed of according to your institution's hazardous waste guidelines. Do not pour it down the sink.
References
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry.
- ChemicalBook. (n.d.). 5-Fluoro-1-indanone synthesis.
- BenchChem. (n.d.). An In-depth Technical Guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applications.
- Google Patents. (n.d.). US3358048A - Removal of aluminum chloride from hydrocarbons.
- Google Patents. (n.d.). US7736614B2 - Process for removing aluminum and other metal chlorides from chlorosilanes.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 5-Fluoro-1-indanone and 1-indanone in Drug Discovery.
-
Reddit. (2021). How to remove aluminum salts? r/chemistry. Retrieved from [Link]
-
ResearchGate. (2010). Process to remove dissolved AlCl3 from ionic liquid. Retrieved from [Link]
-
Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Safe and responsible disposal of aluminum chloride? Retrieved from [Link]
-
Szychowska, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Retrieved from [Link]
- Fillion, E., et al. (2005). 5,6-Dimethoxy-2-methyl-1-indanone. Organic Syntheses, 82, 138.
-
Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
- Hall, H. K., Jr., & Lueck, C. H. (1993). The Ionization Mechanism for the Hydrolysis of Acyl Chlorides. The Journal of Organic Chemistry, 58(5), 1289–1291.
-
OC Synthesis. (2020, March 5). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. YouTube. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Using Acyl Chlorides in Friedel-Crafts Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). One-Pot Synthesis of Tetrahydroquinolines from 1-Indanones. Retrieved from [Link]
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ResearchGate. (2005). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- The Journal of Organic Chemistry. (2013). Regioselective Synthesis of Indanones.
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Szychowska, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. (PMC version). Retrieved from [Link]
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Identifying unknown peaks in the HPLC analysis of 5,7-Difluoro-1-indanone
Technical Support Center: HPLC Analysis of 5,7-Difluoro-1-indanone
Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot and identify unknown peaks that may appear during High-Performance Liquid Chromatography (HPLC) analysis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower your investigations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I see an unexpected peak in my chromatogram for this compound. What is my first step?
Answer: The appearance of an unknown peak requires a systematic investigation to determine its source. The initial step is to classify the peak as either related to the sample or as an artifact of the analytical system itself (often called a "ghost peak").
A logical workflow is essential to efficiently diagnose the issue. Do not immediately alter the primary HPLC method. First, gather information by performing a series of diagnostic injections.
Initial Diagnostic Workflow:
-
Blank Injection: Inject your mobile phase (or the sample solvent if different) using the same method.
-
"No Injection" Run: Start a run without making an injection.
-
Rationale: If the peak appears, it may indicate a problem with the detector (e.g., lamp noise, air bubbles) or electronic noise.
-
-
Carryover Check: After running a concentrated sample, perform a blank injection.
The following diagram outlines this initial troubleshooting sequence.
Caption: Initial diagnostic workflow for an unknown peak.
Question 2: My diagnostic injections suggest the peak is a "ghost peak." How do I find the source?
Answer: "Ghost peaks" are signals that do not originate from the sample itself. They are often elusive and can stem from various sources within the HPLC system or the reagents used.[5][6] A systematic process of elimination is the most effective troubleshooting strategy.
Common Sources and Solutions for Ghost Peaks:
| Source | Investigation Steps | Rationale & Explanation |
| Mobile Phase Contamination | 1. Prepare fresh mobile phase using high-purity (HPLC or MS-grade) solvents and water from a different source/bottle.[2] 2. Individually test mobile phase components (e.g., run a gradient with just the aqueous phase, then just the organic phase).[1] 3. Sonicate or degas the new mobile phase thoroughly. | Even high-grade solvents can contain trace impurities or plasticizers that leach from containers.[7][8] These can accumulate on the column during the initial, weaker mobile phase conditions of a gradient and then elute as a sharp peak when the organic content increases.[1][6] |
| System Contamination | 1. Flush the entire system, including pump seals and injector lines, with a strong solvent (e.g., 100% isopropanol). 2. Clean the injector needle and seat. 3. If the problem persists, systematically bypass components (e.g., remove the column and connect the injector directly to the detector) to isolate the contaminated module. | Contaminants can build up in various parts of the HPLC system, such as pump seals, mixers, or tubing.[3][5] These can slowly leach into the mobile phase and appear as peaks. |
| Sample Vials/Caps | 1. Run a blank using a vial and cap from a different manufacturing lot. 2. Rinse vials with a strong solvent before use. | Extractables from the plastic vials or septa of the caps can be a source of contamination, especially with aggressive organic solvents.[8] |
| Carryover | 1. Program a more extensive needle wash protocol in your autosampler method, using a solvent in which the analyte is highly soluble. 2. If carryover is severe, it may indicate a worn injector rotor seal, which requires replacement.[9] | Highly concentrated or "sticky" compounds can adsorb to surfaces within the injection path. An insufficient needle wash will fail to remove these residues, leading to their appearance in subsequent runs.[1][4] |
Question 3: The unknown peak is definitely from my sample. Could it be a synthesis-related impurity?
Answer: Yes, this is a very common scenario. No chemical synthesis is 100% efficient. Impurities can arise from starting materials, byproducts of the reaction, or subsequent purification steps. The synthesis of this compound, like other indanones, often involves an intramolecular Friedel-Crafts acylation.[10][11]
Potential Synthesis-Related Impurities:
-
Unreacted Starting Material: The precursor, likely a substituted phenylpropanoic acid (e.g., 3-(2,4-difluorophenyl)propanoic acid), may be present.
-
Regioisomers: During the cyclization step, if the starting material is not perfectly symmetrical or if reaction conditions are not optimized, different isomers of the indanone can form. For example, synthesis starting from 3-(3-fluorophenyl)propanoic acid could potentially yield 5-fluoro-1-indanone or 7-fluoro-1-indanone.[10][12]
-
Byproducts from Reagents: Reagents used in the synthesis, such as polyphosphoric acid (PPA) or chlorosulfonic acid, can lead to side reactions like sulfonation or polymerization if not carefully controlled.[10][11]
How to Investigate:
-
Review the Synthesis Route: Obtain the certificate of analysis and, if possible, the synthetic scheme for the batch of this compound you are using.
-
Inject Starting Materials: If you have access to the key starting materials, inject them into your HPLC system under the same conditions to see if their retention times match your unknown peak.
-
LC-MS Analysis: The most powerful tool for this investigation is Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14] By determining the mass-to-charge ratio (m/z) of the unknown peak, you can propose its elemental composition and compare it to the molecular weights of potential impurities.[15][16]
Hypothetical Mass Data for Potential Impurities:
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| This compound | C₉H₆F₂O | 168.0386 | 169.0459 |
| 3-(2,4-difluorophenyl)propanoic acid | C₉H₈F₂O₂ | 186.0492 | 187.0565 |
| Isomeric Difluoro-1-indanone | C₉H₆F₂O | 168.0386 | 169.0459 |
Question 4: How do I determine if the unknown peak is a degradation product?
Answer: Degradation products are impurities that form after the drug substance has been synthesized, due to exposure to stress conditions like heat, light, humidity, or reactive environments (acidic, basic, oxidative).[17] To identify these, you must perform a forced degradation study , which is a cornerstone of pharmaceutical development and method validation as mandated by guidelines like ICH Q1A.[18][19]
The goal is to intentionally degrade the sample by about 5-20% to generate the likely degradation products without completely destroying the main compound.[20]
Protocol: Forced Degradation Study for this compound
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose to Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition.
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60 °C for 2-8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 1-4 hours.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature for 2-8 hours.
-
Thermal Stress: Heat the stock solution at 80 °C for 24 hours.
-
Photolytic Stress: Expose the stock solution to a photostability chamber (e.g., Option 1 from ICH Q1B) for a specified duration.
-
-
Neutralization & Analysis: Before injection, neutralize the acidic and basic samples (e.g., with an equimolar amount of base or acid, respectively).
-
Chromatographic Analysis: Analyze all stressed samples, along with an unstressed control sample, using your HPLC method.
Interpretation:
-
Compare the chromatograms from the stressed samples to the control.
-
If a new peak appears (or an existing one grows significantly) under a specific stress condition, and its retention time matches your original unknown peak, you have strong evidence of its origin. For example, if the peak appears only in the H₂O₂-treated sample, it is an oxidative degradant.
-
A stability-indicating method must be able to separate all these newly formed degradation peaks from the main analyte peak.[17]
Caption: Workflow for a forced degradation study.
Question 5: What are the definitive techniques for identifying the structure of the unknown peak?
Answer: Once you have isolated the peak chromatographically and have a hypothesis about its origin, definitive structural elucidation is required, especially if the impurity is above the identification threshold defined by regulatory bodies like the ICH (e.g., >0.1%).[3]
Definitive Identification Techniques:
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide a highly accurate mass measurement.[13][15] This allows for the confident determination of the elemental formula of the unknown compound, which is a critical first step in identification.[16]
-
Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the unknown ion is isolated and then fragmented.[13] The resulting fragmentation pattern provides a "fingerprint" that gives clues about the molecule's structure. By comparing this pattern to the fragmentation of the parent drug, one can often deduce the location of a modification (e.g., where a hydroxyl group was added during oxidation).[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity (typically through preparative HPLC), NMR is the gold standard for unambiguous structure elucidation. It provides detailed information about the carbon-hydrogen framework of the molecule.
-
Reference Standard Co-injection: The most conclusive method of identification is to obtain or synthesize a reference standard of the suspected impurity. If the reference standard, when injected into the HPLC, has the exact same retention time and spectral properties (e.g., UV spectrum from a PDA detector) as your unknown peak, the identity is confirmed.
The validation of your analytical method for specificity, as described in ICH Q2(R1), ensures that it can distinguish between the main compound and all potential impurities or degradants.[21][22][23]
References
- AxisPharm. Small Molecule Analysis.
- Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- Shimadzu. Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development.
- HALO Columns. LC Chromatography Troubleshooting Guide.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- ICH. Quality Guidelines.
- Pharmaguideline. Understanding Extraneous Peaks in Chromatography. YouTube.
- Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation.
- Pacific BioLabs. Identity and Purity - Small Molecules.
- Liu, Y. et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry.
- LGC. The benefits of high-resolution mass spectrometry for impurity profiling.
- Thermo Fisher Scientific. HPLC Troubleshooting.
- Slideshare. ICH Q2 Analytical Method Validation.
- Williams, S. et al. (2004). Ghost peaks in reversed-phase gradient HPLC: a review and update. Journal of Chromatography A.
- Separation Science. Conquer Ghost Peaks in HPLC: Identification and Elimination.
- ResearchGate. Ghost peaks in reversed-phase gradient HPLC: A review and update.
- LCGC International. Ghost Peak Investigation in a Reversed-Phase Gradient LC System.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- BenchChem. Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry.
- LCGC International. Analysis of Impurities from a Pharmaceutical Drug with New OROSIL ODS HPLC column.
- MedCrave online. Forced Degradation Studies.
- Sigma-Aldrich. This compound 97 84315-25-3.
- NIH. Development of forced degradation and stability indicating studies of drugs—A review.
- Thieme. Regioselective Synthesis of Indanones.
- International Journal of Pharmacy and Technology. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- BenchChem. An In-depth Technical Guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applications.
- NIH. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets.
- Semantic Scholar. Forced Degradation Studies.
- ResearchGate. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets.
- Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- PubChem. This compound (C9H6F2O).
- Journal of Drug Delivery and Therapeutics. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material.
- ResearchGate. (PDF) Impurity profiling HPLC–UV/PDA method development, validation and relative response factor estimation for budesonide, glycopyrronium and formoterol fumarate combination product.
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Technical Support Center: Selective Functionalization of 5,7-Difluoro-1-indanone
Welcome to the technical support guide for the selective functionalization of 5,7-Difluoro-1-indanone (CAS 84315-25-3).[1][2] This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile fluorinated building block. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just protocols, but the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Core Concepts: Understanding the Reactivity of this compound
Before delving into specific functionalizations, it's crucial to understand the electronic landscape of the molecule. The reactivity of this compound is governed by the interplay of three key features:
-
The Ketone: The carbonyl group allows for reactions at the C1 carbon (e.g., reduction, addition) and enhances the acidity of the α-protons at the C2 position.
-
The α-Methylene Group (C2): These protons are acidic and can be removed by a base to form a nucleophilic enolate, enabling alkylation, condensation, and halogenation reactions at this position.
-
The Difluorinated Aromatic Ring: The two fluorine atoms are strong electron-withdrawing groups, which significantly influences the ring's reactivity.[3] They deactivate the ring towards traditional electrophilic aromatic substitution (EAS) but activate it for nucleophilic aromatic substitution (SNAr).
This electronic push-and-pull dictates the feasibility and regioselectivity of various transformations.
Caption: Troubleshooting workflow for α-alkylation of this compound.
Troubleshooting & FAQs: Aromatic Ring Functionalization
The difluorinated ring presents unique challenges and opportunities for both electrophilic and nucleophilic substitution.
Q: I need to perform an electrophilic aromatic substitution (EAS), like nitration or bromination, on the ring. Where will the new substituent go?
A: Regioselectivity is controlled by a competition between the directing effects of the substituents. [4]
-
Fluorine atoms (at C5 and C7): Weakly deactivating, but ortho, para-directing.
-
The Acyl Group (part of the indanone ring): Strongly deactivating and meta-directing relative to its point of attachment (C4a-C7a bond).
Let's analyze the positions:
-
C4-Position: ortho to the C5-F, but also ortho to the deactivating carbonyl group. This position is electronically disfavored.
-
C6-Position: This is the most likely site of substitution. It is para to the C5-F and ortho to the C7-F. Both fluorine atoms reinforce substitution at this position. It is also meta to the deactivating acyl group, which is favorable.
Q: My EAS reaction is not working or is extremely slow. Why?
A: The aromatic ring of this compound is significantly deactivated towards electrophilic attack. The combined electron-withdrawing effects of two fluorine atoms and the carbonyl group make the ring very electron-poor. [5]
-
Troubleshooting: You must use forcing conditions. For example, for nitration, fuming nitric acid with concentrated sulfuric acid may be required. [6]For Friedel-Crafts reactions, a powerful Lewis acid and a reactive electrophile are necessary. Be aware that harsh conditions can lead to side reactions or decomposition. [7] Q: Can I perform a Nucleophilic Aromatic Substitution (SNAr) to replace one of the fluorine atoms?
A: Yes, this is a highly promising strategy. The strong electron-withdrawing effect of the carbonyl group, which deactivates the ring for EAS, strongly activates it for SNAr. [8][9]Fluorine is an excellent leaving group for SNAr reactions.
-
Regioselectivity: Both the C5 and C7 positions are activated. The C7-F is ortho to the carbonyl, and the C5-F is para. Both are strongly activated. The precise selectivity may depend on the nucleophile and reaction conditions, but substitution at either position is plausible. You may observe a mixture of products.
-
Common Nucleophiles: Strong nucleophiles like sodium methoxide, sodium thiophenoxide, ammonia, or various amines can be used to displace a fluorine atom. [3]The reaction is typically run in a polar aprotic solvent like DMF or DMSO at elevated temperatures.
Selected Experimental Protocols
These protocols are provided as a starting point and should be optimized for your specific setup.
Protocol 1: Selective α-Monobromination
(Adapted from Choi & Ma, 2007 for a related substrate) [10]
-
Setup: In a fume hood, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Reagent Addition: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution at room temperature over 30 minutes.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into a beaker of ice water. The product may precipitate. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-bromo-5,7-difluoro-1-indanone.
Protocol 2: α-Alkylation via an LDA-Generated Enolate
-
Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in THF at -78 °C to form LDA. After 15 minutes, add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Slowly add the desired alkyl halide (e.g., methyl iodide, 1.1 eq) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours, then slowly warm to room temperature.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 2-alkyl-5,7-difluoro-1-indanone.
References
-
Various Authors. (n.d.). Nucleophilic Aromatic Substitution of 5-fluoro-1-indanone with morpholine. ResearchGate. [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing). [Link]
-
Katarzyna, S., & Lucjusz, Z. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48-73. [Link]
-
Choi, T., & Ma, E. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 12(1), 74-85. [Link]
-
Tutar, A., et al. (2015). Bromination of 4-Bromoindanone and 5-Bromoindanone, Facile Synthetic Access to 3,5,10-tribromo-7H-benzo[c]fluoren-7-one. International Journal of Chemistry, 7(1). [Link]
-
Choi, T., & Ma, E. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Molecules, 12(1), 74–85. [Link]
-
Ritter, T., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. [Link]
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Organic Chemistry Tutor. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]
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Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). Concerted nucleophilic aromatic substitutions. Nature chemistry, 10(9), 917–923. [Link]
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Thapa, A. K., et al. (2025). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science (RSC Publishing). [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
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A comparison of regioselectivity in electrophilic aromatic substitution... ResearchGate. [Link]
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Molander, G. A., Shin, I., & Jean-Gérard, L. (2010). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of enantiomerically enriched potassium β-trifluoroboratoamides with various aryl- and hetaryl chlorides. Organic letters, 12(19), 4384–4387. [Link]
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LibreTexts Chemistry. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
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Hulet, R. (2020, April 15). 22.5 Alkylation via Enolates [Video]. YouTube. [Link]
-
Schardl, C. L., & Grossman, R. B. (2021). Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. The Journal of organic chemistry, 86(22), 15993–16000. [Link]
-
Indanone synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing. [Link]
-
In‐situ generation of α,α‐difluoro enolate 97 and aldol addition by... ResearchGate. [Link]
-
Regioselective Synthesis of Indanones. Synfacts, 2008(12), 1279-1279. [Link]
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Houk, K. N., & Cheong, P. H.-Y. (2019). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 141(35), 13914–13922. [Link]
-
Katarzyna, S., & Lucjusz, Z. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48–73. [Link]
-
Reactivity and regioselectivity of five-membered heterocycles in electrophilic aromatic substitution: A theoretical investigation. ResearchGate. [Link]
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Enantioselective synthesis of α,α-difluoro-β-lactams using amino alcohol ligands. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Tutar, A., Cakmak, O., & Balci, M. (2011). Bromination of 4-bromoindanone and 5-bromoindanone. Blucher Proceedings, 1(2), 263. [Link]
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Effects of nitric acid concentration for nitration of fusedo[3][11][12]xadiazolo[3,4-d]pyrimidine-5,7-diamine. Dalton Transactions (RSC Publishing). [Link]
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Alkylation of 1-indanone; 3-phenyl-1H-indene. ResearchGate. [Link]
-
This compound (C9H6F2O). PubChem. [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 5,7-Difluoro-1-indanone for Researchers and Drug Development Professionals
Introduction: The Significance of 5,7-Difluoro-1-indanone in Medicinal Chemistry
This compound is a key fluorinated building block in medicinal chemistry. The strategic placement of two fluorine atoms on the aromatic ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications can enhance the binding affinity and pharmacokinetic profile of drug candidates, making this indanone derivative a valuable precursor for the synthesis of novel therapeutics. This guide provides an in-depth comparison of two distinct synthetic routes to this compound, offering practical insights and experimental data to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Intramolecular Friedel-Crafts Acylation of 3-(3,5-Difluorophenyl)propanoic Acid
This classical and widely employed approach relies on the cyclization of a readily available carboxylic acid precursor. The core of this strategy is the electrophilic aromatic substitution, where the acyl group attacks the electron-rich aromatic ring to form the five-membered ring of the indanone.
Overall Synthetic Workflow
Caption: Workflow for Route 1: Intramolecular Friedel-Crafts Acylation.
Mechanistic Insights: The Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation can be initiated either by a strong protic acid like polyphosphoric acid (PPA) or by converting the carboxylic acid to its more reactive acyl chloride derivative, followed by treatment with a Lewis acid such as aluminum chloride (AlCl₃)[1].
-
With Polyphosphoric Acid (PPA): PPA acts as both a protic acid catalyst and a dehydrating agent[2]. It protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. Subsequent intramolecular attack by the aromatic ring, followed by dehydration and deprotonation, yields the indanone. The concentration of P₂O₅ in PPA can influence the reaction's efficiency[3].
-
Via the Acyl Chloride: The carboxylic acid is first converted to the corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂)[4]. The subsequent addition of a strong Lewis acid, typically AlCl₃, generates a highly electrophilic acylium ion. This ion is then readily attacked by the aromatic ring, and subsequent loss of a proton restores aromaticity and forms the ketone[5][6].
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation via Acyl Chloride.
Detailed Experimental Protocols
Step 1: Synthesis of 3-(3,5-Difluorophenyl)propanoic Acid
This precursor can be synthesized from 3-(3,5-difluorophenyl)propenoic acid via catalytic hydrogenation[7].
-
Reaction Setup: A solution of 3-(3,5-difluorophenyl)propenoic acid (1 equivalent) in tetrahydrofuran is added to a slurry of 10% palladium on carbon (Pd/C) in ethyl acetate in a hydrogenation vessel.
-
Reaction Conditions: The mixture is shaken under a hydrogen atmosphere (typically 50 psi) for 4 hours at room temperature.
-
Workup and Purification: The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield 3-(3,5-difluorophenyl)propanoic acid, which is often used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
Method A: Using Polyphosphoric Acid (PPA)
-
Reaction Setup: 3-(3,5-Difluorophenyl)propanoic acid (1 equivalent) is added to polyphosphoric acid (10-20 equivalents by weight) in a round-bottom flask equipped with a mechanical stirrer.
-
Reaction Conditions: The mixture is heated to 80-100 °C and stirred vigorously for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: The hot reaction mixture is carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral. The crude product is then purified by column chromatography on silica gel.
Method B: Using Thionyl Chloride and Aluminum Chloride
-
Reaction Setup: A mixture of 3-(3,5-difluorophenyl)propanoic acid (1 equivalent) and thionyl chloride (1.5-2 equivalents) in a suitable solvent like dichloromethane is refluxed until the evolution of gas ceases (typically 1-2 hours)[8]. The excess thionyl chloride is removed by distillation. The resulting crude acyl chloride is dissolved in dichloromethane and cooled in an ice bath. Anhydrous aluminum chloride (1.1-1.2 equivalents) is added portion-wise.
-
Reaction Conditions: The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-3 hours.
-
Workup and Purification: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. After removal of the solvent, the crude product is purified by column chromatography.
Route 2: Nazarov Cyclization
The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, proceeding through a 4π-electrocyclic ring closure of a divinyl ketone[9]. This route offers a mechanistically distinct alternative to the Friedel-Crafts acylation.
Proposed Synthetic Workflow
Caption: Proposed Workflow for Route 2: Nazarov Cyclization.
Mechanistic Insights: The Nazarov Cyclization
The Nazarov cyclization is initiated by the coordination of a Lewis acid or protonation by a protic acid to the carbonyl oxygen of the divinyl ketone. This generates a pentadienyl cation, which undergoes a conrotatory 4π-electrocyclic ring closure to form an oxyallyl cation. Subsequent elimination of a proton and tautomerization yields the cyclopentenone product[10].
Caption: Mechanism of the Nazarov Cyclization.
Proposed Experimental Protocol
Step 1: Synthesis of 1-(3,5-Difluorophenyl)-3-phenyl-2-propen-1-one (Chalcone)
-
Reaction Setup: A solution of 3,5-difluoroacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol is stirred at room temperature. An aqueous solution of sodium hydroxide is added dropwise[11].
-
Reaction Conditions: The mixture is stirred at room temperature for several hours until a precipitate forms.
-
Workup and Purification: The precipitate is collected by filtration, washed with cold water and ethanol, and then recrystallized to afford the pure chalcone.
Step 2 & 3: Synthesis of the Divinyl Ketone Precursor
-
Reaction Setup: The chalcone (1 equivalent) is dissolved in anhydrous THF and cooled to 0 °C. A solution of vinylmagnesium bromide (1.1 equivalents) in THF is added dropwise. After the reaction is complete, the mixture is quenched with saturated aqueous ammonium chloride. The resulting divinyl alcohol is extracted and then oxidized using an oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) in dichloromethane.
-
Reaction Conditions: The Grignard reaction is typically run at 0 °C to room temperature. The subsequent oxidation is usually performed at room temperature.
-
Workup and Purification: After aqueous workup and extraction, the crude divinyl ketone is purified by column chromatography.
Step 4: Nazarov Cyclization
-
Reaction Setup: The divinyl ketone precursor (1 equivalent) is dissolved in a suitable solvent like dichloromethane and cooled in an ice bath. A Lewis acid such as tin(IV) chloride (SnCl₄) (1-2 equivalents) is added dropwise[10].
-
Reaction Conditions: The reaction is stirred at 0 °C to room temperature for 30 minutes to a few hours.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.
Comparative Analysis of the Synthetic Routes
| Feature | Route 1: Intramolecular Friedel-Crafts Acylation | Route 2: Nazarov Cyclization |
| Starting Materials | 3-(3,5-Difluorophenyl)propanoic acid | 3,5-Difluoroacetophenone and benzaldehyde |
| Number of Steps | 1-2 steps from the propanoic acid | 3-4 steps from the acetophenone |
| Reagent Toxicity/Hazards | PPA and chlorosulfonic acid are highly corrosive. SOCl₂ is toxic and corrosive. AlCl₃ is a water-sensitive solid. | Grignard reagents are highly reactive and moisture-sensitive. Oxidizing agents like PCC can be toxic. Lewis acids like SnCl₄ are corrosive. |
| Scalability | Well-established and generally scalable, especially the PPA method. | Can be challenging to scale up due to the use of organometallic reagents and potentially unstable intermediates. |
| Substrate Scope | Generally tolerant of various functional groups, although strongly deactivating groups on the aromatic ring can hinder the reaction. | The synthesis of the divinyl ketone precursor can be sensitive to the nature of the substituents. |
| Predicted Yield | Moderate to good yields are typically reported for similar cyclizations. | Yields can be variable depending on the efficiency of each step, particularly the synthesis and stability of the divinyl ketone. |
| Key Advantages | More direct route, fewer steps from a key intermediate. Utilizes well-understood and reliable chemistry. | Mechanistically distinct, offering an alternative when the Friedel-Crafts route is problematic. |
| Potential Challenges | Harsh acidic conditions may not be suitable for sensitive substrates. Potential for side reactions if not carefully controlled. | The divinyl ketone precursor may be unstable. The cyclization step can sometimes lead to side products. |
Conclusion and Recommendations
For the synthesis of this compound, the Intramolecular Friedel-Crafts Acylation (Route 1) stands out as the more practical and reliable approach for most laboratory and process chemistry applications. Its directness, reliance on well-established procedures, and the commercial availability of the key precursor make it the recommended route. The use of polyphosphoric acid, in particular, offers a straightforward and often high-yielding method for this transformation.
The Nazarov Cyclization (Route 2) , while mechanistically elegant, presents more synthetic challenges, including a greater number of steps and the handling of sensitive reagents. However, it remains a valuable alternative for specialized applications or when the Friedel-Crafts approach fails due to substrate limitations.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the scale of the synthesis, the availability of starting materials and reagents, and the functional group tolerance needed for more complex derivatives.
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NROChemistry. (2021). Nazarov Cyclization. [Link]
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A Comparative Guide to Fluorinated Indanones in Biological Assays: From Core Scaffold to Active Derivatives
For researchers, scientists, and professionals navigating the intricate landscape of drug development, the selection of a core molecular scaffold is a decision that profoundly influences the trajectory of a research program. The indanone framework, a privileged structure in medicinal chemistry, has given rise to numerous biologically active compounds.[1] The strategic incorporation of fluorine atoms onto this scaffold can dramatically modulate a molecule's physicochemical properties, influencing its metabolic stability, binding affinity, and overall therapeutic potential.[2]
This guide provides an in-depth, objective comparison of 5,7-Difluoro-1-indanone and other fluorinated indanones, not as standalone therapeutic agents, but as foundational building blocks for potent and selective bioactive molecules. While direct biological data on these parent scaffolds is limited due to their primary role as synthetic intermediates, a comparative analysis of their respective derivatives in key biological assays offers invaluable insights into the structure-activity relationships (SAR) governed by the position and number of fluorine substituents.[3] We will delve into experimental data from anticancer and anti-inflammatory studies, providing a clear rationale for experimental choices and detailed protocols to support your research endeavors.
The Influence of Fluorination on the Indanone Scaffold: A Comparative Overview
The introduction of fluorine, the most electronegative element, into the indanone core at different positions—such as the 5, 6, or 7 positions—alters the electron distribution across the aromatic ring. This has a cascading effect on the reactivity of the ketone group and the potential for intermolecular interactions with biological targets.[4] For instance, the strong electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, which can influence reaction kinetics during the synthesis of derivatives.[4]
While a direct head-to-head biological assay of this compound, 5-fluoro-1-indanone, and 6-fluoro-1-indanone is not extensively documented, the performance of their derivatives in various therapeutic areas provides a surrogate measure of their potential. The following sections will compare derivatives synthesized from these fluorinated scaffolds in anticancer and anti-inflammatory assays.
Anticancer Activity: A Tale of Two Scaffolds
The indanone scaffold is a cornerstone in the development of novel anticancer agents, with derivatives demonstrating potent cytotoxicity against a range of cancer cell lines.[1][5] Fluorination has been a key strategy to enhance the efficacy of these derivatives.
Fluorinated Benzylidene Indanones and Thiazolyl Hydrazones
Derivatives of 5-Fluoro-1-indanone have shown significant promise in oncology.[6] A notable example is the indanone-based thiazolyl hydrazone derivative, ITH-6, which has demonstrated superior cytotoxicity against p53 mutant colorectal cancer cell lines when compared to the clinically used drug, irinotecan.[6] Another class of derivatives, fluorinated benzylidene indanones, have been shown to exhibit potent antiproliferative and antiangiogenic properties.[3][7]
The following table summarizes the comparative anticancer efficacy of a fluorinated benzylidene indanone derivative and ITH-6, both derived from a mono-fluorinated indanone scaffold, against different cancer cell lines.
| Compound/Derivative Class | Target/Cell Line | IC50 (µM) | Reference |
| ITH-6 | HT-29 (Colorectal Cancer) | 0.44 | [6] |
| COLO 205 (Colorectal Cancer) | 0.98 | [6] | |
| KM 12 (Colorectal Cancer) | 0.41 | [6] | |
| Irinotecan (Standard) | HT-29, COLO 205, KM 12 | >10 | [6] |
| Fluorinated Benzylidene Indanone | MCF-7 (Breast Cancer) | Induces G2/M phase arrest | [3][7] |
The superior potency of the ITH-6 derivative underscores the potential of the 5-fluoro-1-indanone scaffold in generating highly active anticancer compounds.[6] The fluorinated benzylidene indanone derivative's mechanism involves the destabilization of microtubules, a validated target in cancer chemotherapy.[3][7]
Mechanism of Action: Disruption of Microtubule Dynamics
The anticancer activity of many indanone derivatives is attributed to their ability to interfere with microtubule polymerization dynamics, leading to cell cycle arrest and apoptosis.[5] The following diagram illustrates this proposed mechanism.
Caption: Anti-inflammatory mechanism of a 2-benzylidene-1-indanone derivative.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for key biological assays.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. [6] Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Cancer cell lines (e.g., HT-29, MCF-7)
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1.0 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for the desired period (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value. [8]
In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes, COX-1 and COX-2. [9] Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Reaction buffer
-
Saturated stannous chloride solution
-
PGE2 ELISA kit
Procedure:
-
In a reaction tube, add the test compound and either COX-1 or COX-2 enzyme.
-
Pre-incubate the mixture for 15 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 5 minutes at 37°C.
-
Stop the reaction by adding a saturated stannous chloride solution.
-
Quantify the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion and Future Directions
While this compound and other fluorinated indanones serve primarily as synthetic building blocks, the biological activities of their derivatives provide compelling evidence for their therapeutic potential. The strategic placement of fluorine atoms on the indanone scaffold significantly influences the potency and mechanism of action of the resulting compounds in both anticancer and anti-inflammatory applications.
The derivatives of 5-fluoro-1-indanone, such as the thiazolyl hydrazone ITH-6, have demonstrated remarkable anticancer activity, surpassing that of established clinical drugs in certain contexts. [6]Furthermore, fluorinated benzylidene indanone derivatives have shown promise as both anticancer and anti-inflammatory agents through distinct molecular mechanisms. [3] Future research should focus on a more systematic exploration of the structure-activity relationships of a broader range of fluorinated indanone derivatives. Direct comparative studies of derivatives with mono- versus di-fluorination on the indanone ring would provide a clearer understanding of the electronic and steric effects of fluorine substitution on biological activity. Comprehensive pharmacokinetic and toxicological profiling will also be crucial in advancing these promising scaffolds from preclinical research to clinical candidates.
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A Spectroscopic Journey: Distinguishing 5,7-Difluoro-1-indanone from its Precursors
In the landscape of medicinal chemistry and drug development, the synthesis of novel fluorinated scaffolds is of paramount importance. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. 5,7-Difluoro-1-indanone is a valuable building block in this arena, serving as a precursor to a variety of biologically active compounds. The synthetic route to this key intermediate, often involving the intramolecular Friedel-Crafts cyclization of a substituted phenylpropanoic acid, necessitates rigorous analytical characterization at each step to ensure the integrity of the final product.
This guide provides an in-depth spectroscopic comparison of this compound and its common precursor, 3-(3,5-difluorophenyl)propanoic acid. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can confidently track the progression of the synthesis and verify the purity of their compounds. The causality behind the observed spectral differences will be explored, offering insights rooted in the principles of chemical structure and spectroscopy.
The Synthetic Pathway: From Carboxylic Acid to Cyclic Ketone
The transformation of 3-(3,5-difluorophenyl)propanoic acid to this compound is typically achieved through an intramolecular Friedel-Crafts acylation.[1][2] This reaction, often promoted by a strong acid catalyst such as polyphosphoric acid or a Lewis acid, involves the formation of an acylium ion intermediate which then undergoes electrophilic aromatic substitution to form the fused ring system of the indanone.[1]
Caption: Synthetic route from precursor to final product.
Spectroscopic Comparison: A Tale of Two Molecules
The distinct structural features of the open-chain carboxylic acid precursor and the cyclized ketone product give rise to markedly different spectroscopic signatures. The following sections will delve into a comparative analysis of their NMR, IR, and Mass Spectra. While experimental data for this compound and its direct precursors are not widely available in public databases, this guide will utilize established spectroscopic principles and data from closely related analogs to provide a robust comparative framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shifts, splitting patterns, and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed map of the atomic connectivity.
¹H NMR Spectroscopy
The proton NMR spectra of 3-(3,5-difluorophenyl)propanoic acid and this compound are expected to show significant differences, particularly in the aromatic and aliphatic regions.
-
3-(3,5-difluorophenyl)propanoic acid: The aromatic region would likely display a complex multiplet for the three aromatic protons, influenced by both proton-proton and proton-fluorine coupling. The two methylene groups of the propanoic acid chain would appear as distinct triplets in the aliphatic region. The carboxylic acid proton would be a broad singlet, typically far downfield.
-
This compound: The cyclization to the indanone structure results in a more constrained system. The two methylene groups are no longer equivalent and would likely appear as two distinct multiplets. The aromatic region would also be altered due to the change in the electronic environment upon ring formation.
¹³C NMR Spectroscopy
The carbon NMR spectra provide complementary information, highlighting the changes in the carbon framework.
-
3-(3,5-difluorophenyl)propanoic acid: The spectrum would feature signals for the carboxylic acid carbonyl carbon, the aromatic carbons (with characteristic C-F coupling), and the two aliphatic carbons.
-
This compound: The most notable change would be the appearance of a new carbonyl signal for the ketone, typically downfield from the carboxylic acid carbonyl. The chemical shifts of the aromatic and aliphatic carbons would also be altered due to the rigid, cyclic structure. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants.[3]
¹⁹F NMR Spectroscopy
For fluorinated compounds, ¹⁹F NMR is an indispensable tool. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment.
-
3-(3,5-difluorophenyl)propanoic acid: The two equivalent fluorine atoms on the phenyl ring would give rise to a single signal.
-
This compound: The two fluorine atoms in the indanone are no longer in an identical chemical environment after cyclization and would be expected to show two distinct signals.
Table 1: Predicted NMR Spectroscopic Data Comparison
| Feature | 3-(3,5-difluorophenyl)propanoic acid | This compound | Rationale for Difference |
| ¹H NMR | |||
| Aromatic Protons | Multiplet (~6.7-7.0 ppm) | Multiplet (~7.0-7.3 ppm) | Change in electronic environment and ring strain upon cyclization. |
| Aliphatic Protons | Two triplets (~2.7, ~2.9 ppm) | Two multiplets (~2.8, ~3.2 ppm) | Loss of free rotation and diastereotopicity of methylene protons in the cyclic structure. |
| -COOH Proton | Broad singlet (>10 ppm) | Absent | Conversion of the carboxylic acid to a ketone. |
| ¹³C NMR | |||
| Carbonyl Carbon | ~178 ppm (Carboxylic Acid) | ~205 ppm (Ketone) | The carbonyl carbon of a ketone is typically more deshielded than that of a carboxylic acid. |
| Aromatic Carbons | Signals showing C-F coupling | Altered chemical shifts and C-F coupling constants | Changes in electron density and geometry of the aromatic ring. |
| Aliphatic Carbons | Two signals (~30, ~35 ppm) | Two signals (~25, ~36 ppm) | The chemical shifts of the methylene carbons are influenced by the proximity to the ketone and the rigid ring structure. |
| ¹⁹F NMR | |||
| Fluorine Signals | One signal | Two distinct signals | The two fluorine atoms become chemically non-equivalent upon formation of the indanone ring. |
Infrared (IR) Spectroscopy: Probing Functional Group Transformations
IR spectroscopy is an excellent technique for monitoring the conversion of the carboxylic acid functional group to the ketone.
-
3-(3,5-difluorophenyl)propanoic acid: The IR spectrum will be dominated by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ for the carboxylic acid.[4] A strong C=O stretching absorption for the carboxylic acid dimer will be observed around 1700-1725 cm⁻¹.[5][6]
-
This compound: Upon cyclization, the broad O-H stretch will disappear completely. A new, sharp, and strong C=O stretching band for the five-membered ring ketone will appear, typically in the range of 1710-1730 cm⁻¹.[7] The spectrum will also feature aromatic C-H and C=C stretching bands, as well as a strong C-F stretching absorption.[7]
Table 2: Key IR Absorption Bands
| Functional Group | 3-(3,5-difluorophenyl)propanoic acid (cm⁻¹) | This compound (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 (very broad) | Absent |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 |
| C-H Stretch (Aliphatic) | ~2950-2850 | ~2950-2850 |
| C=O Stretch | ~1725-1700 (strong) | ~1730-1710 (strong) |
| C-F Stretch | ~1300-1100 (strong) | ~1300-1100 (strong) |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight of the compounds and their fragmentation behavior, which can be used for structural confirmation.
-
3-(3,5-difluorophenyl)propanoic acid: The mass spectrum is expected to show a molecular ion peak at m/z 186.16. Common fragmentation pathways for phenylpropanoic acids include cleavage of the bond between the alpha and beta carbons of the side chain, and loss of water or the carboxyl group.
-
This compound: The molecular ion peak will be observed at m/z 168.14, corresponding to the loss of a water molecule during cyclization. A characteristic fragmentation pattern for indanones is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the molecular ion, which would result in a significant peak at m/z 140.[7]
Table 3: Mass Spectrometry Data
| Feature | 3-(3,5-difluorophenyl)propanoic acid | This compound |
| Molecular Formula | C₉H₈F₂O₂ | C₉H₆F₂O |
| Molecular Weight | 186.16 | 168.14 |
| Molecular Ion (M⁺) | m/z 186 | m/z 168 |
| Key Fragment Ions | Fragments from side-chain cleavage | [M-CO]⁺ at m/z 140 |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
Sample Preparation for NMR Spectroscopy
-
Dissolution: Accurately weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Caption: Workflow for NMR sample preparation and analysis.
Sample Preparation for IR Spectroscopy (ATR Method)
-
Sample Placement: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Pressure Application: Apply pressure using the ATR's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum. A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.
Sample Preparation for Mass Spectrometry (GC-MS)
-
Solution Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small aliquot of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a comprehensive and complementary toolkit for the characterization of this compound and its synthetic precursors. By understanding the expected spectral changes that accompany the transformation of 3-(3,5-difluorophenyl)propanoic acid to the cyclized indanone product, researchers can confidently monitor their reactions, assess product purity, and ensure the successful synthesis of this important fluorinated building block. The principles outlined in this guide serve as a foundational reference for scientists and professionals engaged in the synthesis and analysis of novel organic compounds.
References
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The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online. (2018). Available at: [Link]
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1 H NMR spectra of deuterofluorobenzenes (500 MHz, CD 3 CN) formed in... - ResearchGate. (n.d.). Available at: [Link]
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Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features - MDPI. (n.d.). Available at: [Link]
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Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC - NIH. (n.d.). Available at: [Link]
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Synthesis of substituted 3-aryl-indanones 1 | Download Scientific Diagram - ResearchGate. (n.d.). Available at: [Link]
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Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species - Radboud Repository. (n.d.). Available at: [Link]
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Fluorine NMR. (n.d.). Available at: [Link]
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This compound (C9H6F2O) - PubChemLite. (n.d.). Available at: [Link]
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5-Fluoro-1-indanone - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Available at: [Link]
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3-(3,5-Difluorophenyl)propionic acid | C9H8F2O2 | CID 3669498 - PubChem. (n.d.). Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Available at: [Link]
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Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Available at: [Link]
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Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. (n.d.). Available at: [Link]
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infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Available at: [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Available at: [Link]
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Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC - NIH. (n.d.). Available at: [Link]
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Synthesis of C: 3-(3,5-Difluorophenyl)propanoic acid - PrepChem.com. (n.d.). Available at: [Link]
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Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3 | Request PDF - ResearchGate. (2025). Available at: [Link]
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15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024). Available at: [Link]
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Infrared spectral studies of propanoic acid in various solvents - ResearchGate. (2025). Available at: [Link]
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Infrared Spectral Studies of Propanoic Acid in Various Solvents. (n.d.). Available at: [Link]
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Experimental Determination of Structure of propanoic acid. - YouTube. (2023). Available at: [Link]
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3-(3-Hydroxyphenyl)propionic acid - the NIST WebBook. (n.d.). Available at: [Link]
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Lecture outline 1H NMR spectra of aromatic compounds. (text sections 16.9, 16.10) Aromatic Hs δ 6.5. (n.d.). Available at: [Link]
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A Comparative Guide to the Validation of a Novel HPLC Method for the Quantification of 5,7-Difluoro-1-indanone
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and safety. For novel intermediates like 5,7-Difluoro-1-indanone, a key building block in modern medicinal chemistry, establishing a reliable and robust analytical method for its quantification is paramount. This guide provides an in-depth validation of a new High-Performance Liquid Chromatography (HPLC) method, comparing its performance characteristics against traditional, less specific analytical techniques. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines and U.S. Food and Drug Administration (FDA) recommendations, ensuring a globally acceptable standard of scientific rigor.[1][2][3][4]
The Imperative for a Validated Method
This compound's utility in the synthesis of pharmacologically active molecules necessitates strict control over its purity and concentration. While spectroscopic methods like UV-Vis can offer a rapid estimation of concentration, they often lack the specificity required to distinguish the analyte from potential impurities or degradation products. A validated HPLC method, conversely, provides a powerful tool for the accurate and precise quantification of the active pharmaceutical ingredient (API) or intermediate, ensuring the quality and consistency of the final drug product.
The Proposed Analytical Method: A High-Resolution HPLC Approach
A novel reverse-phase HPLC method has been developed for the quantification of this compound. The selection of a C18 stationary phase is predicated on its proven versatility and effectiveness in retaining and separating a wide range of non-polar to moderately polar analytes. The isocratic mobile phase composition and flow rate have been optimized to ensure a symmetrical peak shape, adequate retention, and a reasonable run time.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
A Systematic Approach to Method Validation
The validation of this HPLC method is a comprehensive process designed to demonstrate its suitability for its intended purpose.[3][5] The following validation parameters will be assessed, with the experimental design and acceptance criteria rooted in the principles of scientific integrity and regulatory expectations.[6][7]
Caption: A diagram illustrating the systematic workflow for the validation of the analytical method.
Specificity: The Assurance of Identity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]
Experimental Protocol:
-
A solution of this compound was prepared at a concentration of 100 µg/mL.
-
A placebo solution (containing all formulation components except the analyte) was prepared.
-
A spiked solution was prepared by adding known impurities to the analyte solution.
-
The solutions were injected into the HPLC system, and the chromatograms were recorded.
Results: The chromatogram of the this compound solution showed a single, well-resolved peak at the expected retention time. No interfering peaks were observed at the retention time of the analyte in the placebo or spiked chromatograms, demonstrating the method's high degree of specificity.
Linearity and Range: A Proportional Response
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
Experimental Protocol:
-
A stock solution of this compound was prepared at a concentration of 200 µg/mL.
-
A series of calibration standards were prepared by diluting the stock solution to concentrations ranging from 20 to 180 µg/mL (corresponding to 50% to 150% of the target concentration of 120 µg/mL).
-
Each calibration standard was injected in triplicate.
-
A calibration curve was constructed by plotting the mean peak area against the concentration, and a linear regression analysis was performed.
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 20 | 152,345 |
| 60 | 458,901 |
| 100 | 761,234 |
| 120 | 915,678 |
| 150 | 1,145,890 |
| 180 | 1,372,109 |
Results: The method demonstrated excellent linearity over the concentration range of 20-180 µg/mL. The correlation coefficient (r²) was greater than 0.999, indicating a strong linear relationship between concentration and peak area.
Caption: A graphical representation of the linearity of the HPLC method.
Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[6]
Experimental Protocol:
-
A placebo solution was spiked with this compound at three different concentration levels (80%, 100%, and 120% of the target concentration).
-
Each concentration level was prepared in triplicate.
-
The samples were analyzed, and the percentage recovery was calculated.
Table 3: Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 96 | 95.5 | 99.5% |
| 100% | 120 | 120.8 | 100.7% |
| 120% | 144 | 143.2 | 99.4% |
| Mean Recovery | 99.9% |
Results: The mean recovery for all concentration levels was within the acceptable range of 98-102%, demonstrating the high accuracy of the method.
Precision: The Degree of Scatter
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.[7]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Six replicate injections of a 100 µg/mL solution were made on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The repeatability experiment was repeated on a different day, by a different analyst, and on a different instrument.
Table 4: Precision Data
| Parameter | Repeatability | Intermediate Precision |
| Number of Replicates | 6 | 6 |
| Mean Peak Area | 761,543 | 760,987 |
| Standard Deviation | 3,456 | 4,123 |
| % RSD | 0.45% | 0.54% |
Results: The relative standard deviation (%RSD) for both repeatability and intermediate precision was well below the typical acceptance criterion of 2%, indicating excellent precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope)
Table 5: LOD and LOQ
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Results: The low LOD and LOQ values demonstrate the high sensitivity of the method.
Robustness: Resilience to Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]
Experimental Protocol: The effect of small variations in key method parameters was evaluated:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% acetonitrile)
-
Column temperature (± 2 °C)
Results: In all cases, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the quantitative results were not significantly affected, demonstrating the robustness of the method.
Comparative Analysis: The Superiority of a Validated HPLC Method
When compared to a non-specific spectroscopic method like UV-Vis, the advantages of this validated HPLC method are clear.
Table 6: Comparison of Analytical Methods
| Feature | Validated HPLC Method | UV-Vis Spectroscopy |
| Specificity | High (separates analyte from impurities) | Low (measures total absorbance) |
| Accuracy | High (demonstrated by recovery studies) | Potentially low due to interference |
| Precision | High (%RSD < 2%) | Moderate to low |
| Linearity | Excellent (r² > 0.999) | Good, but susceptible to interference |
| Robustness | Proven through systematic testing | Not typically evaluated |
| Regulatory Compliance | Meets ICH and FDA guidelines | Insufficient for regulatory submission |
Conclusion
The newly developed and validated HPLC method for the quantification of this compound has been demonstrated to be specific, linear, accurate, precise, and robust. It represents a significant improvement over less specific analytical techniques and is fit for its intended purpose in a regulated drug development environment. The comprehensive validation data presented in this guide provides a high degree of confidence in the reliability and consistency of the results obtained using this method, ensuring the quality of this critical pharmaceutical intermediate.
References
- ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
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A Comparative Guide to Catalytic Synthesis of 5,7-Difluoro-1-indanone: A Senior Application Scientist's Perspective
Abstract
5,7-Difluoro-1-indanone is a pivotal structural motif and a key building block in medicinal chemistry, notably in the synthesis of advanced therapeutic agents. Its efficient synthesis is a subject of considerable interest for researchers in drug development. The most prevalent and atom-economical route to this indanone is the intramolecular Friedel-Crafts acylation of 3-(2,4-difluorophenyl)propanoic acid. The choice of catalyst for this crucial cyclization step profoundly impacts reaction efficiency, yield, purity, and scalability. This guide provides a comparative analysis of various catalytic systems, supported by experimental data and mechanistic insights, to assist researchers in making informed decisions for their synthetic campaigns.
Introduction: The Significance of the Fluorinated Indanone Core
The 1-indanone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications.[1] The strategic incorporation of fluorine atoms, as in this compound, can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and bioavailability.[1][2] This makes the difluorinated indanone a highly sought-after intermediate in programs targeting neurodegenerative diseases, cancer, and inflammatory conditions.[3][4]
The primary synthetic challenge lies in the efficient intramolecular cyclization of the precursor, 3-(2,4-difluorophenyl)propanoic acid. This transformation requires a potent catalyst to overcome the activation energy of the electrophilic aromatic substitution. This guide will dissect and compare the performance of the most common and effective catalysts used for this purpose.
The Core Transformation: Intramolecular Friedel-Crafts Acylation
The synthesis of 1-indanones from 3-arylpropionic acids is a classic example of an intramolecular Friedel-Crafts acylation.[3][5][6] The reaction proceeds via the generation of a highly electrophilic acylium ion intermediate, which is then attacked by the electron-rich aromatic ring. The final step involves deprotonation to restore aromaticity, yielding the desired cyclic ketone.[7][8]
The choice of catalyst is critical as it dictates the facility of acylium ion formation and the overall reaction conditions. We will explore two main classes of catalysts: Brønsted acids and Lewis acids.
Caption: General mechanism of intramolecular Friedel-Crafts acylation.
Comparative Study of Catalytic Systems
The selection of a catalyst is often a trade-off between reactivity, cost, safety, and ease of handling. Below is a detailed comparison of commonly employed catalysts for indanone synthesis.
Brønsted Acid Catalysts
Brønsted acids are proton donors that catalyze the reaction by protonating the carboxylic acid, facilitating the loss of water to form the acylium ion.
a) Polyphosphoric Acid (PPA)
PPA is a viscous polymeric mixture of phosphoric acids and has long been a workhorse for Friedel-Crafts acylations due to its strong dehydrating properties and low cost.[9]
-
Expertise & Experience: While effective, PPA's high viscosity makes it difficult to stir at room temperature and requires elevated temperatures (often >100 °C), which can lead to charring and side product formation.[9] The workup is also challenging, involving the careful quenching of the viscous reaction mixture into a large volume of ice water.[9] The regioselectivity of PPA-mediated reactions can be highly sensitive to its P₂O₅ content, which can vary between batches.[5]
-
Performance: Yields are generally moderate to good (60-90% for some substrates), but the harsh conditions can be incompatible with sensitive functional groups.[10]
b) Eaton's Reagent (P₂O₅ in Methanesulfonic Acid)
Eaton's reagent is a solution of phosphorus pentoxide in methanesulfonic acid (typically 7.5-10 wt%), serving as a powerful and convenient alternative to PPA.[11][12]
-
Expertise & Experience: This reagent's primary advantage is its significantly lower viscosity, allowing for much easier handling and stirring at lower temperatures.[11][13] Reactions often proceed more cleanly and at a faster rate than with PPA.[14] Methanesulfonic acid itself is a strong, non-oxidizing acid, and the dissolved P₂O₅ acts as a potent dehydrating agent to drive the formation of the acylium ion.[11] Freshly prepared Eaton's reagent is often noted to provide cleaner reaction profiles.[11][13]
-
Performance: It is highly effective for cyclodehydration reactions, often providing higher yields and purer products than PPA under milder conditions.[14] It is considered one of the premier choices for this type of transformation.
c) Other Brønsted Acids (Sulfuric Acid, Triflic Acid)
Concentrated sulfuric acid and trifluoromethanesulfonic acid (triflic acid) are also used.
-
Expertise & Experience: Sulfuric acid is inexpensive but can lead to sulfonation of the aromatic ring as a side reaction. Triflic acid is an exceptionally strong superacid that can catalyze the cyclization under very mild conditions, but its high cost often limits its use to small-scale syntheses.[3]
Lewis Acid Catalysts
Lewis acids activate the precursor by coordinating to the carboxylic acid or, more commonly, its corresponding acyl chloride derivative. This two-step approach (conversion to acyl chloride, then cyclization) is often more efficient but less atom-economical.[6]
a) Aluminum Chloride (AlCl₃)
AlCl₃ is a classic, powerful, and inexpensive Lewis acid for Friedel-Crafts reactions.[15]
-
Expertise & Experience: The reaction typically requires the conversion of the starting carboxylic acid to the more reactive 3-(2,4-difluorophenyl)propionyl chloride using an agent like thionyl chloride (SOCl₂).[16] The subsequent AlCl₃-mediated cyclization proceeds under mild conditions. However, AlCl₃ is highly hygroscopic, requires strictly anhydrous conditions, and often needs to be used in stoichiometric amounts. The workup generates significant aqueous aluminum waste, which presents environmental concerns.
-
Performance: This method is robust and generally provides high yields.[10] It is a reliable choice when other methods fail, especially for deactivated aromatic systems.
b) Niobium Pentachloride (NbCl₅)
NbCl₅ has emerged as a versatile Lewis acid catalyst in organic synthesis.
-
Expertise & Experience: A key advantage of NbCl₅ is its dual role; it can act as both a reagent to convert the carboxylic acid into the acyl chloride in situ and as a catalyst for the subsequent cyclization.[17] This allows for a one-pot procedure directly from the carboxylic acid under mild conditions, sometimes even at room temperature.[17]
-
Performance: This method offers good yields and operational simplicity, avoiding the need to isolate the often-unstable acyl chloride intermediate.[15][17]
Quantitative Performance Comparison
The following table summarizes typical performance data for the synthesis of indanones via intramolecular Friedel-Crafts acylation, providing a basis for catalyst selection.
| Catalyst System | Precursor | Typical Temp. (°C) | Typical Time | Yield (%) | Key Advantages | Key Disadvantages | Reference(s) |
| Polyphosphoric Acid (PPA) | 3-Arylpropanoic Acid | 80 - 140 | 1 - 4 h | 60 - 90 | Low cost, strong dehydrator | High viscosity, harsh conditions, difficult workup | [5][10] |
| Eaton's Reagent | 3-Arylpropanoic Acid | 25 - 90 | 1 - 3 h | > 90 | Low viscosity, high yields, clean reactions, milder conditions | Higher cost than PPA/H₂SO₄ | [13][14] |
| AlCl₃ / SOCl₂ | 3-Arylpropanoic Acid | 0 - 25 | 2 - 12 h | > 90 | High reactivity, reliable, low cost | Two steps, requires anhydrous conditions, waste generation | [15][16] |
| NbCl₅ | 3-Arylpropanoic Acid | 25 | 1 - 3 h | 70 - 85 | One-pot from acid, mild conditions | Stoichiometric use, cost | [15][17] |
| Triflic Acid (TFSA) | 3-Arylpropanoic Acid | 0 - 80 | 1 - 5 h | > 95 | Extremely high activity, very mild conditions | Very high cost | [3][18] |
Detailed Experimental Protocols
Trustworthy protocols are self-validating. The following procedures are detailed to ensure reproducibility.
Protocol 1: Synthesis using Eaton's Reagent (Preferred Method)
This protocol is recommended for its high efficiency, cleaner reaction profile, and superior handling characteristics.
Caption: A standard experimental workflow for the synthesis.
Methodology:
-
Reaction Setup: Equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: Under a nitrogen atmosphere, charge the flask with 3-(2,4-difluorophenyl)propanoic acid (10.0 g, 53.7 mmol). Carefully add Eaton's reagent (100 mL) via a cannula or dropping funnel.
-
Reaction: Heat the mixture to 85 °C with vigorous stirring. The solution should become homogeneous.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting material is consumed (typically 1-2 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL), and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a crystalline solid.
Protocol 2: Synthesis using AlCl₃ / Thionyl Chloride
This classic two-step protocol is a robust alternative.
Step A: Formation of the Acyl Chloride
-
In a fume hood, combine 3-(2,4-difluorophenyl)propanoic acid (10.0 g, 53.7 mmol) and thionyl chloride (15 mL, 205 mmol) in a round-bottom flask.
-
Add one drop of dimethylformamide (DMF) as a catalyst.
-
Reflux the mixture for 2 hours.
-
Cool the mixture and remove excess thionyl chloride under reduced pressure to yield the crude 3-(2,4-difluorophenyl)propionyl chloride. Use this directly in the next step.
Step B: Intramolecular Friedel-Crafts Cyclization
-
Equip a dry 500 mL three-necked flask with a stirrer, nitrogen inlet, and dropping funnel.
-
Suspend anhydrous aluminum chloride (AlCl₃) (8.6 g, 64.5 mmol) in anhydrous dichloromethane (DCM) (150 mL) and cool the slurry to 0 °C in an ice bath.
-
Dissolve the crude acyl chloride from Step A in anhydrous DCM (50 mL) and add it dropwise to the AlCl₃ slurry over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Follow the workup, extraction, and purification steps as described in Protocol 1.
Conclusion and Recommendations
For the synthesis of this compound, the intramolecular Friedel-Crafts acylation of 3-(2,4-difluorophenyl)propanoic acid is the most direct route.
-
Top Recommendation: Eaton's Reagent is the superior catalyst for this transformation on a lab scale. It offers a combination of high reactivity, mild conditions, operational simplicity, and excellent yields, making it the most efficient and reliable choice.[13][14]
-
Scalable/Cost-Effective Alternative: The two-step method using thionyl chloride followed by AlCl₃ is a robust and highly effective alternative. While it involves an extra step and generates more waste, its low material cost makes it a viable option for large-scale synthesis.[15]
-
Classical Alternative: Polyphosphoric acid (PPA) remains a viable, low-cost option but should be used with caution. Researchers must be prepared for a more challenging reaction setup and workup due to its high viscosity.[5][9]
The selection of the optimal catalyst will ultimately depend on the specific requirements of the project, including scale, budget, available equipment, and the chemist's familiarity with the reagents. This guide provides the necessary data and procedural insights to make a well-grounded and logical decision.
References
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- Caggiano, L. et al. (n.d.). Non-Conventional Methodologies in the Synthesis of 1-Indanones. PMC - NIH.
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A Comparative Guide to the Biological Activity of 5,7-Difluoro-1-indanone and its Non-fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds is a well-established strategy to modulate and enhance pharmacological properties. This guide provides an in-depth comparison of the biological activities of 5,7-Difluoro-1-indanone and its parent compound, 1-indanone. While direct comparative studies on this compound are limited, this document synthesizes data from research on related fluorinated and non-fluorinated indanones to project the influence of difluorination on key biological targets. By examining the known activities of 1-indanone derivatives and the fundamental principles of fluorine's role in drug design, we can construct a scientifically grounded comparison to guide further research and development.
The Indanone Scaffold: A Platform for Diverse Biological Activities
The 1-indanone core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Derivatives of 1-indanone have been extensively investigated for their potential as:
-
Anticancer Agents: Exhibiting antiproliferative effects against various cancer cell lines.
-
Antimicrobial and Antiviral Agents: Showing inhibitory activity against a range of pathogens.[1]
-
Anti-inflammatory Compounds: Modulating inflammatory pathways.
-
Neuroprotective Agents: Targeting enzymes implicated in neurodegenerative diseases, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).[1]
The Impact of Fluorination: A "Magic Bullet" in Drug Design?
The introduction of fluorine into a drug candidate can profoundly alter its physicochemical properties, often leading to improved biological activity.[2] Key effects of fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450, which can prolong the drug's half-life.
-
Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with enzyme active sites through hydrogen bonds and other electrostatic interactions.[3]
-
Altered Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, affecting the molecule's ionization state and interaction with biological targets.
Comparative Biological Activity: this compound vs. 1-Indanone
Based on the known activities of 1-indanone derivatives and the established effects of fluorination, we can project the comparative biological profile of this compound.
Monoamine Oxidase (MAO) Inhibition
Derivatives of 1-indanone have shown promise as inhibitors of MAO-A and MAO-B, enzymes that are key targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[1]
Hypothesized Activity of this compound: The strong electron-withdrawing properties of the two fluorine atoms at the 5 and 7 positions of the indanone ring are expected to significantly influence the electronic environment of the molecule. This could enhance its binding affinity to the active site of MAO enzymes. The increased metabolic stability conferred by the fluorine atoms would also be advantageous, potentially leading to a more potent and longer-acting inhibitor compared to the non-fluorinated analog.
Experimental Protocols
To facilitate further research and validation of the hypotheses presented, detailed protocols for key biological assays are provided below.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory activity of a test compound against MAO-A and MAO-B by measuring the production of hydrogen peroxide, a byproduct of MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-Tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorogenic probe (e.g., Amplex® Red)
-
MAO Assay Buffer (100 mM potassium phosphate, pH 7.4)
-
Positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)
-
96-well black microplates
Procedure:
-
Prepare Reagents: Dissolve enzymes, substrates, HRP, and the fluorogenic probe in MAO Assay Buffer to their working concentrations. Prepare serial dilutions of the test compounds and positive controls.
-
Enzyme and Inhibitor Incubation: To each well of the microplate, add the MAO enzyme and the test compound or positive control. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding the MAO substrate and the HRP/probe mixture to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex® Red) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Caption: Workflow for the in vitro AChE inhibition assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the in vitro cytotoxicity MTT assay.
In Vitro Anti-inflammatory Assay (Macrophage-based)
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages into a 24-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of cytokine production for each concentration of the test compound and calculate the IC50 value.
Caption: Workflow for the in vitro anti-inflammatory assay.
Conclusion
While direct experimental data for this compound is not yet widely available, a comprehensive analysis of the known biological activities of the 1-indanone scaffold and the profound influence of fluorination in medicinal chemistry allows for strong, scientifically-backed predictions. The difluorination at the 5 and 7 positions is anticipated to enhance the potency and metabolic stability of the parent compound across a range of biological targets, including MAO, AChE, and cancer cell lines. The provided experimental protocols offer a clear path for researchers to empirically validate these hypotheses and further explore the therapeutic potential of this promising fluorinated analog.
References
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Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]. Accessed January 11, 2026.
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- Park et al. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. 2020.
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- Permatasari et al. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Iranian Journal of Basic Medical Sciences.
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Toma V. Ellman Esterase Assay Protocol. Scribd. [Link]. Accessed January 11, 2026.
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Macrophage polarization and anti-inflammatory activity in vitro after... ResearchGate. [Link]. Accessed January 11, 2026.
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- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews: A Journal of Drug Design and Discovery. 2024.
- Sloop JC, et al. Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Journal of Fluorine Chemistry. 2012.
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- Meng et al. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Bioorganic & Medicinal Chemistry Letters. 2012.
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- Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialyl
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- The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Current Topics in Medicinal Chemistry.
- Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta. Frontiers in Chemistry. 2023.
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- Optimization of pyrrolo[3,4-f]indole-5,7-dione and indole-5,6-dicarbonitrile derivatives as inhibitors of monoamine oxidase. Drug Development Research. 2019.
- An investigation of the monoamine oxidase inhibition properties of pyrrolo[3,4-f]indole-5,7-dione and indole-5,6-dicarbonitrile deriv
Sources
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 5,7-Difluoro-1-indanone
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of compliance; it is the bedrock of reproducible and reliable results. 5,7-Difluoro-1-indanone, a key intermediate in the synthesis of neuroprotective agents and other central nervous system (CNS) drugs, is no exception.[1] The seemingly minor presence of impurities can have profound effects on reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven comparison of the analytical methodologies required to comprehensively assess the purity of commercially available this compound. We will move beyond simply listing protocols to explain the scientific rationale behind the choice of techniques and parameters, empowering you to not just follow a method, but to understand and adapt it for your specific needs. Our focus is on a multi-modal approach, leveraging the strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC) to build a complete and trustworthy purity profile.
The Importance of a Multi-Pronged Analytical Strategy
No single analytical technique can provide a complete picture of a compound's purity. Each method offers a unique lens through which to view the sample, and by combining their outputs, we create a self-validating system. For instance, while HPLC is excellent for quantifying known and unknown non-volatile impurities, GC-MS is indispensable for identifying residual solvents and other volatile contaminants. NMR provides unparalleled structural confirmation and can detect impurities that may be transparent to UV-based detectors in HPLC. Finally, DSC offers a measure of the total molar purity, a valuable orthogonal technique to the area-percent purity typically reported by chromatographic methods.
Understanding Potential Impurities in this compound
The most common synthetic routes to fluorinated indanones involve an intramolecular Friedel-Crafts acylation of a fluorinated phenylpropanoic acid.[2][3] This synthetic pathway can potentially introduce several classes of impurities:
-
Starting Materials: Unreacted 3-(2,4-difluorophenyl)propanoic acid or its acyl chloride.
-
Regioisomers: Incomplete regioselectivity during the cyclization can lead to the formation of other difluoro-1-indanone isomers, such as 4,6-difluoro-1-indanone.[4]
-
By-products: Products of intermolecular reactions or side reactions involving the activating agent (e.g., polyphosphoric acid, Eaton's reagent).
-
Residual Solvents: Solvents used during the reaction and purification steps (e.g., dichloromethane, ethyl acetate, hexanes).
A robust purity analysis must be capable of separating and identifying impurities from all these classes.
Comparative Purity Analysis: A Hypothetical Study
To illustrate the importance of a thorough analysis, we present hypothetical data from the evaluation of three commercial sources of this compound, all with a stated purity of ≥97%.
Table 1: Comparative Purity Data for Commercial this compound
| Analytical Technique | Supplier A | Supplier B | Supplier C |
| HPLC Purity (% Area) | 98.5% | 97.2% | 99.1% |
| GC-MS (Total Volatiles) | 0.2% | 0.8% | 0.1% |
| NMR Purity (Relative Integration) | >99% | ~98% | >99% |
| DSC Purity (Mole %) | 99.2% | 98.1% | 99.5% |
Table 2: Impurity Profile of Commercial this compound (Hypothetical Data)
| Impurity | Supplier A | Supplier B | Supplier C |
| Regioisomer (4,6-difluoro-1-indanone) | 0.8% | 1.5% | 0.3% |
| Starting Material | 0.3% | 0.5% | 0.1% |
| Residual Dichloromethane | 0.1% | 0.4% | <0.05% |
| Residual Ethyl Acetate | 0.1% | 0.4% | 0.05% |
| Unknown Impurity 1 (RRT 1.2) | 0.4% | Not Detected | 0.5% |
This hypothetical data demonstrates that while all suppliers meet the basic specification, there can be significant variations in the impurity profile. Supplier B, for instance, has a higher level of regioisomer and residual solvents, which could be problematic in sensitive applications. Supplier C shows the highest overall purity across all methods.
Experimental Protocols
The following are detailed protocols for the comprehensive purity analysis of this compound. The choice of parameters is justified based on the physicochemical properties of the analyte and potential impurities. The validation of these analytical procedures should be performed in accordance with ICH Q2(R1) guidelines to ensure they are fit for purpose.[1][5][6]
Overall Workflow for Purity Analysis
Caption: Workflow for the comprehensive purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Rationale: Reverse-phase HPLC with UV detection is the workhorse for purity determination of aromatic ketones. It allows for the separation of the main component from non-volatile impurities. The method must be validated for specificity, linearity, accuracy, and precision.
Instrumentation and Conditions:
-
System: UHPLC or HPLC system with a UV/Vis detector.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 30% B
-
9.1-10 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 2 µL
-
Sample Preparation: 1.0 mg/mL in Acetonitrile.
System Suitability:
-
Tailing Factor: 0.8 - 1.5 for the main peak.
-
Theoretical Plates: >10,000 for the main peak.
-
RSD of 6 replicate injections: <1.0% for peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Rationale: GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents from the synthesis and purification process.[7][8][9]
Instrumentation and Conditions:
-
System: GC with a Mass Selective Detector (MSD).
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 250 °C, hold for 5 min.
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 35-400 amu.
-
Sample Preparation: 10 mg/mL in Dimethyl Sulfoxide (DMSO).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
Rationale: ¹H and ¹⁹F NMR provide unambiguous structural confirmation. Quantitative NMR (qNMR) can be used for an orthogonal purity assessment by integrating the analyte signals relative to a certified internal standard.
Instrumentation and Conditions:
-
System: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 s
-
-
¹⁹F NMR:
-
Pulse Sequence: zg30
-
Number of Scans: 64
-
Relaxation Delay (d1): 5 s
-
-
Sample Preparation: 10 mg of sample and 5 mg of a certified internal standard (e.g., maleic acid) in 0.7 mL of CDCl₃.
Differential Scanning Calorimetry (DSC) for Total Molar Purity
Rationale: DSC measures the heat flow associated with thermal transitions. For a crystalline solid, impurities will depress the melting point and broaden the melting range. This can be used to calculate the total molar purity based on the Van't Hoff equation.[10][11][12][13] It is an excellent orthogonal technique to chromatography.
Instrumentation and Conditions:
-
System: DSC with a refrigerated cooling system.
-
Sample Pan: Hermetically sealed aluminum pans.
-
Sample Weight: 2-3 mg.
-
Temperature Program:
-
Equilibrate at 50 °C.
-
Ramp at 2 °C/min to 100 °C.
-
-
Purge Gas: Nitrogen at 50 mL/min.
Conclusion
The purity analysis of this compound is a critical step in ensuring the quality and consistency of downstream processes in pharmaceutical research and development. A single purity value on a certificate of analysis is insufficient. By employing a multi-technique approach as outlined in this guide, researchers can build a comprehensive and reliable purity profile of their starting materials. This diligence at the outset can prevent costly and time-consuming troubleshooting later in the development pipeline. As Senior Application Scientists, we advocate for this rigorous, evidence-based approach to ensure the integrity of your scientific endeavors.
References
-
Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024). OMICS International. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
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Pharmaceutical Applications of Gas Chromatography. (n.d.). Scirp.org. [Link]
-
GC/MS Identification of Impurities. (2024). Medistri SA. [Link]
-
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009). PubMed. [Link]
-
Purity Determination by DSC. (n.d.). Creative Biolabs. [Link]
-
2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC. (n.d.). Scribd. [Link]
-
Purity Determination and DSC Tzero Technology. (n.d.). TA Instruments. [Link]
-
Webinar – DSC Purity Determination. (n.d.). Mettler Toledo. [Link]
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Analytical method validation as per ich and usp. (n.d.). Slideshare. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. [Link]
-
Analytical Method Validation | USP General Chapter. (2021). Pharma Specialists. [Link]
-
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024). Agilent. [Link]
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Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. (n.d.). Organic Syntheses. [Link]
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A Technical Guide to the Cross-Reactivity of Antibodies Targeting 5,7-Difluoro-1-indanone Derivatives
For researchers, scientists, and drug development professionals, the generation of highly specific antibodies against small molecule targets is a cornerstone of robust bioanalytical methods. This guide provides an in-depth technical comparison of the anticipated cross-reactivity of antibodies raised against 5,7-Difluoro-1-indanone, a key structural motif in various biologically active compounds.[1][2] By understanding the principles of immunogen design and the nuances of antibody-hapten recognition, researchers can develop more selective and reliable immunoassays.
The Challenge of Small Molecule Immunogenicity
Small molecules like this compound are not immunogenic on their own. To elicit an antibody response, they must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This conjugate, known as an immunogen, presents the small molecule, or hapten, to the immune system. The resulting antibodies will recognize the hapten, but their specificity is highly dependent on the chemical structure of the hapten and the way it is presented on the carrier protein.
Strategic Immunogen Design for this compound
The design of the immunogen is a critical determinant of antibody specificity. For this compound, the goal is to generate antibodies that recognize the core indanone structure, including the fluorine substitutions. A common strategy involves introducing a linker arm at a position on the molecule that is distal to the key epitopes you want the antibody to recognize. In this case, derivatization at the C2 or C3 position of the indanone ring would be a logical choice, leaving the fluorinated benzene ring and the ketone group exposed for antibody recognition.
Caption: A generalized workflow for the synthesis of an immunogen using a this compound hapten.
Evaluating Antibody Cross-Reactivity: The Competitive ELISA
The gold standard for assessing the cross-reactivity of antibodies against small molecules is the competitive enzyme-linked immunosorbent assay (ELISA). This assay measures the ability of structurally related compounds to compete with the target analyte for binding to a limited number of antibody binding sites.
Experimental Protocol: Competitive Indirect ELISA
-
Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a protein (e.g., ovalbumin, OVA) that is different from the carrier protein used for immunization. This is to avoid the detection of antibodies against the carrier protein.
-
Blocking: Any remaining protein-binding sites on the plate are blocked with a solution of a non-reactive protein, such as BSA or non-fat dry milk.
-
Competition: The antibody is pre-incubated with either a standard solution of this compound or a solution of a potentially cross-reacting compound.
-
Incubation: The antibody-analyte mixture is added to the coated and blocked plate. Free antibody will bind to the immobilized indanone-OVA conjugate.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added. The resulting color change is inversely proportional to the concentration of the free analyte in the initial sample.
-
Data Analysis: The concentration of the analyte that causes 50% inhibition of the signal (IC50) is determined. Cross-reactivity is calculated as: (IC50 of this compound / IC50 of cross-reactant) x 100%
Caption: Step-by-step workflow for a competitive indirect ELISA to assess antibody cross-reactivity.
Predicting Cross-Reactivity: A Comparative Analysis
| Compound | Structure | Predicted % Cross-Reactivity | Rationale |
| This compound | 5,7-difluoro-2,3-dihydroinden-1-one | 100% | Homologous Hapten: The antibody was raised against this compound. |
| 1-Indanone | 2,3-dihydroinden-1-one | ~20-40% | Lack of Fluorine: The absence of the two fluorine atoms, which are highly electronegative and contribute significantly to the electronic properties of the aromatic ring, will likely reduce binding affinity. |
| 5-Fluoro-1-indanone | 5-fluoro-2,3-dihydroinden-1-one | ~50-70% | Partial Epitope Match: The presence of one of the two key fluorine atoms will allow for partial recognition, but the absence of the second will result in lower affinity compared to the immunizing hapten. |
| 4,6-Difluoro-1-indanone | 4,6-difluoro-2,3-dihydroinden-1-one | ~30-50% | Altered Epitope: The shift in the position of the fluorine atoms will likely disrupt the precise interactions within the antibody's binding pocket, leading to reduced affinity. |
| 5,7-Dichloro-1-indanone | 5,7-dichloro-2,3-dihydroinden-1-one | ~10-25% | Different Halogen: While chlorine is also a halogen, its larger atomic radius and different electronegativity compared to fluorine will significantly alter the shape and electronic profile of the hapten, leading to poor recognition. |
| 2-Benzylidene-5,7-difluoro-1-indanone | 2-benzylidene-5,7-difluoro-2,3-dihydroinden-1-one | <5% | Steric Hindrance: The bulky benzylidene group at the C2 position, a potential site for linker attachment during immunogen synthesis, will likely sterically hinder the antibody from binding to the core indanone structure. |
The Impact of Fluorine on Antibody Recognition
The presence and position of fluorine atoms on the indanone ring are expected to be major determinants of antibody specificity. Fluorine is highly electronegative and can participate in unique interactions within a protein binding pocket, including hydrogen bonds and halogen bonds.[3] Antibodies raised against a fluorinated hapten are likely to have a binding pocket that is exquisitely shaped to accommodate the fluorine atoms. Any alteration in the number or position of these atoms will likely result in a significant loss of binding affinity.
Monoclonal vs. Polyclonal Antibodies: A Note on Specificity
The choice between monoclonal and polyclonal antibodies will also impact the cross-reactivity profile.
-
Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize different epitopes on the hapten. This can sometimes lead to broader cross-reactivity.
-
Monoclonal antibodies , in contrast, are a homogeneous population of antibodies that all recognize the same single epitope. This generally results in higher specificity and lower cross-reactivity. For applications requiring the differentiation of closely related indanone derivatives, the development of a highly specific monoclonal antibody is recommended.
Conclusion
The development of antibodies with a well-characterized cross-reactivity profile is essential for the creation of reliable immunoassays for this compound and its derivatives. Strategic immunogen design, coupled with rigorous screening using competitive ELISA, will enable researchers to select antibodies with the desired specificity for their application. While the data presented here is predictive, it is grounded in the fundamental principles of immunology and antibody-hapten interactions. Experimental validation is, of course, the ultimate arbiter of antibody performance.
References
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- Weller, M. G. (2016). Ten years of competitive nanobody-based immunoassays for small molecules. Analytical and Bioanalytical Chemistry, 408(21), 5765-5777.
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- Kim, Y. J., et al. (2003). Development of a competitive enzyme-linked immunosorbent assay for the detection of the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), in chicken muscle. Journal of Agricultural and Food Chemistry, 51(10), 2839-2844.
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Creative Diagnostics. (2021). Competitive ELISA. Retrieved from [Link]
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- Deshpande, S. S. (1996). Enzyme Immunoassays: From Concept to Product Development. Springer.
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Benchmarking the stability of 5,7-Difluoro-1-indanone against similar compounds
For researchers, scientists, and professionals in drug development, the chemical stability of intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of robust and reliable research. This guide provides an in-depth technical comparison of the stability of 5,7-Difluoro-1-indanone against its non-fluorinated and mono-fluorinated analogs. By understanding the inherent stability imparted by fluorine substitution, researchers can make more informed decisions in their synthetic strategies and development programs.
The indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications.[1] The introduction of fluorine atoms into such scaffolds can significantly modulate a molecule's physicochemical properties, including metabolic stability, binding affinity, and bioavailability.[1] This guide will elucidate the stabilizing effects of di-fluorination on the indanone core through a series of proposed, rigorous stability-indicating experiments based on the International Council for Harmonisation (ICH) guidelines.[2][3]
The Influence of Fluorine on Molecular Stability: A Mechanistic Overview
Fluorine's unique properties, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine (C-F) bond, contribute significantly to the enhanced stability of organofluorine compounds.[4] The strategic placement of fluorine atoms can block metabolically labile sites, thereby preventing oxidative degradation by enzymes like cytochrome P450.[5] Furthermore, the strong electron-withdrawing nature of fluorine can alter the electron distribution within the molecule, impacting the reactivity of neighboring functional groups and enhancing overall chemical stability.[2][4] In the context of this compound, the two fluorine atoms are expected to exert a powerful inductive effect on the aromatic ring, influencing the reactivity of the ketone and the benzylic protons.
Experimental Design for Comparative Stability Assessment
To objectively benchmark the stability of this compound, a series of forced degradation studies should be conducted in parallel with its non-fluorinated (1-indanone) and mono-fluorinated (5-Fluoro-1-indanone) counterparts. Forced degradation studies, or stress testing, are essential for identifying potential degradation products and understanding degradation pathways.[1][6] These studies are designed to accelerate the degradation process to a level of 5-20%, which is considered optimal for analytical method development and validation.[2]
The following experimental workflow outlines the key steps for a comprehensive comparative stability assessment.
Caption: Experimental workflow for the comparative stability assessment of indanone derivatives.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including control samples and employing a stability-indicating analytical method.
1. Development of a Stability-Indicating HPLC Method
Before initiating forced degradation studies, a robust, stability-indicating high-performance liquid chromatography (HPLC) method must be developed and validated. This method should be capable of separating the parent compound from all potential degradation products.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
-
Detection: UV detection at a wavelength where all compounds of interest absorb is suitable. Diode-array detection (DAD) can provide valuable information on peak purity. Mass spectrometry (MS) coupling is highly recommended for the identification of degradation products.
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
2. Forced Degradation Studies
For each compound (this compound, 5-Fluoro-1-indanone, and 1-indanone), the following stress conditions should be applied.[7][8]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for up to 24 hours.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
If no significant degradation is observed, repeat the experiment with 1 M HCl.[8]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for up to 8 hours.
-
Withdraw aliquots at specified time points (e.g., 1, 2, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
If no significant degradation is observed, repeat the experiment with 1 M NaOH.[8]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for up to 24 hours.
-
Withdraw aliquots at specified time points and analyze by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a petri dish.
-
Expose the sample to dry heat at 80°C in a calibrated oven for up to 48 hours.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a final concentration, and analyze by HPLC.[8]
-
-
Photodegradation (Solid State):
-
Place a thin layer of the solid compound in a quartz petri dish.
-
Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[5]
-
A control sample should be stored under the same conditions but protected from light.
-
After the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.
-
Anticipated Results and Data Presentation
The stability of each compound will be determined by the percentage of degradation observed under each stress condition. The results should be summarized in a clear and concise table for easy comparison.
| Stress Condition | Compound | % Degradation (Mean ± SD) | Major Degradation Products (if identified) |
| Acid Hydrolysis (1 M HCl, 60°C, 24h) | 1-Indanone | ||
| 5-Fluoro-1-indanone | |||
| This compound | |||
| Base Hydrolysis (1 M NaOH, 60°C, 8h) | 1-Indanone | ||
| 5-Fluoro-1-indanone | |||
| This compound | |||
| Oxidative Degradation (3% H₂O₂, RT, 24h) | 1-Indanone | ||
| 5-Fluoro-1-indanone | |||
| This compound | |||
| Thermal Degradation (80°C, 48h) | 1-Indanone | ||
| 5-Fluoro-1-indanone | |||
| This compound | |||
| Photodegradation (ICH Q1B) | 1-Indanone | ||
| 5-Fluoro-1-indanone | |||
| This compound |
Note: The values in this table are placeholders for experimental data.
Structure-Stability Relationship and Expert Analysis
Based on established principles of organic chemistry and the known effects of fluorination, it is hypothesized that this compound will exhibit the highest stability across all stress conditions.
Caption: Hypothesized structure-stability relationship of indanone derivatives.
The two electron-withdrawing fluorine atoms in this compound are expected to decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack and oxidative degradation. The C-F bonds themselves are exceptionally strong and resistant to cleavage.[4] Furthermore, the inductive effect of the fluorine atoms can strengthen the adjacent C-H bonds, making them less prone to abstraction in radical-mediated degradation processes. In contrast, the non-fluorinated 1-indanone is anticipated to be the least stable, with the mono-fluorinated analog exhibiting intermediate stability.
Conclusion
This guide provides a comprehensive framework for benchmarking the stability of this compound against its non- and mono-fluorinated analogs. The enhanced stability imparted by di-fluorination is a critical attribute for its application in drug discovery and development, potentially leading to improved shelf-life, reduced impurity profiles, and more robust manufacturing processes. The detailed experimental protocols and the underlying scientific rationale presented herein offer a solid foundation for researchers to conduct their own comparative stability assessments, ensuring the quality and reliability of their scientific endeavors.
References
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. [Link]
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ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Forced Degradation – A Review. Austin Publishing Group. [Link]
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Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. IOSR Journals. [Link]
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-
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-
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 5,7-Difluoro-1-indanone-Based Drugs
Introduction: The 5,7-Difluoro-1-indanone Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The indanone scaffold is one such "privileged structure," recognized for its versatility in synthesizing compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The strategic addition of fluorine atoms, as in the this compound core, further enhances its potential. Fluorine substitution is a well-established strategy to modulate key drug properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[4][5]
While this compound itself is primarily a synthetic intermediate, its derivatives are the subject of intensive research.[6][7] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these derivatives across major therapeutic areas. We will explore the causal links between initial cell-based findings and their translation into complex animal models, providing researchers with the data, protocols, and mechanistic insights necessary to navigate the drug development process.
The Crucial Dialogue: Translating In Vitro Potency to In Vivo Efficacy
The journey from a promising compound in a petri dish to a potential clinical candidate is fraught with challenges. This transition is fundamentally a dialogue between two complementary modes of investigation:
-
In Vitro (in glass): These assays are the frontline of drug discovery. Performed on isolated cells, proteins, or enzymes, they offer a controlled environment to rapidly screen compounds, determine potency (e.g., IC50 values), and elucidate specific mechanisms of action. They are cost-effective, high-throughput, and essential for establishing a structure-activity relationship (SAR).
-
In Vivo (in the living): These studies, conducted in whole organisms, are the ultimate test of a drug's real-world potential. They evaluate not only the drug's efficacy against a disease model but also its absorption, distribution, metabolism, and excretion (ADME)—collectively known as pharmacokinetics—as well as its overall safety and toxicity profile.[8]
The following sections dissect this dialogue for key classes of this compound derivatives, comparing their performance in both arenas and providing the experimental blueprints for their evaluation.
I. Anticancer Applications: From Cytotoxicity to Tumor Regression
Derivatives of the fluorinated indanone scaffold have shown significant promise as anticancer agents, particularly against colorectal and breast cancer cell lines.[4][7] The primary strategy involves inducing cell cycle arrest and apoptosis, often by targeting critical cellular machinery like microtubules or key signaling pathways like NF-κB.[9][10]
In Vitro Efficacy: Pinpointing Cellular Devastation
Initial screening relies on assessing a compound's ability to kill cancer cells or halt their proliferation. An indanone-based thiazolyl hydrazone derivative, ITH-6 , has demonstrated remarkable potency against p53 mutant colorectal cancer cell lines, proving significantly more effective than the clinically used drug, irinotecan, in these in vitro settings.[4][9][11] Similarly, certain fluorinated benzylidene indanone derivatives effectively induce cell cycle arrest at the G2/M phase in breast cancer cells.[7]
Comparative In Vitro Anticancer Activity
| Compound Class | Derivative Example | Target Cell Line | In Vitro Metric (IC50 in µM) | Comparator (IC50 in µM) | Reference |
|---|---|---|---|---|---|
| Thiazolyl Hydrazone | ITH-6 | HT-29 (Colon) | 0.44 | Irinotecan (>10) | [4] |
| Thiazolyl Hydrazone | ITH-6 | COLO 205 (Colon) | 0.98 | Irinotecan (>10) | [4] |
| Thiazolyl Hydrazone | ITH-6 | KM 12 (Colon) | 0.41 | Irinotecan (>10) | [4] |
| Spiroisoxazoline | Compound 9f | MCF-7 (Breast) | 0.03 ± 0.01 | Doxorubicin (0.062 ± 0.012) | [12][13] |
| Benzylidene Indanone | Fluorinated Derivative | MCF-7 (Breast) | Induces G2/M Arrest | Not Specified |[7] |
In Vivo Efficacy: Observing Therapeutic Impact
The promising in vitro data for these compounds has led to validation in animal models. A fluorinated benzylidene indanone derivative demonstrated significant tumor suppression in a mammary carcinoma model, and importantly, was well-tolerated at high doses, a critical factor for any potential therapeutic.[7]
Comparative In Vivo Anticancer Efficacy
| Compound Class | Animal Model | In Vivo Efficacy | Toxicity Profile | Reference |
|---|---|---|---|---|
| Benzylidene Indanone | C3H/Jax mice (mammary carcinoma) | 48.2% tumor volume reduction | Well-tolerated up to 1000 mg/kg | [7] |
| Thiazolyl Hydrazone | Athymic Nude Mice (colon cancer xenograft) | Significant tumor growth inhibition | Not specified |[11] |
Mechanistic Pathway & Experimental Workflow
The anticancer effect of these derivatives is often traced to the disruption of microtubule formation, which is essential for cell division, and the downregulation of survival pathways.[7][9]
The progression from laboratory synthesis to preclinical validation follows a structured path.
II. Anti-inflammatory Applications: Quelling the Inflammatory Cascade
Chronic inflammation underlies numerous diseases, and indanone derivatives have been explored as potent anti-inflammatory agents.[1] The mechanism often involves suppressing the production of pro-inflammatory cytokines by blocking central signaling pathways like NF-κB and MAPK.[7]
In Vitro Efficacy: Measuring Cytokine Suppression
The standard in vitro model involves challenging immune cells, such as macrophages, with an inflammatory stimulus like lipopolysaccharide (LPS) and measuring the drug's ability to inhibit the subsequent release of inflammatory mediators. Derivatives of 2-benzylidene-1-indanone have shown effective inhibition of key cytokines, TNF-α and IL-6.[7]
In Vivo Efficacy: Reducing Inflammation in Disease Models
To confirm these findings in a physiological context, researchers use animal models of acute inflammation. In a mouse model of LPS-induced acute lung injury, a potent 2-benzylidene-1-indanone derivative significantly reduced pulmonary inflammation, validating its in vitro activity.[7] This efficacy is comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[1]
In Vitro vs. In Vivo Anti-inflammatory Performance
| Parameter | 2-Benzylidene-1-indanone Derivative (8f) | Indomethacin (Reference) | Reference |
|---|---|---|---|
| In Vitro Activity | Effective inhibition of IL-6 and TNF-α expression | Potent inhibitor of cyclooxygenase (COX) enzymes | [7] |
| Mechanism of Action | Blocks activation of NF-κB/MAPK signaling pathway | Non-selective COX-1/COX-2 inhibitor | [7] |
| In Vivo Efficacy | Significantly reduces LPS-induced pulmonary inflammation | Effective in carrageenan-induced paw edema models | [1][7] |
| In Vivo Effects | Reduces inflammatory cells in bronchoalveolar lavage fluid | Reduces paw edema |[7] |
Mechanistic Pathway
The anti-inflammatory action is rooted in the inhibition of the NF-κB signaling cascade, a master regulator of the inflammatory response.[4]
Detailed Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. Below are foundational protocols for key assays mentioned in this guide.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses a compound's effect on cell viability and is a primary screen for anticancer agents. [4]1. Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment. 2. Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours. Include vehicle-only controls. 3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate. 4. Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. 5. Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. 6. Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol 2: In Vitro Cholinesterase Inhibition (Ellman's Method)
This colorimetric assay quantifies the inhibition of AChE and BuChE, essential for screening Alzheimer's disease drug candidates. [6]1. Reagent Preparation: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), the enzyme (AChE or BuChE), and DTNB (Ellman's reagent). 2. Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the DTNB solution. 3. Enzyme Addition: Add the enzyme to each well and incubate for 15 minutes at 37°C to allow the inhibitor to bind. 4. Reaction Initiation: Add the substrate to each well to start the reaction. The enzyme hydrolyzes the substrate, and the product reacts with DTNB to form a yellow anion. 5. Data Acquisition: Measure the rate of yellow color formation by reading the absorbance at 412 nm every minute for 5-10 minutes. 6. Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to a control without the drug. Calculate the IC50 value.
Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
A classic and reliable model for evaluating the in vivo efficacy of acute anti-inflammatory agents. [1][14]1. Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions. 2. Grouping and Dosing: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin), and Test Groups (receiving various doses of the indanone derivative). Administer the compounds orally or intraperitoneally 1 hour before the inflammatory insult. 3. Edema Induction: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each animal. 4. Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours). 5. Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group. This reflects the compound's ability to suppress acute inflammation.
Conclusion and Future Outlook
The this compound scaffold is a testament to the power of rational drug design, serving as a versatile foundation for potent therapeutic candidates in oncology, inflammation, and neurodegeneration. This guide illustrates that while in vitro assays are indispensable for high-throughput screening and mechanistic elucidation, in vivo validation is the definitive step to confirm therapeutic potential in a complex biological system.
The data clearly show that promising in vitro potency, such as low-nanomolar enzyme inhibition or sub-micromolar cytotoxicity, can translate into significant in vivo effects like tumor regression and inflammation reduction. However, the transition is not always direct. Future research must continue to focus on bridging the in vitro-in vivo gap by conducting comprehensive pharmacokinetic and toxicological studies early in the development pipeline to ensure that these potent molecules can safely reach their targets and exert their therapeutic effects in patients. [7]
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- 8. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 [mdpi.com]
- 9. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Confirming the Structure of 5,7-Difluoro-1-indanone Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the precise structural confirmation of novel compounds is a cornerstone of rigorous scientific practice. The introduction of fluorine atoms into organic scaffolds, such as the indanone core, is a widely employed strategy to modulate the physicochemical and pharmacological properties of bioactive molecules. 5,7-Difluoro-1-indanone is a valuable starting material in this context, offering a versatile platform for the synthesis of a diverse array of derivatives. However, the presence of two fluorine atoms can introduce complexities in reaction pathways and spectroscopic analysis, necessitating a robust and multi-faceted approach to structural elucidation.
This guide provides an in-depth comparison of two common synthetic routes originating from this compound—the Knoevenagel condensation and the Wittig reaction. It offers detailed experimental protocols, comparative data analysis, and the underlying scientific principles for the unambiguous confirmation of the resulting product structures.
The Synthetic Challenge: Creating the C=C Double Bond
A frequent transformation of 1-indanones in medicinal chemistry involves the formation of a carbon-carbon double bond at the C2 position, often to introduce a substituted benzylidene moiety. This structural motif is present in various compounds with interesting biological activities.[1][2][3] This guide will focus on the synthesis of (E)-2-((4-methoxyphenyl)methylene)-5,7-difluoro-1-indanone as a representative example to compare two powerful olefination methods.
Reaction Pathway Comparison: Knoevenagel Condensation vs. Wittig Reaction
The formation of the exocyclic double bond in 2-benzylidene-1-indanone derivatives can be efficiently achieved through several synthetic strategies. Here, we compare the widely used Knoevenagel condensation with the versatile Wittig reaction, highlighting the mechanistic nuances and practical considerations for each.
Method 1: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.[4] In the context of this compound, the reaction with an aromatic aldehyde, such as p-anisaldehyde, is typically catalyzed by a base. The electron-withdrawing fluorine atoms on the indanone ring can influence the acidity of the α-protons, potentially affecting reaction rates.
Caption: Mechanism of the Knoevenagel Condensation.
Method 2: The Wittig Reaction
The Wittig reaction provides a powerful and reliable method for olefination by reacting a phosphorus ylide (a Wittig reagent) with a ketone or aldehyde.[5] This reaction is known for its high degree of control over the location of the newly formed double bond. For the synthesis of our target compound, a (4-methoxybenzyl)triphenylphosphonium ylide would be generated in situ and reacted with this compound.
Caption: Mechanism of the Wittig Reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of (E)-2-((4-methoxyphenyl)methylene)-5,7-difluoro-1-indanone via Knoevenagel condensation and Wittig reaction.
Protocol 1: Knoevenagel Condensation
Materials:
-
This compound (1.0 eq)
-
p-Anisaldehyde (1.2 eq)
-
Piperidine (0.2 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound in anhydrous ethanol, add p-anisaldehyde and a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Protocol 2: Wittig Reaction
Materials:
-
(4-Methoxybenzyl)triphenylphosphonium bromide (1.5 eq)
-
n-Butyllithium (1.5 eq, 2.5 M in hexanes)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and syringe techniques
-
Magnetic stirrer
Procedure:
-
To a suspension of (4-methoxybenzyl)triphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), add n-butyllithium dropwise.
-
Allow the resulting deep red or orange solution to stir at 0 °C for 30 minutes to ensure complete ylide formation.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Slowly add the solution of this compound to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
Comparative Performance Analysis
The choice between the Knoevenagel condensation and the Wittig reaction often depends on factors such as substrate scope, stereoselectivity, and practical considerations like reagent availability and ease of purification.
| Parameter | Knoevenagel Condensation | Wittig Reaction |
| Catalyst/Reagent | Basic catalyst (e.g., piperidine) | Stoichiometric phosphonium salt and strong base |
| Reaction Conditions | Typically requires heating (reflux) | Can often be performed at lower temperatures (0 °C to RT) |
| Stereoselectivity | Generally favors the more stable (E)-isomer | Can be tuned to favor either (E) or (Z) isomer depending on the ylide and reaction conditions |
| Byproducts | Water | Triphenylphosphine oxide |
| Purification | Often straightforward (precipitation or simple chromatography) | Can be challenging due to the need to remove triphenylphosphine oxide |
| Atom Economy | Generally higher | Lower due to the stoichiometric use of the phosphonium salt |
Structural Confirmation: A Multi-technique Approach
Unambiguous structural confirmation of the synthesized (E)-2-((4-methoxyphenyl)methylene)-5,7-difluoro-1-indanone requires a combination of spectroscopic techniques. The following data represents expected values based on the analysis of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For our target compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.
Caption: Workflow for Spectroscopic Structure Elucidation.
¹H NMR:
-
Aromatic Protons: Signals for the protons on the difluorinated indanone ring and the methoxy-substituted benzene ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). The coupling patterns will be complex due to both proton-proton and proton-fluorine couplings.
-
Vinyl Proton: A key singlet for the vinylic proton of the newly formed double bond is expected, confirming the success of the olefination. Its chemical shift will be indicative of its electronic environment.
-
Methylene Protons: A singlet for the two protons of the CH₂ group in the indanone ring.
-
Methoxy Protons: A sharp singlet around δ 3.8 ppm corresponding to the -OCH₃ group.
¹³C NMR:
-
Carbonyl Carbon: The ketone carbonyl carbon will appear at a characteristic downfield chemical shift (around δ 190-200 ppm).
-
Fluorinated Carbons: The carbons directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), providing definitive evidence for the fluorine positions.
-
Other Aromatic and Alkene Carbons: The remaining sp² hybridized carbons will appear in the typical aromatic/alkene region (δ 110-160 ppm).
¹⁹F NMR:
-
This technique is crucial for confirming the presence and environment of the fluorine atoms. Two distinct signals are expected for the two non-equivalent fluorine atoms on the indanone ring. The chemical shifts and any fluorine-fluorine coupling will be diagnostic.
Expected NMR Data for (E)-2-((4-methoxyphenyl)methylene)-5,7-difluoro-1-indanone:
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Couplings |
| ¹H | ~7.5-6.8 (m, Ar-H), ~7.7 (s, =CH), ~3.9 (s, OCH₃), ~3.7 (s, CH₂) | J(H,F) couplings for aromatic protons |
| ¹³C | ~195 (C=O), ~160 (C-F), ~130-110 (Ar-C, =C), ~55 (OCH₃), ~35 (CH₂) | ¹J(C,F) ~250 Hz, ²J(C,F), ³J(C,F) |
| ¹⁹F | Two distinct signals in the typical aryl fluoride region | Potential J(F,F) coupling |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the product. The measured accurate mass should be within a few parts per million (ppm) of the calculated exact mass for C₁₇H₁₂F₂O₂.
Fragmentation Pattern: Electron Ionization (EI) or Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS) can provide further structural information. Common fragmentation pathways for such compounds include:
-
Loss of a methyl radical (•CH₃) from the methoxy group.
-
Loss of carbon monoxide (CO) from the indanone ring.
-
Cleavage of the benzylidene group.
Conclusion
The structural confirmation of reaction products of this compound requires a systematic and evidence-based approach. Both the Knoevenagel condensation and the Wittig reaction are effective methods for the synthesis of 2-benzylidene derivatives, each with its own set of advantages and disadvantages. The choice of method will depend on the specific requirements of the synthesis.
Ultimately, the unambiguous confirmation of the product's structure relies on the comprehensive analysis of spectroscopic data from multiple techniques, including ¹H, ¹³C, and ¹⁹F NMR, and high-resolution mass spectrometry. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently synthesize and characterize these and other valuable fluorinated indanone derivatives.
References
- Negi, A. S., et al. (2014). 2-Benzylidene-1-indanones: A promising class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 262-266.
- Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (2018). International Journal of Nanomedicine, 13, 2145–2163.
- Ultrasound-Assisted Synthesis of 2-Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution. (2025). ACS Omega.
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (n.d.). Organic & Biomolecular Chemistry.
- Synthesis and optical properties of iron(iii) complexes of 2-benzylidene-1-indanone derivative thin films. (n.d.).
- Wittig Reaction. (2023). Chemistry LibreTexts.
- Synthesis of 2-benzylidene-1-indanone derivative compounds. (n.d.).
- A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions. (2025).
- Route of Knoevenagel Reaction from Conventional method to Greener methods. (2003). IOSR Journal of Applied Chemistry.
- A Technical Guide to the Spectroscopic Profile of Fluorinated 2-Methylindoles for Research and Development. (2025). BenchChem.
- quantitative analysis of fluorinated synthetic cannabinoids us- ing 19f nuclear magnetic. (2022).
- 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. (n.d.).
- 19 F-centred NMR analysis of mono-fluorinated compounds. (2022).
- NMR Assignments for 2-Ethyl-Indanone. (n.d.). University of Utah.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.).
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A Senior Application Scientist's Guide to the Reproducibility of Synthesis Methods for 5,7-Difluoro-1-indanone
Introduction: The Significance of 5,7-Difluoro-1-indanone in Modern Drug Discovery
This compound is a crucial building block in medicinal chemistry, sought after for its role in the synthesis of a variety of therapeutic agents. The strategic incorporation of two fluorine atoms onto the indanone scaffold can significantly enhance the metabolic stability, binding affinity, and bioavailability of parent compounds. This makes it a highly valuable intermediate in the development of novel treatments for conditions ranging from neurodegenerative diseases to cancer.
The Prevailing Synthetic Strategy: A Two-Step Approach
The most logical and well-supported pathway to this compound involves a two-step process:
-
Synthesis of the Precursor: Preparation of 3-(3,5-difluorophenyl)propanoic acid.
-
Intramolecular Friedel-Crafts Cyclization: Ring closure of the propanoic acid precursor to form the target indanone.
This guide will provide a detailed, validated protocol for the synthesis of the precursor and two proposed, highly analogous protocols for the subsequent cyclization, a critical step for which direct, published experimental data is scarce.
Part 1: Synthesis of the Key Precursor: 3-(3,5-difluorophenyl)propanoic acid
A reliable method for the synthesis of 3-(3,5-difluorophenyl)propanoic acid involves the hydrogenation of 3-(3,5-difluorophenyl)propenoic acid.
Experimental Protocol: Synthesis of 3-(3,5-difluorophenyl)propanoic acid
Reaction Scheme:
Caption: Synthesis of 3-(3,5-difluorophenyl)propanoic acid.
Materials:
-
3-(3,5-difluorophenyl)propenoic acid
-
10% Palladium on carbon (Pd/C)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hydrogen gas (H₂)
Procedure:
-
In a suitable hydrogenation vessel, prepare a solution of 3-(3,5-difluorophenyl)propenoic acid (0.0435 mol) in tetrahydrofuran (100 ml).
-
Add a slurry of 10% palladium on carbon (1.5 g) in ethyl acetate to the solution.
-
Seal the vessel and pressurize with hydrogen gas to 50 psi.
-
Shake the mixture at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Filter the mixture to remove the palladium on carbon catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3-(3,5-difluorophenyl)propanoic acid. A reported yield for a similar reaction is 99%.
Part 2: Proposed Methods for the Intramolecular Friedel-Crafts Cyclization to this compound
The intramolecular Friedel-Crafts acylation is a classic and effective method for the synthesis of indanones from 3-arylpropanoic acids.[1] This reaction is typically promoted by a strong acid that acts as both a catalyst and a dehydrating agent.[2] Based on the successful and well-documented synthesis of 5-fluoro-1-indanone from 3-(3-fluorophenyl)propanoic acid, we propose two analogous methods for the synthesis of this compound.[2][3]
Method 1: Proposed Synthesis using Chlorosulfonic Acid
Chlorosulfonic acid is a powerful reagent for effecting intramolecular Friedel-Crafts cyclization.[3]
Reaction Scheme:
Caption: Proposed synthesis of this compound via chlorosulfonic acid.
Proposed Experimental Protocol:
Materials:
-
3-(3,5-difluorophenyl)propanoic acid
-
Chlorosulfonic acid
-
Crushed ice
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, slowly and carefully add 3-(3,5-difluorophenyl)propanoic acid to an excess of chlorosulfonic acid at 0 °C.
-
Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Method 2: Proposed Synthesis using Polyphosphoric Acid (PPA)
Polyphosphoric acid (PPA) is a common and effective alternative to chlorosulfonic acid for this type of cyclization.[4]
Reaction Scheme:
Caption: Proposed synthesis of this compound via PPA.
Proposed Experimental Protocol:
Materials:
-
3-(3,5-difluorophenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a round-bottom flask, thoroughly mix 3-(3,5-difluorophenyl)propanoic acid with an excess of polyphosphoric acid.
-
Heat the mixture with stirring. The optimal temperature and reaction time will need to be determined experimentally, but a starting point of 80-100°C for several hours is recommended based on similar reactions. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Comparative Analysis of the Proposed Synthesis Methods
| Parameter | Method 1: Chlorosulfonic Acid | Method 2: Polyphosphoric Acid (PPA) |
| Reagent Handling & Safety | Highly corrosive and moisture-sensitive. Reacts violently with water. Requires careful handling in a fume hood. | Viscous and corrosive, but generally considered safer and easier to handle than chlorosulfonic acid. |
| Reaction Conditions | Typically proceeds at room temperature.[3] | Requires heating, often to temperatures around 80-100°C.[4] |
| Workup | Quenching on ice can be highly exothermic and requires caution. | Workup is generally straightforward. |
| Potential for Side Reactions | Can lead to sulfonation of the aromatic ring as a side reaction. | Less prone to side reactions compared to chlorosulfonic acid. |
| Reported Yields (for 5-fluoro-1-indanone) | High yields, often around 70.5%, are reported.[2] | Generally provides good yields, though they can be variable depending on the substrate and reaction conditions. |
Conclusion and Recommendations
While a definitive, published protocol for the synthesis of this compound remains to be formally documented, the intramolecular Friedel-Crafts cyclization of 3-(3,5-difluorophenyl)propanoic acid stands as the most scientifically sound and promising approach. Both proposed methods, utilizing either chlorosulfonic acid or polyphosphoric acid, are based on well-established and high-yielding precedents for the synthesis of the analogous 5-fluoro-1-indanone.
For initial laboratory-scale synthesis, the use of polyphosphoric acid (Method 2) is recommended as the safer and potentially cleaner option, despite the need for heating. The chlorosulfonic acid method, while likely to be higher yielding based on analogous reactions, poses greater handling risks.
It is imperative for any researcher attempting these syntheses to conduct small-scale trials to optimize reaction conditions and to rigorously characterize the final product to confirm its identity and purity. This guide provides a strong and logical foundation for the successful and reproducible synthesis of the valuable chemical intermediate, this compound.
References
-
PrepChem. (2023). Synthesis of C: 3-(3,5-Difluorophenyl)propanoic acid. Retrieved from [Link]
- Hulst, R., et al. (2007). Regioselective Synthesis of Indanones. Synlett, 2007(12), 1937-1941.
- Organic Syntheses. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115-125.
- Kiełbasiński, P., & Rachoń, J. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 2376-2405.
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A Comparative Guide to the Synthesis of 5,7-Difluoro-1-indanone: A Cost-Benefit Analysis for Researchers
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5,7-Difluoro-1-indanone is a valuable building block in medicinal chemistry, with its fluorinated scaffold offering enhanced metabolic stability and binding affinity in target molecules. This guide provides an in-depth comparison of two viable synthetic pathways to this crucial intermediate, offering a cost-benefit analysis to inform your research and development decisions.
Introduction to Synthetic Strategies
The synthesis of 1-indanone cores is a well-established area of organic chemistry, with the intramolecular Friedel-Crafts reaction being a cornerstone approach.[1][2] This guide will explore two distinct pathways to this compound, each with its own set of advantages and disadvantages in terms of cost, yield, safety, and scalability.
Pathway 1 details a direct, two-step approach commencing with a Knoevenagel condensation followed by a one-pot reduction and cyclization. Pathway 2 outlines a more traditional three-step synthesis involving the formation and subsequent cyclization of a phenylpropanoic acid derivative.
Pathway 1: Knoevenagel Condensation Route
This pathway commences with the Knoevenagel condensation of 3,5-difluorobenzaldehyde with malonic acid, followed by a one-pot hydrogenation and Friedel-Crafts cyclization.[3][4]
Caption: Knoevenagel Condensation Route to this compound.
Scientific Rationale and In-depth Analysis
The Knoevenagel condensation is a robust method for carbon-carbon bond formation, reacting an aldehyde with an active methylene compound like malonic acid.[3][4] The use of a piperidine catalyst in a pyridine solvent is a classic and effective choice for this transformation. The subsequent hydrogenation of the α,β-unsaturated acid to the corresponding saturated analog is a standard and high-yielding reaction, typically employing a palladium on carbon catalyst. The final and key step is the intramolecular Friedel-Crafts acylation. This can be achieved using a strong acid such as polyphosphoric acid (PPA) or by converting the carboxylic acid to the more reactive acyl chloride with thionyl chloride, followed by cyclization with a Lewis acid like aluminum chloride.[5]
Advantages:
-
Readily Available Starting Materials: 3,5-Difluorobenzaldehyde and malonic acid are commercially available at a reasonable cost.[6][7]
-
Potentially Higher Overall Yield: Each step in this pathway is known to be high-yielding.
-
Convergent Approach: This pathway allows for the synthesis of various substituted indanones by simply modifying the starting aldehyde.
Disadvantages:
-
Multiple Steps: This is a three-step synthesis, which can be more time-consuming than a more direct route.
-
Handling of Hazardous Reagents: The use of hydrogen gas for the reduction step requires specialized equipment and safety precautions. Thionyl chloride and aluminum chloride are also corrosive and moisture-sensitive.
Pathway 2: Direct Friedel-Crafts Cyclization of a Pre-formed Phenylpropanoic Acid
This pathway is a more traditional and direct approach, focusing on the intramolecular Friedel-Crafts cyclization of a pre-synthesized 3-(3,5-difluorophenyl)propanoic acid.
Caption: Direct Friedel-Crafts Cyclization Route.
Scientific Rationale and In-depth Analysis
This pathway relies on the availability of 3-(3,5-difluorophenyl)propanoic acid. While not as readily available as the benzaldehyde, it can be synthesized via several methods, including the Wittig reaction of 3,5-difluorobenzaldehyde with (carbethoxymethylene)triphenylphosphorane, followed by hydrolysis and reduction. The key step remains the intramolecular Friedel-Crafts cyclization, as described in Pathway 1. A detailed protocol for the cyclization of the monofluorinated analog, 3-(3-fluorophenyl)propanoic acid, using chlorosulfonic acid provides a strong precedent for this approach.[8][9]
Advantages:
-
Fewer Steps if Starting Material is Available: If 3-(3,5-difluorophenyl)propanoic acid can be sourced cost-effectively, this becomes a single-step synthesis of the indanone core.
-
Potentially More Scalable: A single, high-yielding cyclization step can be easier to scale up than a multi-step synthesis.
Disadvantages:
-
Starting Material Cost and Availability: The primary drawback is the higher cost and lower availability of 3-(3,5-difluorophenyl)propanoic acid compared to 3,5-difluorobenzaldehyde.
-
Harsh Cyclization Conditions: The use of strong acids like PPA or chlorosulfonic acid requires careful handling and work-up procedures.
Cost-Benefit Analysis
To provide a practical comparison, the following table outlines the estimated costs of the starting materials and key reagents for the synthesis of approximately 10 grams of this compound via each pathway. Prices are based on currently available catalog information from major chemical suppliers and may vary.
| Component | Pathway 1: Knoevenagel Route | Pathway 2: Direct Cyclization |
| Primary Starting Material | 3,5-Difluorobenzaldehyde | 3-(3,5-Difluorophenyl)propanoic acid |
| Cost of Primary SM (per gram) | ~$15 | ~$50 |
| Other Key Reagents | Malonic Acid, Pyridine, Piperidine, Pd/C, Thionyl Chloride, AlCl₃ | PPA or SOCl₂/AlCl₃ |
| Estimated Reagent Cost per 10g Product | ~$150 | ~$120 |
| Estimated Total Chemical Cost per 10g Product | ~$250 | ~$620 |
| Number of Synthetic Steps | 3 | 1 (if starting material is purchased) |
| Estimated Time to Completion | 3-4 days | 1-2 days |
| Overall Yield (Estimated) | High | High |
| Scalability | Good | Excellent |
| Safety Considerations | Hydrogenation, Corrosive Reagents | Corrosive Reagents |
Analysis:
From a purely cost perspective, Pathway 1 (Knoevenagel Route) is significantly more economical due to the lower cost of the primary starting material, 3,5-difluorobenzaldehyde. While it involves more synthetic steps and a longer timeframe, the substantial cost savings make it an attractive option for laboratory-scale synthesis and initial research.
Pathway 2 (Direct Cyclization) , while more expensive due to the cost of 3-(3,5-difluorophenyl)propanoic acid, offers the advantages of being a quicker, single-step conversion to the final product. This could be a critical factor in time-sensitive projects or when scaling up the synthesis, where the reduced labor and processing time might offset the higher initial material cost.
Experimental Protocols
Pathway 1: Knoevenagel Condensation Route
Step 1: Synthesis of 3-(3,5-Difluorophenyl)propenoic acid
-
To a solution of 3,5-difluorobenzaldehyde (14.2 g, 0.1 mol) in pyridine (50 mL), add malonic acid (11.5 g, 0.11 mol) and piperidine (0.5 mL).
-
Heat the mixture at 100 °C for 3 hours.
-
Cool the reaction mixture and pour it into a mixture of concentrated HCl (20 mL) and crushed ice (100 g).
-
Collect the precipitated solid by filtration, wash with cold water, and dry to afford 3-(3,5-difluorophenyl)propenoic acid.
Step 2: Synthesis of 3-(3,5-Difluorophenyl)propanoic acid
-
Dissolve the crude 3-(3,5-difluorophenyl)propenoic acid from the previous step in ethanol (100 mL).
-
Add 10% Palladium on carbon (0.5 g).
-
Hydrogenate the mixture in a Parr hydrogenator at 50 psi of H₂ for 4 hours.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield 3-(3,5-difluorophenyl)propanoic acid.
Step 3: Synthesis of this compound
-
To polyphosphoric acid (100 g) heated to 80 °C, add 3-(3,5-difluorophenyl)propanoic acid (9.3 g, 0.05 mol) portion-wise with stirring.
-
Heat the mixture at 90-100 °C for 2 hours.
-
Cool the reaction mixture and pour it onto crushed ice (200 g).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to give this compound.
Pathway 2: Direct Friedel-Crafts Cyclization
-
To a stirred solution of 3-(3,5-difluorophenyl)propanoic acid (9.3 g, 0.05 mol) in anhydrous dichloromethane (50 mL), add thionyl chloride (5.5 mL, 0.075 mol) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous dichloromethane (50 mL) and cool to 0 °C.
-
Add anhydrous aluminum chloride (7.3 g, 0.055 mol) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Carefully pour the reaction mixture onto crushed ice with concentrated HCl (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography to yield this compound.
Conclusion
The choice between these two synthetic pathways to this compound will ultimately depend on the specific needs and resources of the research team. For cost-conscious academic labs or early-stage discovery projects, the Knoevenagel Condensation Route (Pathway 1) offers a significant financial advantage. For process chemistry departments or situations where speed and scalability are the primary drivers, the Direct Cyclization Route (Pathway 2) , despite its higher initial material cost, may prove to be the more efficient option. Both routes are chemically sound and, with appropriate safety measures, can provide access to this important fluorinated building block.
References
-
Carl ROTH. Malonic acid, 1 kg. [Link]
-
IndiaMART. Thionyl Chloride - Sulfurous dichloride Latest Price, Manufacturers & Suppliers. [Link]
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BusinessAnalytiq. Aluminum chloride price index. [Link]
-
P212121. Piperidine | P212121 Store. [Link]
-
IndiaMART. Malonic Acid - Propanedioic Acid Latest Price, Manufacturers & Suppliers. [Link]
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IndiaMART. Pyridine - 110-86-1 Latest Price, Manufacturers & Suppliers. [Link]
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Lab Alley. Aluminum Chloride. [Link]
-
ChemAnalyst. Track Pyridine price trend and forecast in top 10 leading countries worldwide. [Link]
-
Chem-Impex. Piperidine. [Link]
-
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-
Wikipedia. Knoevenagel condensation. [Link]
-
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-
Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
National Institutes of Health. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]
-
MDPI. Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. [Link]
-
National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]
-
The Royal Society of Chemistry. Supplementary information. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5,7-Difluoro-1-indanone
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel compounds are daily realities. 5,7-Difluoro-1-indanone, a fluorinated heterocyclic compound, serves as a valuable building block in these endeavors. However, its utility in discovery is matched by the critical importance of its responsible disposal. Improper handling of halogenated organic compounds not only poses significant safety and environmental risks but also creates complex and costly compliance challenges.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the scientific reasoning behind these procedures, grounding our recommendations in established safety protocols and regulatory frameworks to ensure a self-validating system of laboratory safety.
Part 1: Hazard Profile and the Rationale for Specialized Handling
Understanding the inherent hazards of a chemical is the first step in managing its lifecycle safely. This compound is not a benign substance; its hazard profile necessitates careful handling even before considering its disposal.
According to its Safety Data Sheet (SDS), this compound presents several hazards:
-
Acute Toxicity: It is harmful if swallowed, inhaled, or comes into contact with skin.
-
Irritation: The compound is a known irritant to the skin, eyes, and respiratory system[1][2].
-
Chemical Classification: Critically, it is a halogenated organic compound . The presence of fluorine atoms fundamentally dictates its disposal pathway[3][4][5].
These characteristics mean that under no circumstances should this compound or its residues be disposed of via standard laboratory drains or in the regular trash[3][6][7]. Such actions are not only violations of environmental regulations but also pose a risk of introducing a persistent and potentially toxic substance into aquatic ecosystems.
| Hazard Classification | Description | Primary Safety Concern |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if ingested, absorbed through the skin, or inhaled. | Systemic toxic effects. |
| Skin & Eye Irritation | Causes irritation upon direct contact. | Localized tissue damage and discomfort. |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Damage to the respiratory tract. |
| Halogenated Organic Compound | Contains fluorine, a halogen element. | Requires specific, high-temperature incineration; cannot be recycled as fuel. |
Part 2: The Cardinal Rule of Disposal: Segregation
The single most important principle in the disposal of this compound is its strict segregation as halogenated organic waste .
The U.S. Environmental Protection Agency (EPA) and corresponding state authorities have stringent regulations for chemical waste. Halogenated and non-halogenated organic wastes are treated differently for a crucial reason: their disposal methods are incompatible. Non-halogenated solvents can often be blended into industrial fuels for energy recovery. Halogenated compounds, however, can produce highly toxic and corrosive byproducts (like hydrochloric or hydrofluoric acid) upon combustion if not processed in specialized, high-temperature hazardous waste incinerators[4].
Mixing halogenated waste, even in small amounts, with a large container of non-halogenated waste contaminates the entire volume. This act of mixing can increase disposal costs by a factor of three or more and creates a significant regulatory burden[5]. Therefore, the first decision in your waste management workflow must be to identify and separate halogenated materials.
Part 3: Step-by-Step Disposal Protocol
This protocol ensures safety and compliance from the point of generation to the moment of collection.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste compound or any contaminated materials, ensure you are wearing appropriate PPE.
-
Gloves: Nitrile rubber gloves are standard. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact[8].
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory[1][8].
-
Lab Coat: A standard lab coat protects against incidental skin contact.
Step 2: Select the Correct Waste Container
The choice of container is critical for safe storage.
-
Designation: Use a container clearly and exclusively designated for "Halogenated Organic Waste"[4][7]. These are often supplied and color-coded by your institution's Environmental Health & Safety (EH&S) department.
-
Compatibility: The container must be chemically compatible. High-density polyethylene (HDPE) carboys are a common and appropriate choice[9]. Avoid metal cans, as some halogenated solvents can degrade over time to form acids that corrode metal[9].
-
Condition: Ensure the container is in good condition, free from cracks or leaks, and has a securely fitting, vapor-tight cap[7][10].
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated SAA at or near the point of its generation[10][11].
-
Transfer: Carefully transfer the this compound waste into the designated halogenated waste container. If it is a solid, use a dedicated spatula or weighing paper. If it is dissolved in a solvent, pour carefully, using a funnel if necessary. Do not mix incompatible waste types in the same funnel[12].
-
Labeling: Immediately affix a "Hazardous Waste" tag to the container[5]. As soon as the first drop of waste is added, begin filling out the tag with the full chemical name ("this compound") and an accurate estimate of the quantity. All components in a waste mixture must be listed[4].
-
Closure: Keep the waste container securely capped at all times, except when actively adding waste[7][11][13]. This prevents the release of volatile organic compounds (VOCs) and protects against spills.
Step 4: Managing Contaminated Materials & Empty Containers
-
Grossly Contaminated Items: Materials heavily contaminated with this compound (e.g., spill pads, weighing paper, contaminated gloves) should be placed in a sealed bag, labeled as hazardous waste, and disposed of via EH&S pickup[5].
-
Empty Containers: A container that held this compound is not considered "empty" by regulatory standards until all possible material has been removed[12]. Once thoroughly scraped, the container can often be disposed of as regular trash, but only after any hazardous material labels have been completely defaced or removed[13]. For acutely hazardous wastes (P-listed), triple-rinsing is required, with the rinsate collected as hazardous waste[12]. While this compound is not typically P-listed, adopting a triple-rinse procedure for any residual solid is a best practice.
Step 5: Arranging for Disposal
Once the waste container is full or has been in the SAA for the maximum allowed time (often up to one year, provided volume limits are not exceeded), contact your institution's EH&S or equivalent hazardous waste management office to request a pickup[10][11]. Do not allow waste to accumulate beyond the SAA limits (typically 55 gallons for hazardous waste)[11].
Part 4: Emergency Spill Procedures
In the event of a spill, your immediate actions are critical.
-
Alert Personnel: Notify colleagues in the immediate area.
-
Isolate: If the spill is large or in a poorly ventilated area, evacuate and call emergency services or your institutional safety office.
-
Contain (for small spills): For minor spills, contain the material with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels on a solvent spill.
-
Clean-Up: Wearing appropriate PPE, carefully scoop the absorbent material into a sealed plastic bag or container.
-
Dispose: Label the bag as "Hazardous Waste" containing this compound and absorbent material, and arrange for a pickup from EH&S[5].
Part 5: Visualization of the Disposal Workflow
To ensure clarity, the following diagram illustrates the critical decision-making process for segregating laboratory chemical waste.
Caption: Decision workflow for proper laboratory chemical waste segregation.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]
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Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
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Management of Waste. Prudent Practices in the Laboratory, NCBI Bookshelf - NIH. [Link]
-
Safe Handing & Disposal of Organic Substances. Science Ready. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
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HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]
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Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
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Halogenated Solvents in Laboratories. Temple University. [Link]
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Halogenated Solvents. University of Washington, Environmental Health & Safety. [Link]
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Non-aqueous Liquid Phases which are Halogenated Solvents. Illinois General Assembly. [Link]
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Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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EPA Hazardous Waste Codes. University of Maryland, Environmental Safety, Sustainability and Risk. [Link]
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Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
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A Senior Application Scientist's Guide to Handling 5,7-Difluoro-1-indanone: From Personal Protection to Disposal
As a key intermediate in pharmaceutical synthesis, 5,7-Difluoro-1-indanone is a compound frequently handled by researchers and drug development professionals. While essential for progress, its safe management is paramount. This guide provides a comprehensive, experience-driven framework for handling this chemical, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our objective is to ensure that every procedure is a self-validating system of safety and efficacy.
Hazard Identification: Understanding the Risks
Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is critical. This compound is classified as a hazardous chemical, and its primary risks are associated with direct contact and inhalation.[1] The information presented in the Safety Data Sheet (SDS) forms the basis for our risk assessment and subsequent safety recommendations.
A summary of the key hazard classifications for this compound is provided below.
| Hazard Classification | Category | GHS Hazard Statement | Source |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2] |
These classifications dictate the necessity for stringent protective measures. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of the solid dust particles.[1]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a procedural step but a direct response to the identified hazards. The goal is to create an impermeable barrier between the researcher and the chemical.
Eye and Face Protection
-
Mandatory: Chemical safety goggles that conform to government standards such as NIOSH (US) or EN 166 (EU) are required at all times when handling this compound. Standard safety glasses are insufficient as they do not protect against dust particles that can enter around the edges.
-
Rationale: The compound is classified as a serious eye irritant.[1] Direct contact with even small amounts of dust can cause significant irritation and potential damage.
-
Enhanced Protection: When there is a risk of splashing or significant dust generation, a face shield should be worn in addition to safety goggles to protect the entire face.
Hand Protection
-
Required Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable and common choice for handling solids of this nature.[3]
-
Protocol: Gloves must be inspected for any signs of degradation or perforation before use.[4] Employ the proper glove removal technique (without touching the glove's outer surface) to prevent skin contact with any residual chemical. Contaminated gloves must be disposed of as hazardous waste immediately after the task is complete or if contamination is suspected. Always wash hands thoroughly with soap and water after removing gloves.[1]
Body Protection
-
Standard Garment: A professional laboratory coat must be worn and kept fully buttoned.
-
Rationale: This protects against accidental skin contact from spills or dust.[1] The lab coat prevents the contamination of personal clothing.
-
Additional Measures: For procedures with a higher risk of contamination, such as handling larger quantities or cleaning up spills, a chemically resistant apron or coveralls may be necessary.[5]
Respiratory Protection
-
Primary Engineering Control: All procedures involving the handling of this compound powder must be performed within a certified chemical fume hood or a powder containment hood.[6] This is the most critical step in preventing respiratory exposure.
-
Rationale: The compound is known to cause respiratory irritation.[1] As a fine solid, it can easily become airborne, creating an inhalation hazard.[2][4]
-
Secondary Protection: In the rare event that engineering controls are not feasible or as a supplementary measure during spill cleanup, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is required.[2]
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, logical workflow minimizes risk and ensures procedural integrity.
Preparation:
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Don PPE: Put on all required PPE in the correct order: lab coat, safety goggles, and then gloves.
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, containers) inside the fume hood before introducing the chemical.
Weighing and Transfer:
-
Containment: Perform all weighing and transfer operations deep within the fume hood to capture any airborne dust.
-
Gentle Handling: Handle the solid gently to minimize the generation of dust. Avoid scooping or pouring from a height.
-
Seal Immediately: Tightly close the primary container of this compound immediately after dispensing the required amount.[1]
-
Clean as You Go: Use a disposable wipe dampened with an appropriate solvent (e.g., 70% ethanol) to clean any residual dust from spatulas and the work surface inside the hood. Dispose of the wipe in the designated solid hazardous waste container.
Post-Handling:
-
Decontaminate: Thoroughly clean the work area within the fume hood.
-
Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed last.
-
Personal Hygiene: Wash hands thoroughly with soap and water.[1]
Emergency Preparedness: Spill Management Workflow
In the event of an accidental release, a swift and systematic response is crucial. The following workflow outlines the immediate actions required to manage a small, contained spill of this compound powder.
Caption: Workflow for managing a small chemical spill.
Decontamination and Waste Disposal
Proper disposal is a critical final step in the safe handling lifecycle of any chemical.
-
Chemical Waste: All surplus this compound and materials grossly contaminated with it must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Contaminated PPE: Disposable PPE, such as gloves and wipes, that have come into contact with the chemical must be disposed of in the solid hazardous waste stream.[4]
-
Disposal Protocol: Never dispose of this compound down the drain or in regular trash. All waste must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
By integrating these principles of hazard assessment, diligent protection, and procedural discipline, you can confidently and safely utilize this compound in your critical research and development efforts.
References
-
Appendix 1--Personal Protective Equipment Requirements. California Department of Pesticide Regulation. [Link]
-
Personal Protective Equipment (PPE). ATrain Education. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
-
SAFETY DATA SHEET for 5-Fluoro-1-indanone. Fisher Scientific. [Link]
-
Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. [Link]
-
This compound Safety Data Sheets(SDS). LookChem. [Link]
-
Personal Protection Equipment, when handling liquid nitrogen. PPE. Linde. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
